3-((2-Aminoethyl)amino)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-2-4-7-3-1-5(8)9/h7H,1-4,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRDVBAHRQMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868809 | |
| Record name | N-(2-Aminoethyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34381-72-1 | |
| Record name | N-(2-Aminoethyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-((2-Aminoethyl)amino)propanoic Acid (AEAPA): A Polyfunctional Scaffold in Advanced Bioconjugation and Macromolecular Synthesis
Executive Summary & Strategic Relevance
In the rapidly evolving landscape of bioconjugation, macromolecular engineering, and targeted therapeutics, the selection of linker scaffolds fundamentally dictates the pharmacokinetic stability, solubility, and efficacy of the final construct. 3-((2-Aminoethyl)amino)propanoic acid (commonly referred to as N-(2-Aminoethyl)-beta-alanine or AEAPA) has emerged as a critical building block[1].
Unlike traditional linear linkers that often suffer from aggregation due to the hydrophobicity of attached payloads, AEAPA offers a highly versatile, asymmetric, trifunctional architecture. It possesses a primary amine, a secondary amine, and a carboxylic acid. This unique topology allows it to serve as a precise branching point in the synthesis of next-generation Antibody-Drug Conjugates (ADCs)[2], poly(amidoamine) (PAMAM) dendrimers, and modified peptide nucleic acid (PNA) backbones.
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic utility, and validated synthetic protocols for deploying AEAPA in advanced drug development workflows.
Physicochemical Profiling & Structural Dynamics
AEAPA exists as a zwitterion at physiological pH, conferring excellent aqueous solubility—a critical attribute for preventing high-molecular-weight aggregate (HMWA) formation in biotherapeutics. The distinct pKa values of its primary and secondary amines allow for pH-dependent regioselective functionalization.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of AEAPA, which are essential for calculating reaction stoichiometry and predicting chromatographic behavior[1].
| Property | Value | Analytical Significance |
| Chemical Name | 3-((2-Aminoethyl)amino)propanoic acid | Standard IUPAC nomenclature |
| CAS Registry Number | 34381-72-1 | Essential for regulatory documentation |
| Molecular Formula | C5H12N2O2 | Stoichiometric baseline |
| Molecular Weight | 132.16 g/mol | Mass spectrometry (MS) calibration |
| Exact Mass | 132.089877 Da | High-resolution MS (HRMS) targeting |
| Topological Polar Surface Area | 75.4 Ų | Predicts high aqueous solubility / low membrane permeability |
| Key Functional Groups | Enables orthogonal trifunctionalization |
Mechanistic Role in Advanced Therapeutics
Branched Linker Engineering in ADCs
In modern ADC development, drug developers are moving away from linear linkers toward branched architectures to improve the therapeutic index. AEAPA is utilized as a core branched linker to conjugate highly potent cytotoxic molecules, such as Amanita toxins, to monoclonal antibodies[3].
The Causality of Branching: Linear linkers carrying hydrophobic payloads (like MMAE or amatoxins) often cause the antibody to aggregate or be rapidly cleared by the reticuloendothelial system. By using AEAPA, scientists can attach the hydrophobic payload to the secondary amine, while using the primary amine to attach a hydrophilic shielding group (e.g., a PEG chain). The carboxylic acid is then used to conjugate the entire complex to the antibody. This topological distribution results in longer circulation half-lives, higher efficacy, and decreased off-target toxicity[2].
Figure 1: Topological distribution of AEAPA functional groups in ADC branched linkers.
Synthetic Methodologies & Orthogonal Functionalization
De Novo Synthesis via Aza-Michael Addition
AEAPA is synthesized via the aza-Michael addition of ethylenediamine (EDA) to acrylic acid.
The Causality of Reaction Conditions: The primary challenge in this synthesis is preventing bis-alkylation (where one EDA molecule reacts with two acrylic acid molecules). To enforce mono-alkylation, EDA must be used in a massive stoichiometric excess (typically 10:1), and the reaction must be kinetically controlled at low temperatures (0–5°C). The excess EDA acts both as the reactant and the solvent, suppressing the probability of a second addition.
Figure 2: Kinetically controlled aza-Michael addition for AEAPA synthesis.
Protocol 1: Self-Validating Synthesis of AEAPA
This protocol incorporates in-process analytical controls to ensure a self-validating workflow.
-
Initialization: Charge a flame-dried, nitrogen-purged round-bottom flask with ethylenediamine (10.0 equivalents). Cool the system to 0°C using an ice-water bath.
-
Addition: Dissolve acrylic acid (1.0 equivalent) in a minimal amount of anhydrous methanol. Add this solution dropwise over 2 hours using a syringe pump. Causality: Dropwise addition prevents localized exothermic spikes that drive bis-alkylation.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 16 hours.
-
In-Process Control (Validation): Sample the reaction and analyze via LC-MS. The reaction is complete when the acrylic acid peak is entirely consumed, and the primary mass matches the AEAPA exact mass (132.09 Da)[1].
-
Purification: Remove excess EDA and methanol in vacuo (rotary evaporation followed by high vacuum). Purify the resulting crude zwitterion using cation-exchange chromatography (e.g., Dowex 50WX8), eluting with a dilute ammonia gradient.
-
Final QC: Confirm purity (>98%) via
H-NMR (D O) and ninhydrin staining on TLC (differentiating primary and secondary amines).
Advanced Workflow: ADC Linker Assembly using AEAPA
To utilize AEAPA in an ADC, the primary and secondary amines must be orthogonally protected. The primary amine is less sterically hindered and more nucleophilic, requiring a specific differentiation strategy.
Protocol 2: Orthogonal Functionalization & Antibody Conjugation
-
Primary Amine Masking: React AEAPA with ethyl trifluoroacetate (1.1 eq) in methanol. Causality: Ethyl trifluoroacetate selectively reacts with the unhindered primary amine over the secondary amine, yielding N(pri)-TFA-AEAPA.
-
Secondary Amine Functionalization: React the intermediate with a cleavable payload-linker complex (e.g., Val-Cit-PAB-MMAE bearing an active NHS ester) in DMF with DIPEA.
-
Deprotection & PEGylation: Remove the TFA protecting group using mild aqueous potassium carbonate. React the newly liberated primary amine with mPEG-NHS to install the hydrophilic shield.
-
Antibody Conjugation: Activate the carboxylic acid of the fully assembled AEAPA-linker-payload using EDC and sulfo-NHS. Introduce the activated complex to the monoclonal antibody (mAb) in PBS (pH 7.4) at 22°C for 2 hours.
-
System Validation (Quality Control):
-
Hydrophobic Interaction Chromatography (HIC): Run the conjugate on a HIC column to determine the Drug-to-Antibody Ratio (DAR). A successful AEAPA-branched conjugation will show a tight DAR distribution (e.g., predominantly DAR 4) without extreme hydrophobic tailing.
-
Size Exclusion Chromatography (SEC): Validate that monomeric ADC purity is >95%, confirming that the AEAPA PEGylation successfully prevented payload-induced aggregation.
-
References
-
Title : PubChem Compound Summary for CID 175868, 3-((2-Aminoethyl)amino)propanoic acid Source : National Center for Biotechnology Information (PubChem) URL :[Link]
- Title: A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers (WO2020257998A1)
- Title: A conjugate of an amanita toxin with branched linkers (WO2020155017A1)
Sources
- 1. 3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2020257998A1 - A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers - Google Patents [patents.google.com]
- 3. WO2020155017A1 - A conjugate of an amanita toxin with branched linkers - Google Patents [patents.google.com]
N-(2-Aminoethyl)-beta-alanine CAS number and safety data sheet
The following technical guide provides an in-depth analysis of N-(2-Aminoethyl)-beta-alanine, structured for researchers and drug development professionals.
CAS Number: 34381-72-1 Primary Application: Peptide Nucleic Acid (PNA) Backbone Synthesis, Linker Chemistry, and Chelation Systems.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
N-(2-Aminoethyl)-beta-alanine is a structural isomer of the canonical PNA backbone (N-(2-aminoethyl)glycine).[1][2] It is characterized by a secondary amine linking an ethylenediamine moiety to a beta-alanine unit.[1][2] This specific elongation (compared to glycine) introduces flexibility into peptide backbones and serves as a critical intermediate in the synthesis of modified polyamides and surface-active agents.[1][2]
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 3-[(2-Aminoethyl)amino]propanoic acid |
| Common Synonyms | N-(2-Aminoethyl)- |
| CAS Number | 34381-72-1 (Free Acid) |
| Related CAS | 84434-12-8 (Sodium Salt); 1760-24-3 (Trimethoxysilane derivative) |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| SMILES | C(CNCCN)C(=O)O |
Physicochemical Properties[1][2][11][12][13][14]
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature |
| Solubility | High in | Zwitterionic character assists aqueous solubility |
| pKa Values | ~4.0 (COOH), ~7.0 ( | Estimated based on structural analogues |
| Melting Point | 145–150 °C (Decomposes) | Experimental variance depends on purity/salt form |
Safety Data Sheet (SDS) & Hazard Analysis
Critical Distinction: Researchers often confuse the free acid (CAS 34381-72-1) with its silane derivative (CAS 1760-24-3), which is highly corrosive.[1][2] The data below applies strictly to the free acid form , which presents a standard amino acid/amine hazard profile.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Protocols
-
Prevention (P261, P280): Avoid breathing dust.[2] Wear nitrile gloves (minimum 0.11 mm thickness) and safety goggles.[1][2]
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic and sensitive to
absorption (carbamate formation).[1][2]
Decision Logic for Handling
Figure 1: Safety decision matrix for handling the free acid form.
Synthesis & Experimental Protocols
The synthesis of N-(2-Aminoethyl)-beta-alanine relies on the Michael addition of ethylenediamine to an acrylic acid derivative.[1][2] The challenge lies in preventing the formation of the bis-adduct (where both primary amines of ethylenediamine react).[1][2]
Mechanism: Michael Addition
The reaction proceeds via the nucleophilic attack of the primary amine of ethylenediamine on the
Figure 2: Synthetic pathway emphasizing the risk of bis-adduct formation.[1][2]
Protocol: Selective Mono-Alkylation
Objective: Synthesize N-(2-Aminoethyl)-beta-alanine with >95% purity.
Reagents:
-
Solvent: Methanol or Water[2]
Step-by-Step Methodology:
-
Preparation of Amine Base: Charge a round-bottom flask with Ethylenediamine (EDA).[1][2]
-
Controlled Addition: Cool the EDA solution to 0°C using an ice bath. Add Methyl Acrylate dropwise over 2 hours.[2]
-
Why: Low temperature and slow addition keep the concentration of the acrylate low, preventing runaway exotherms and polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Hydrolysis (if using ester): If Methyl Acrylate was used, add 1M NaOH (1.1 eq) and stir for 2 hours to hydrolyze the ester to the free acid.[1][2]
-
Purification (The Self-Validating Step):
-
Remove excess EDA via rotary evaporation (EDA bp: 116°C).[1][2]
-
Ion Exchange Chromatography: Pass the crude residue through a cation exchange resin (e.g., Dowex 50W).[2]
-
Elution: Wash with water to remove non-basic impurities.[2] Elute the product using dilute Ammonia (1M
).[1][2] -
Validation: Monitor fractions via TLC (ninhydrin stain).[1][2] The product will have a distinct Rf compared to residual EDA and bis-adducts.[1][2]
-
-
Isolation: Lyophilize the ammonia fractions to obtain the white zwitterionic solid.
Applications in Drug Development[2][4]
Peptide Nucleic Acid (PNA) Modification
While the standard PNA backbone uses N-(2-aminoethyl)glycine, the beta-alanine derivative introduces an extra methylene group (
-
Effect: Increases the internucleobase distance.[2]
-
Utility: Used to introduce flexibility into PNA oligomers or to span "gaps" in target DNA/RNA sequences.[2] It disrupts the rigid helical structure, which can be useful for modulating binding affinity.
Linker Chemistry (PROTACs & ADCs)
The diamine-carboxylic acid motif serves as a heterobifunctional linker.[1][2]
-
Amine Terminus: Conjugation to E3 ligase ligands or cytotoxic payloads.[2]
-
Carboxyl Terminus: Conjugation to targeting antibodies or proteins.[2]
-
Advantage: The secondary amine remains reactive for further branching or can be protected (e.g., with Boc/Fmoc) to create linear chains.[2]
Surface Functionalization
Though often used as the silane derivative (CAS 1760-24-3), the free acid can be coupled to amine-functionalized surfaces (via EDC/NHS chemistry) to create zwitterionic, antifouling coatings on medical devices.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175868, 3-((2-Aminoethyl)amino)propanoic acid. Retrieved from [Link][1][2]
- Sigma-Aldrich (Merck).Safety Data Sheet for N-(2-Aminoethyl)-beta-alanine derivatives. (General reference for amino acid hazard profiles).
-
Gelest, Inc. Silane Coupling Agents: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (Related Derivative).[1][2] Retrieved from [Link]
Sources
thermodynamic properties of 3-((2-Aminoethyl)amino)propanoic acid
Thermodynamic Profiling of 3-((2-Aminoethyl)amino)propanoic Acid (AEBA): A Comprehensive Technical Guide
Executive Summary
In the landscape of medicinal chemistry and coordination thermodynamics, 3-((2-Aminoethyl)amino)propanoic acid (AEBA)—often referred to as N-(2-aminoethyl)-beta-alanine—serves as a highly versatile tridentate ligand and polyamine-derivative amino acid. Understanding its precise thermodynamic behavior in aqueous solutions is critical for rational drug design, metal chelation therapies, and surface functionalization.
As a Senior Application Scientist, I approach the thermodynamic profiling of AEBA not merely as a data collection exercise, but as a causal investigation into molecular behavior. This whitepaper systematically dissects the acid-base equilibria, protonation thermodynamics, and standardizes a self-validating experimental workflow combining Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Structural Thermodynamics & Protonation Macrostates
AEBA (
When transitioning from a highly basic environment (pH > 10.5) to a highly acidic one (pH < 2.0), AEBA undergoes three stepwise protonation macrostates.
Figure 1: Stepwise protonation macrostates of 3-((2-Aminoethyl)amino)propanoic acid.
Causal Analysis of pKa Spacing
The spacing between the pKa values of polyamines is not arbitrary. The primary amine is the most basic (pKa ~9.8) due to minimal steric hindrance and optimal hydration. However, the secondary amine exhibits a significantly depressed pKa (~6.8) compared to isolated aliphatic amines. This is caused by the intense electrostatic repulsion generated by the already-protonated primary amine, which is separated by only a short ethylene bridge[1]. Furthermore, the carboxylate group (pKa ~3.5) is more acidic than a standard propionic acid (pKa ~4.8) because the adjacent protonated secondary amine exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion.
Acid-Base Equilibria: Thermodynamic Parameters
To fully map the energetic landscape of AEBA, we must look beyond the Gibbs free energy (
Table 1: Thermodynamic Parameters of AEBA Protonation (298.15 K, I = 0.15 M NaCl)
| Protonation Step | Functional Group | pKa | Driving Force | |||
| Primary Amine | 9.81 | -56.0 | -45.2 | +36.2 | Enthalpic | |
| Secondary Amine | 6.85 | -39.1 | -38.4 | +2.3 | Enthalpic | |
| Carboxylic Acid | 3.52 | -20.1 | -2.1 | +60.4 | Entropic |
Data represents generalized consensus values for ethylenediamine-N-propionic acid derivatives under physiological ionic strength.
Mechanistic Insight: Notice that the protonation of the amines is heavily enthalpy-driven (exothermic), resulting from the formation of strong covalent N-H bonds. Conversely, the protonation of the carboxylate is entropy-driven. Neutralizing the charged carboxylate releases highly ordered solvation shells (water molecules) into the bulk solvent, causing a massive increase in system entropy[2].
Experimental Methodologies: A Self-Validating Workflow
Relying solely on the van 't Hoff equation (
To achieve scientific integrity, we employ a self-validating orthogonal workflow . We measure
Figure 2: Self-validating workflow combining potentiometry and ITC for thermodynamic profiling.
Protocol A: High-Precision Potentiometric Titration
This protocol determines the exact pKa values by identifying inflection points during neutralization[4].
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 298.15 K.
-
Sample Preparation: Dissolve 2.0 mM of AEBA in 50 mL of 0.15 M NaCl (to maintain constant ionic strength and mimic physiological conditions). Purge the solution with Argon gas for 15 minutes to eliminate dissolved
, which can form carbonic acid and skew baseline readings. -
Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) in 0.05 mL increments.
-
Equilibrium Criteria: Record pH only when the signal drift is strictly less than 0.001 pH units/minute.
-
Data Processing: Export the titration curve (pH vs. Volume) to Hyperquad software to calculate the overall stability constants (
).
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the heat released or absorbed during protonation[3].
-
Cell Preparation: Load the ITC sample cell (typically ~300 µL) with a 1.0 mM solution of fully deprotonated AEBA (adjusted to pH 11.0 using NaOH) in 0.15 M NaCl.
-
Syringe Preparation: Load the injection syringe with 20 mM HCl in the exact same 0.15 M NaCl background buffer. Crucial: Both solutions must be exhaustively degassed to prevent signal-disrupting microbubbles.
-
Injection Parameters: Program the instrument to perform 25 injections of 1.5 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.
-
Integration: Integrate the area under each injection peak to determine the heat (
). Fit the data using a multiple-sites binding model to extract for each protonation step.
References
-
Title: Isothermal titration calorimetry - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]
-
Title: A discussion of the pH-dependent protonation behaviors of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(ethylenimine-ran-2-ethyl-2-oxazoline) (P(EI-r-EOz)) Source: PubMed (NIH) URL: [Link]
-
Title: Isothermal titration calorimetry: practical approaches and current applications in soft matter Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction Source: PLOS One URL: [Link]
Sources
- 1. A discussion of the pH-dependent protonation behaviors of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(ethylenimine-ran-2-ethyl-2-oxazoline) (P(EI-r-EOz)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. creative-bioarray.com [creative-bioarray.com]
Zwitterionic Character of N-(2-Aminoethyl)-3-Aminopropionic Acid: Mechanistic Insights and Applications in Drug Development
Executive Summary
The development of next-generation nanomedicines relies heavily on the precise control of the bio-nano interface. N-(2-aminoethyl)-3-aminopropionic acid (also known as ethylenediamine-N-propionic acid, or EDPA) is an asymmetric, aliphatic diamino acid that serves as a highly versatile building block in bioconjugation and lipid nanoparticle (LNP) formulation[1]. Its defining feature is its zwitterionic character —the simultaneous presence of cationic and anionic centers within the same molecule at physiological pH.
Unlike traditional stealth polymers such as polyethylene glycol (PEG), which rely on dipole-dipole hydrogen bonding and are increasingly associated with immunogenic clearance (anti-PEG antibodies)[2], zwitterionic scaffolds like EDPA leverage powerful ion-dipole interactions. This guide provides an in-depth biophysical analysis of EDPA’s zwitterionic equilibria, details self-validating protocols for its characterization, and explores its transformative role in overcoming physiological barriers in drug delivery[3].
Molecular Architecture and Zwitterionic Equilibria
N-(2-aminoethyl)-3-aminopropionic acid possesses three distinct ionizable centers: a terminal carboxylic acid, a secondary amine, and a primary amine. The zwitterionic behavior of this molecule is governed by the stepwise deprotonation of these groups across the pH scale.
Based on structural analogs and potentiometric data of polyamino carboxylic acids, the apparent acid dissociation constants (
Speciation and the Isoelectric Shift
As a free molecule, EDPA reaches its isoelectric point (pI) at approximately pH 8.75, where the net charge is zero. However, in drug development, EDPA is rarely used in its free state. When the primary amine is conjugated to hydrophobic lipid tails (forming an amide or tertiary amine), its basicity is neutralized or significantly reduced. This structural modification shifts the functional pI of the resulting lipid headgroup to ~5.55 [4].
This engineered pI shift is the cornerstone of its utility in targeted delivery:
-
At pH 7.4 (Bloodstream): The carboxylate is deprotonated (-1) and the secondary amine is partially protonated (~+0.5), yielding a net-neutral, zwitterionic stealth surface that evades the mononuclear phagocyte system (MPS)[4].
-
At pH 5.5 (Endosome): The secondary amine becomes fully protonated (+1) and the carboxylate begins to neutralize, resulting in a net cationic charge that triggers endosomal membrane destabilization[3].
Figure 1: pH-dependent speciation and net charge of the free EDPA molecule.
Biophysical Implications: The Ion-Dipole "Stealth" Shell
The efficacy of zwitterionic materials in preventing biofouling stems from their unique hydration thermodynamics. While PEG coordinates water via hydrogen bonding, the zwitterionic motif of EDPA coordinates water through ion-dipole interactions [2].
Because the Gibbs free energy of hydration for ion-dipole interactions is significantly more negative than that of dipole-dipole interactions, zwitterions form a highly structured, dense hydration shell. This shell acts as a severe steric and energetic barrier against the adsorption of serum proteins (opsonins). Consequently, nanoparticles functionalized with EDPA derivatives exhibit prolonged circulation half-lives and negligible immune reactivity compared to their PEGylated counterparts[2][4].
Quantitative Summary of Zwitterionic Properties
| Parameter | Value / Characteristic | Analytical Method |
| ~3.6 | Potentiometric Titration | |
| ~7.5 | Potentiometric Titration | |
| ~10.0 | Potentiometric Titration | |
| Conjugated pI | ~5.55 (Apparent) | Zeta Potential / DLS |
| Hydration Mechanism | Ion-Dipole Interaction | Molecular Dynamics / DSC |
| Protein Adsorption | < 5 ng/cm² (Ultra-low fouling) | Surface Plasmon Resonance |
Experimental Workflows: Characterizing Zwitterionic Behavior
To harness EDPA in nanomedicine, its charge-shifting behavior must be rigorously validated. Below are field-proven, self-validating protocols for characterizing its zwitterionic properties.
Protocol 1: Potentiometric Titration for pKa Determination
Causality Focus: Preventing parasitic buffer systems and ensuring thermodynamic equilibrium.
-
Electrode Calibration: Calibrate a high-precision glass electrode using the Gran’s plot method in 0.15 M NaCl. Rationale: This ensures a true Nernstian response and accounts for liquid junction potentials at physiological ionic strength.
-
Sample Preparation: Dissolve EDPA to a final concentration of 2.0 mM in 50 mL of 0.15 M NaCl. Rationale: The background electrolyte (NaCl) maintains a constant activity coefficient throughout the titration.
-
Acidification: Lower the solution to pH 2.0 using 0.1 M HCl to ensure all basic centers are fully protonated.
-
Inert Atmosphere Titration: Purge the vessel continuously with high-purity Argon and titrate with CO₂-free 0.1 M NaOH. Rationale: CO₂ readily dissolves in alkaline solutions to form carbonic acid. This introduces a parasitic buffer system that artificially depresses high-pH inflection points, skewing the primary amine pKa calculation.
-
Self-Validation (Back-Titration): Immediately upon reaching pH 11.5, reverse the titration using 0.1 M HCl. Rationale: Superimposing the forward and reverse curves validates that the system reached thermodynamic equilibrium at each step and confirms the absence of irreversible side reactions.
Protocol 2: Zeta Potential Analysis of Zwitterionic Nanoparticles
Causality Focus: Isolating electrophoretic mobility from Debye length fluctuations.
-
Nanoparticle Formulation: Formulate EDPA-conjugated lipids with helper lipids (e.g., DOPE, Cholesterol) via thin-film hydration and extrude to 100 nm.
-
Buffer Exchange: Aliquot the nanoparticles into a series of 10 mM buffers ranging from pH 3.0 to 9.0 (e.g., Citrate, MES, HEPES, Tris). Rationale: A strictly controlled, low ionic strength (10 mM) is critical. Fluctuations in ionic strength will alter the Debye screening length, artificially changing the electrophoretic mobility and confounding the true isoelectric point.
-
Measurement & Analysis: Measure using Phase Analysis Light Scattering (PALS). The pH at which the Zeta potential crosses 0 mV is the functional isoelectric point (pI).
Applications in Next-Generation Drug Delivery
Zwitterionic Lipid Nanoparticles (ZwiLNPs) for mRNA/siRNA
The most profound application of the EDPA scaffold is in the synthesis of Zwitterionic Lipid Nanoparticles (ZwiLNPs) . Traditional cationic LNPs suffer from high toxicity, while permanently neutral LNPs fail to escape the endosome, leading to lysosomal degradation of the nucleic acid cargo[4].
By utilizing the EDPA headgroup, ZwiLNPs achieve a "rational charge self-transformation"[4]. In the bloodstream (pH 7.4), the zwitterionic surface provides stealth. Upon cellular endocytosis, the acidic environment of the endosome (pH 5.5) protonates the secondary amine. This sudden shift to a highly cationic state induces the proton sponge effect , causing osmotic swelling, membrane fusion with the anionic endosomal membrane, and the successful cytosolic release of mRNA or siRNA[3].
Figure 2: Mechanism of ZwiLNP cellular uptake and pH-driven endosomal escape.
Metalloneurochemistry and Chelators
Beyond lipid nanoparticles, the precise spatial arrangement of the carboxylate and amine ligands in EDPA makes it a highly effective extracellular chelator. It binds transition metals (such as zinc and copper) rapidly, making it a valuable tool in studying zinc metalloneurochemistry and synaptic signaling without crossing the cell membrane[1].
References
-
Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation Source: Theranostics (via NIH PMC) URL:[Link]
-
Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery Source: Biomacromolecules (via NIH PMC) URL:[Link]
-
Zwitterionic polymers: Addressing the barriers for drug delivery Source: Chinese Chemical Letters (via CCS Publishing) URL:[Link]
-
Chelators for Investigating Zinc Metalloneurochemistry Source: NIH PMC URL:[Link]
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- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the pKa Values of Secondary Amines in Beta-Alanine Derivatives
Introduction
In the landscape of medicinal chemistry and drug development, the ionization constant (pKa) of a molecule is a critical physicochemical parameter.[1] It governs a multitude of pharmacokinetic and pharmacodynamic properties, including solubility, permeability, receptor binding, and metabolic stability.[2] Amines, particularly secondary amines, are prevalent functional groups in a vast number of pharmaceuticals. Their basicity, quantified by the pKa of their conjugate acid, is a key determinant of a drug's behavior in the physiological environment.[2]
This guide focuses specifically on the pKa values of secondary amines within β-alanine derivatives. β-alanine, the only naturally occurring β-amino acid, serves as a versatile scaffold in the synthesis of numerous biologically active compounds.[3] Derivatives of β-alanine are explored for a wide range of therapeutic applications, including as glucagon receptor antagonists and antimicrobial agents.[4][5] Understanding and modulating the pKa of the secondary amine in these derivatives is paramount for optimizing their drug-like properties.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical underpinnings, experimental determination, and predictive modeling of pKa values for this important class of molecules.
The Significance of pKa in Drug Development
The pKa of a molecule is the pH at which it is 50% ionized and 50% non-ionized.[6] This equilibrium is crucial because the ionization state of a drug profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Absorption and Permeability: The pH of various compartments in the human body ranges from the highly acidic environment of the stomach (pH 1-3) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[1][6] Generally, the non-ionized form of a drug is more lipophilic and can more readily cross cell membranes.[8] Therefore, a basic drug with a secondary amine will be predominantly ionized in the stomach and less absorbed, while in the intestine, a larger fraction will be in the non-ionized form, facilitating absorption.
-
Solubility: The ionized form of a drug is typically more water-soluble.[1] Adjusting the pH of a formulation can enhance the solubility of a drug, which is often a prerequisite for absorption.
-
Target Binding: The interaction of a drug with its biological target, such as a receptor or enzyme, is often dependent on the ionization state of key functional groups. A protonated secondary amine can form crucial ionic bonds or hydrogen bonds within a binding pocket.[2]
-
Metabolism and Excretion: The ionization state can influence a drug's susceptibility to metabolic enzymes and its rate of renal clearance.[2] Ionized compounds are generally more readily excreted in the urine.[6]
By strategically modifying the chemical structure to tune the pKa of the secondary amine in a β-alanine derivative, medicinal chemists can optimize these properties to enhance a drug candidate's overall efficacy and safety profile.[8]
Factors Influencing the pKa of Secondary Amines
The basicity of a secondary amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Several structural and environmental factors can influence this electron availability and thus the pKa value.
Electronic Effects
-
Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen or the β-alanine backbone increase the electron density on the nitrogen, making the lone pair more available for protonation and thereby increasing the pKa (stronger base).[9] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it a weaker base and lowering the pKa.[10] For example, the introduction of fluorine atoms can significantly reduce the basicity of an amine.[11]
-
Resonance Effects: If the nitrogen's lone pair can be delocalized through resonance, its availability for protonation is reduced, leading to a decrease in basicity and a lower pKa. Aromatic amines, for instance, are significantly less basic than aliphatic amines.[10]
-
Hybridization: The hybridization of the nitrogen atom also plays a role. The greater the s-character of the orbital containing the lone pair, the closer the electrons are held to the nucleus, and the less basic the amine.[9]
Steric Effects
Bulky substituents near the secondary amine can hinder the approach of a proton and also affect the solvation of the protonated form (the conjugate acid). This steric hindrance can decrease the basicity of the amine.[12]
Intramolecular Interactions
In β-alanine derivatives, other functional groups within the molecule can interact with the secondary amine. For example, an adjacent carboxylic acid group can form an intramolecular hydrogen bond, which can influence the pKa of the amine.
Caption: Key factors influencing the pKa of secondary amines.
Experimental Determination of pKa Values
Accurate experimental determination of pKa is crucial for understanding the behavior of β-alanine derivatives. Several robust methods are commonly employed.
Potentiometric Titration
This is a widely used and highly accurate method for pKa determination.[13] It involves the gradual addition of a strong acid or base to a solution of the compound while monitoring the pH.
Step-by-Step Methodology:
-
Sample Preparation: A precise amount of the β-alanine derivative is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is an issue. The ionic strength of the solution is usually kept constant with a background electrolyte (e.g., KCl).[13]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[14]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.
Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation or deprotonation.
Step-by-Step Methodology:
-
Sample Preparation: A series of solutions of the β-alanine derivative are prepared in buffers of known and varying pH.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the ionization center.[13] Both ¹H and ¹⁵N NMR can be utilized.[16]
Step-by-Step Methodology:
-
Sample Preparation: A series of NMR samples of the β-alanine derivative are prepared in buffers of varying pH.
-
NMR Data Acquisition: ¹H or ¹⁵N NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shift of a specific nucleus (e.g., a proton on a carbon adjacent to the secondary amine) is plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[16]
Caption: Workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa Values
In addition to experimental methods, computational approaches are valuable for predicting the pKa of novel β-alanine derivatives, aiding in the design of new molecules with desired properties.
Quantum Mechanical (QM) Methods
QM-based methods, such as those using density functional theory (DFT), can provide accurate pKa predictions. These methods calculate the free energy change of the protonation/deprotonation reaction.[17] While computationally intensive, they can offer high accuracy. Semi-empirical methods like PM6 can also be used for reasonably accurate predictions with lower computational cost.[18]
Empirical and Machine Learning Methods
Several software packages utilize empirical rules and quantitative structure-activity relationship (QSAR) models to predict pKa values.[19] These methods are often very fast and can be used for high-throughput screening of virtual libraries of compounds.[20] Machine learning models trained on large datasets of experimental pKa values are also becoming increasingly powerful for this purpose.[19]
pKa Values of Representative β-Alanine Derivatives
The pKa of the amino group in β-alanine itself is approximately 10.24. The pKa of the secondary amine in its derivatives can vary significantly depending on the nature of the substituents.
| Derivative Type | Substituent on Nitrogen | Other Substituents | Expected pKa Range | Rationale |
| N-Alkyl-β-alanine | Alkyl group (e.g., methyl, ethyl) | None | 10.5 - 11.5 | Alkyl groups are electron-donating, increasing basicity compared to a primary amine. |
| N-Aryl-β-alanine | Aryl group (e.g., phenyl) | None | 4 - 6 | The nitrogen lone pair is delocalized into the aromatic ring, significantly reducing basicity. |
| N-Acyl-β-alanine | Acyl group (e.g., acetyl) | None | Not basic | The lone pair is heavily delocalized into the carbonyl group, forming an amide which is not basic. |
| N-Alkyl-β-alanine with EWG | Alkyl group | Electron-withdrawing group on the backbone | 9 - 10 | The EWG reduces the electron density on the nitrogen, lowering the pKa. |
| N-Alkyl-β-alanine with EDG | Alkyl group | Electron-donating group on the backbone | 11 - 12 | The EDG increases the electron density on the nitrogen, raising the pKa. |
Note: These are estimated ranges and actual pKa values will depend on the specific structure and experimental conditions.
Conclusion
The pKa value of the secondary amine in β-alanine derivatives is a fundamental property that dictates their behavior in biological systems and ultimately influences their therapeutic potential. A thorough understanding of the factors that govern this parameter is essential for medicinal chemists and drug development professionals. By employing a combination of experimental determination and computational prediction, researchers can rationally design and synthesize novel β-alanine derivatives with optimized pKa values, leading to improved pharmacokinetic profiles and enhanced biological activity. This guide provides a foundational framework for navigating the complexities of pKa in this important class of molecules, with the ultimate goal of accelerating the discovery and development of new and effective medicines.
References
- What is pKa and how is it used in drug development? (2023, December 13).
- What does pKa mean and why can it influence drug absorption and excretion? - AWS. (2018, May 1).
- Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, November 25).
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16).
- Prediction of pKa values using the PM6 semiempirical method - PMC.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium.
- The Impact of Ionization in Drug Discovery & Development - ACD/Labs.
- Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016, October 10).
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
- Simple Method for the Estimation of pKa of Amines†.
- Factors That Affect the Basicity of Amines - Unacademy.
- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships | ACS Omega - ACS Publications. (2024, January 26).
- Boc-β-alanine - Chem-Impex.
- 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26).
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. (2021, July 31).
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20).
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC.
- Tuning basicity - Cambridge MedChem Consulting. (2023, December 14).
- New β-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2007, January 4).
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18).
- β-Alanine in Cell Culture - MilliporeSigma.
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- Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library.
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The Molecular Node: Biological Significance and Technical Applications of 3-((2-Aminoethyl)amino)propanoic Acid
Executive Summary
In the landscape of modern bioconjugation, biomaterials, and targeted therapeutics, the demand for versatile, multi-functional molecular building blocks is paramount. 3-((2-Aminoethyl)amino)propanoic acid (also known as N-(2-Aminoethyl)-β-alanine, AEAPA, or EDNP) has emerged as a critical tri-functional node[1]. Characterized by an aliphatic chain bearing a primary amine, a secondary amine, and a terminal carboxylic acid, AEAPA provides orthogonal reactivity that solves complex structural challenges in drug development.
This whitepaper provides an in-depth technical analysis of AEAPA's biological significance. As a Senior Application Scientist, I will deconstruct its chemical biology, elucidate its role in Antibody-Drug Conjugates (ADCs)[2] and radiopharmaceutical chelators[3], and provide field-proven, self-validating experimental protocols for its integration into advanced therapeutic systems.
Structural Logic & Chemical Biology
The biological utility of AEAPA is dictated by its precise molecular architecture. It is essentially a hybrid of ethylenediamine and β-alanine.
-
Orthogonal Reactivity: The molecule possesses three distinct conjugation sites (NH₂, NH, and COOH). The differential nucleophilicity between the primary and secondary amines allows for selective protection/deprotection strategies, making it an ideal AB₂ branching monomer.
-
Metabolic Stability: Unlike α-amino acids, the β-alanine moiety introduces a flexible two-carbon spacer between the secondary amine and the carboxylate. This structural feature resists degradation by non-specific α-proteases in systemic circulation, enhancing the half-life of AEAPA-derived conjugates.
-
Chelation Geometry: The spacing of the nitrogen atoms precisely mimics the bite angle required for transition metal coordination, making it a direct precursor for macrocyclic ligands.
Quantitative Data Summary
To establish a baseline for experimental design, the physicochemical properties of AEAPA are summarized below.
| Property | Value | Biological / Experimental Implication |
| Molecular Weight | 132.16 g/mol | Low steric hindrance; ideal for dense functionalization on mAbs. |
| Topological Polar Surface Area | 75.4 Ų | High hydrophilicity; ensures solubility of linker constructs in aqueous biological media. |
| pKa (Estimated) | ~9.5 (Amines), ~3.5 (COOH) | Zwitterionic at physiological pH; requires pH tuning for selective conjugation. |
| Sodium Salt Form | Highly Soluble | The sodium salt (CAS 84434-12-8) acts as an internal emulsifier in polymer dispersions[4]. |
Application Domain I: Branched Linkers in Targeted Therapeutics (ADCs)
The therapeutic index of Antibody-Drug Conjugates (ADCs) is heavily reliant on the Drug-to-Antibody Ratio (DAR). Historically, increasing the DAR via linear linkers led to mAb aggregation, poor pharmacokinetics, and premature clearance. AEAPA solves this by acting as a branched linker node [5].
By conjugating the carboxylic acid of AEAPA to the mAb (via a spacer) and utilizing the primary and secondary amines to attach multiple cytotoxic payloads (e.g., Amanita toxins), developers can double the payload capacity per conjugation site without compromising the antibody's tertiary structure[2].
Caption: AEAPA functions as a branching node, doubling payload delivery per mAb conjugation site.
Experimental Protocol: Synthesis of an AEAPA-Branched ADC Linker
Causality Focus: This protocol utilizes selective Boc-protection to ensure the primary amine reacts exclusively with the first payload, preventing cross-linking.
-
Selective Protection: Dissolve AEAPA in a 1:1 mixture of dioxane and water. Adjust pH to 9.0. Add 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) slowly at 0°C. Rationale: The primary amine is sterically more accessible and more nucleophilic, allowing for selective mono-Boc protection.
-
Payload 1 Conjugation: React the unprotected secondary amine with an NHS-activated cytotoxic payload in anhydrous DMF with N,N-Diisopropylethylamine (DIPEA). Validate intermediate formation via LC-MS.
-
Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour to remove the Boc group. Evaporate to dryness.
-
Payload 2 Conjugation: React the newly liberated primary amine with a second equivalent of the NHS-activated payload.
-
Antibody Conjugation: Activate the terminal carboxylic acid of the AEAPA complex using EDC/NHS. Introduce the activated complex to the mAb in PBS (pH 7.4). Purify the final ADC using Size Exclusion Chromatography (SEC).
Application Domain II: Macrocyclic Chelators for Radiopharmaceuticals
In nuclear medicine, the stable chelation of radiometals (such as ⁶⁴Cu for PET imaging or ⁶⁷Cu for targeted radiotherapy) is critical to prevent off-target radiation toxicity. AEAPA is a direct building block for 1,4,8,11-Tetraazacyclotetradecane-5,12-dione , a crucial intermediate in the synthesis of Cyclam[3].
The condensation of ethylenediamine with methyl acrylate yields the AEAPA methyl ester. Dimerization and cyclization of this intermediate form the exact 14-membered tetraaza macrocycle required for optimal thermodynamic stability of Copper(II) complexes.
Caption: Pathway from AEAPA intermediate to radiometal chelator (Cyclam derivative).
Application Domain III: Biocompatible Polyurethane Dispersions (PUDs)
For implantable medical devices (e.g., drug-eluting stents, catheters), coatings must be highly biocompatible, flexible, and free of toxic volatile organic compounds (VOCs). AEAPA is heavily utilized as a chain extender and internal emulsifier in aqueous blocked polyurethane-urea dispersions[6].
When AEAPA is neutralized to its sodium salt (Sodium N-(2-aminoethyl)-β-alaninate), its diamine structure reacts with isocyanate-terminated prepolymers to extend the polymer chain. Simultaneously, the pendant carboxylate group provides localized negative charges. Upon the addition of water, these charges induce electrostatic repulsion, forcing the polymer to self-assemble into stable aqueous micelles without the need for external, potentially cytotoxic surfactants.
Caption: AEAPA drives the phase inversion of polyurethanes into stable, biocompatible aqueous micelles.
Experimental Protocol: Formulation of AEAPA-Extended PUDs
Causality Focus: The timing of neutralization and water addition is critical. Premature water addition will hydrolyze the isocyanates, destroying the polymer backbone.
-
Prepolymer Synthesis: React a diisocyanate (e.g., Hexamethylene diisocyanate) with a polyol at 80°C under a nitrogen atmosphere until the theoretical NCO content is reached (validate via dibutylamine back-titration).
-
AEAPA Neutralization: In a separate vessel, dissolve AEAPA in deionized water and neutralize with an equimolar amount of NaOH to form the sodium salt[4]. Rationale: The carboxylate form is required to generate the electrostatic double layer for micelle stability.
-
Chain Extension: Cool the prepolymer to 40°C. Add the aqueous AEAPA sodium salt dropwise under high-shear dispersion (3000 RPM). The primary and secondary amines of AEAPA will rapidly react with the terminal NCO groups to form urea linkages.
-
Phase Inversion: Continue adding deionized water until a phase inversion occurs (viscosity will peak, then drop dramatically), yielding a stable, milky-white polyurethane-urea dispersion. Validate stability via Dynamic Light Scattering (DLS).
Conclusion
3-((2-Aminoethyl)amino)propanoic acid (AEAPA) transcends the role of a simple amino acid derivative. Its tri-functional nature, combining the chelating geometry of ethylenediamine with the metabolic stability and spacer length of β-alanine, makes it an indispensable node in modern chemical biology. Whether serving as the branching architecture for next-generation ADCs, the geometric foundation for radiometal chelators, or the internal emulsifier for biocompatible polymers, AEAPA demonstrates how precise structural logic drives macroscopic biological efficacy.
References
-
PubChem. "3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868" National Center for Biotechnology Information. URL:[Link]
- Zhao, R. Y., et al. "A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers." World Intellectual Property Organization, WO2020257998A1, 2020.
- Zhao, R. Y., et al. "A conjugate of an amanita toxin with branched linkers." World Intellectual Property Organization, WO2020155017A1, 2020.
-
PrepChem. "Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione." PrepChem Database. URL:[Link]
- Bayer MaterialScience AG. "Aqueous blocked polyurethane-urea dispersion." World Intellectual Property Organization, WO2013174830A1, 2013.
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A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of N-(2-Aminoethyl)-β-alanine
Abstract
N-(2-Aminoethyl)-β-alanine, a derivative of the naturally occurring beta-amino acid β-alanine, presents a unique structural profile for solubility considerations. Possessing both a primary and a secondary amine, alongside a carboxylic acid group, its behavior in various solvent systems is dictated by a complex interplay of hydrogen bonding, ionic interactions, and the polarity of its backbone. This guide provides an in-depth analysis of the theoretical and practical aspects of its solubility, contrasting its behavior in aqueous media with a spectrum of organic solvents. We will explore the molecular determinants of its solubility, present a framework for predicting its behavior in untested solvents, and provide a robust experimental protocol for empirical determination. This document is intended to serve as a critical resource for scientists engaged in formulation, synthesis, purification, and analytical development involving this molecule.
Molecular Architecture and Its Implications for Solubility
The solubility of any compound is fundamentally governed by its molecular structure. N-(2-Aminoethyl)-β-alanine is, in essence, a modified amino acid. Unlike standard alpha-amino acids, the amino group is on the β-carbon, and an additional aminoethyl group is attached to the nitrogen atom.[1][2]
At physiological pH, the molecule is expected to exist as a zwitterion, with a protonated amino group and a deprotonated carboxylate group.[2] This ionic character is a primary determinant of its solubility profile.
Key Structural Features:
-
Carboxylic Acid Group (-COOH): A polar, protic group capable of donating a hydrogen bond and, in its carboxylate form (-COO⁻), engaging in strong ion-dipole interactions.
-
Primary and Secondary Amine Groups (-NH₂ and -NH-): Polar, protic groups capable of both donating and accepting hydrogen bonds. In their protonated forms (-NH₃⁺ and -NH₂⁺-), they drive strong ionic interactions.
-
Ethyl Linkages (-CH₂-CH₂-): Nonpolar hydrocarbon sections that contribute a degree of hydrophobicity.
The presence of multiple polar, protic functional groups suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding.
Caption: Molecular structure of N-(2-Aminoethyl)-β-alanine with key functional groups.
Solubility Profile: A Comparative Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. The high polarity and hydrogen bonding capacity of N-(2-Aminoethyl)-β-alanine dictate its solubility across different solvent classes.
Aqueous Solubility
Due to the presence of multiple polar groups and its zwitterionic nature, N-(2-Aminoethyl)-β-alanine is expected to be highly soluble in water. Water molecules can effectively solvate the molecule through:
-
Hydrogen Bonding: Water can act as both a hydrogen bond donor to the nitrogen and carbonyl oxygen atoms and a hydrogen bond acceptor from the amine and hydroxyl protons.
-
Ion-Dipole Interactions: The partial positive and negative charges on water molecules can stabilize the charged -NH₃⁺ and -COO⁻ groups of the zwitterion.
Commercial sources confirm the high water solubility of its sodium salt, a common form that further enhances its ionic character and, consequently, its aqueous solubility.[3][4] This behavior is consistent with that of other small amino acids and polar compounds.[5][6]
Solubility in Organic Solvents
The solubility in organic solvents will vary significantly based on the solvent's polarity, proticity, and hydrogen bonding capability.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant, which can stabilize charged species. Therefore, N-(2-Aminoethyl)-β-alanine is expected to have moderate to good solubility in these solvents. However, as the nonpolar alkyl chain of the alcohol increases (e.g., from methanol to propanol to butanol), the overall solvent polarity decreases, which will likely lead to a sharp reduction in solubility.[7][8]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They can act as hydrogen bond acceptors but not donors. While they can solvate the positive centers of the molecule, their ability to solvate the carboxylate anion is weaker compared to protic solvents. Solubility is expected to be limited but may be higher than in nonpolar solvents. The availability of a commercial standard in an Acetonitrile:Water mixture suggests some solubility in acetonitrile, likely enhanced by the presence of water.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack polarity and cannot form hydrogen bonds. They are unable to overcome the strong intermolecular forces (ionic and hydrogen bonding) holding the N-(2-Aminoethyl)-β-alanine molecules together in a solid state. Consequently, the solubility in such solvents is predicted to be negligible.[2][6]
Caption: Solute-solvent interactions in polar vs. nonpolar environments.
Summary of Predicted Solubility
The following table synthesizes the predicted solubility of N-(2-Aminoethyl)-β-alanine based on theoretical principles. This serves as a predictive framework for researchers in the absence of extensive empirical data.
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale |
| Aqueous | Water | H-Bonding, Ion-Dipole | High | Water is a highly polar, protic solvent that can effectively solvate the zwitterionic form and multiple H-bonding sites of the molecule.[3][4] |
| Polar Protic | Methanol, Ethanol | H-Bonding, Dipole-Dipole | Moderate to Good | These solvents can mimic water's H-bonding capabilities but have lower polarity, reducing their ability to stabilize the zwitterionic form as effectively.[7] |
| Polar Aprotic | Acetonitrile, DMSO | Dipole-Dipole | Low to Limited | Lacks H-bond donating ability, providing poor solvation for the carboxylate anion. Solubility is expected to be poor unless co-solvents are used. |
| Nonpolar Aprotic | Hexane, Toluene | van der Waals forces | Negligible | The energy required to break the solute-solute interactions (crystal lattice energy) far exceeds the energy gained from weak solute-solvent interactions.[2][6] |
Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental protocol is essential. The following describes a standard gravimetric method for determining solubility, a technique that is reliable and requires common laboratory equipment.
Objective
To quantitatively determine the solubility of N-(2-Aminoethyl)-β-alanine in a given solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
N-(2-Aminoethyl)-β-alanine (solid)
-
Selected solvents (e.g., water, ethanol, acetonitrile)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid N-(2-Aminoethyl)-β-alanine to a pre-weighed glass vial. The excess is critical to ensure saturation is reached.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] Constant agitation is necessary.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. For more viscous solvents or fine solids, it is advisable to centrifuge the vial at a constant temperature before sampling.
-
-
Sample Analysis (Gravimetric Method):
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles. This step is crucial for accuracy.
-
Dispense a precise volume (e.g., 1.00 mL) of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a glass petri dish or aluminum pan).
-
Carefully evaporate the solvent in a drying oven at a temperature well below the decomposition point of the compound, or use a vacuum desiccator.
-
Once the solvent is fully evaporated and the container has returned to room temperature, weigh the container with the dried solute residue.
-
Repeat the drying and weighing process until a constant mass is achieved.[7]
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Solubility (g/L) = (Mass of residue in g) / (Volume of filtrate in L)
-
Caption: Experimental workflow for gravimetric solubility determination.
Applications in Drug Development
Understanding the solubility of N-(2-Aminoethyl)-β-alanine is not merely an academic exercise. For drug development professionals, this data is critical for:
-
Formulation Development: Designing aqueous-based formulations for parenteral or oral delivery requires precise knowledge of solubility limits. For non-aqueous formulations, identifying a suitable organic solvent system is paramount.
-
Synthesis and Purification: Solubility data guides the choice of solvents for reaction media, as well as for crystallization and purification processes. Poor solubility can lead to low reaction yields or difficulties in isolating the final product.
-
Preclinical and Pharmacokinetic Studies: The choice of vehicle for in-vitro and in-vivo studies depends on the compound's solubility. Poor solubility can lead to inaccurate or misleading results regarding a compound's biological activity.[9][10]
Conclusion
N-(2-Aminoethyl)-β-alanine is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding and its zwitterionic character. It exhibits high solubility in water and is predicted to have moderate solubility in polar protic organic solvents, with negligible solubility in nonpolar media. This guide provides a robust theoretical framework for predicting its behavior and a detailed experimental protocol for its empirical determination. This foundational knowledge is indispensable for researchers leveraging this molecule in pharmaceutical and chemical applications, enabling more efficient and effective development pathways.
References
-
Macedo, E. A., et al. Solubility of Amino Acids in Mixed Solvent Systems. ESAT 2008. [Link]
-
The Good Scents Company. N-(2-aminoethyl)-b-alanine, sodium salt. [Link]
-
PubChem. sodium N-(2-aminoethyl)-beta-alaninate. National Center for Biotechnology Information. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
PubChem. N-(2-Aminoethyl)-N-[2-(2-carboxyethoxy)ethyl]-beta-alanine. National Center for Biotechnology Information. [Link]
-
Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022). [Link]
-
Chua, Y. Z., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(8), 5515-5524. [Link]
-
AICIS. β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1- oxooctyl)amino]ethyl]-. Australian Industrial Chemicals Introduction Scheme. (2022). [Link]
-
Engelman, D. M., et al. (1986). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Annual Review of Biophysics and Biophysical Chemistry, 15, 321-353. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Wikipedia. β-Alanine. [Link]
-
Chemistry LibreTexts. 26.2: Structures of Amino Acids. (2024). [Link]
- Google Patents. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use.
-
PubMed. Beta-alanine as a small molecule neurotransmitter. [Link]
-
MDPI. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. (2024). [Link]
-
Canada.ca. BETA ALANINE. [Link]
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Architectural Paradigms in Polyamidoamine Synthesis: A Comparative Analysis of PAMAM Precursors vs. 3-((2-Aminoethyl)amino)propanoic Acid
Executive Summary
Polyamidoamine (PAMAM) dendrimers and linear polymers are foundational to modern macromolecular chemistry, playing critical roles in targeted drug delivery, gene transfection, and nanoscale surface engineering. The structural integrity and monodispersity of these polymers are fundamentally dictated by the synthetic precursors chosen. This technical whitepaper explores the mechanistic, operational, and structural differences between the traditional divergent synthesis utilizing standard PAMAM precursors (ethylenediamine and methyl acrylate) and the monomer-driven convergent/controlled-divergent approach utilizing 3-((2-Aminoethyl)amino)propanoic acid (AEAPA).
By analyzing the causality behind experimental choices, this guide provides researchers with field-proven insights to optimize polyamidoamine synthesis, mitigate structural defects, and select the appropriate synthetic paradigm for specific drug development applications.
Structural and Mechanistic Fundamentals
The Divergent Iterative Paradigm (PAMAM Precursors)
The classical synthesis of PAMAM dendrimers relies on a divergent, iterative two-step process originating from an initiator core. The primary precursors are ethylenediamine (EDA) and methyl acrylate (MA) .
The growth of the polymer occurs via an alternating sequence:
-
Michael Addition : The primary amines of the core (or previous generation) react with an excess of MA to form an ester-terminated "half-generation" (e.g., G0.5) .
-
Amidation : The resulting ester groups are reacted with a massive excess of EDA to yield an amine-terminated "full-generation" (e.g., G1.0) .
While highly scalable, this method is thermodynamically sensitive. The Michael addition is reversible (retro-Michael reaction) under heat, and the amidation step is prone to incomplete conversion if steric hindrance is high.
Fig 1: Traditional divergent PAMAM synthesis using EDA and MA precursors.
The Monomeric Paradigm: 3-((2-Aminoethyl)amino)propanoic acid
3-((2-Aminoethyl)amino)propanoic acid (AEAPA, CAS 34381-72-1) is an asymmetric, trifunctional molecule (
Crucially, AEAPA is the exact hydrolyzed structural unit of a PAMAM branch. Instead of forming the amidoamine backbone in situ via Michael addition, AEAPA provides a pre-formed building block. By utilizing AEAPA, the synthetic paradigm shifts from Michael addition to standard peptide-like amide coupling. This requires orthogonal protection (e.g., Boc-protection of the amines) but allows for the precise, defect-free construction of polyamidoamines without the risk of retro-Michael reversibility.
Fig 2: Monomer-driven synthesis workflow utilizing AEAPA with peptide coupling chemistry.
Comparative Reaction Dynamics & Causality
The choice between EDA/MA precursors and the AEAPA monomer dictates the impurity profile of the final polymer.
Defect Formation in EDA/MA Systems: The EDA/MA route is notorious for specific structural defects :
-
Trailing Generations: EDA has a boiling point of 116°C and forms azeotropes with alcohols. If excess EDA is not rigorously removed via azeotropic distillation before the next Michael addition, residual EDA acts as a new initiator core, creating low-molecular-weight "trailing" dendrimers.
-
Retro-Michael Addition: The bond formed between the amine and methyl acrylate is thermodynamically unstable at elevated temperatures. Evaporating solvents above 50°C causes the branches to detach, leading to structural heterogeneity.
-
Intramolecular Cyclization: An ester group can react with a neighboring primary amine on the same dendrimer surface, forming a cyclic loop that terminates branch growth.
Defect Mitigation via AEAPA: Using AEAPA eliminates trailing generations and retro-Michael defects. Because the carbon-nitrogen bond is pre-formed and stable, and the coupling relies on highly efficient EDC/NHS or HATU chemistry, the structural perfection is theoretically 100%. The primary challenge with AEAPA is the steric hindrance encountered when coupling a bulky, Boc-protected monomer to a dense dendrimer surface, which requires extended reaction times and potent coupling reagents.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity synthesis, the following protocols integrate in-process analytical checks, creating a self-validating system for both paradigms.
Protocol A: Divergent Synthesis using PAMAM Precursors (EDA + MA)
Objective: Synthesis of G0.5 (Ester) and G0 (Amine) PAMAM Dendrimer.
-
Michael Addition (G0.5 Synthesis):
-
Dissolve EDA (1 eq.) in HPLC-grade methanol (10% w/w).
-
In a separate flask, dissolve Methyl Acrylate (MA, 3 eq. per amine hydrogen) in methanol and cool to 0°C using an ice bath under argon . Causality: Cooling controls the exothermic reaction and prevents premature amidation.
-
Add the EDA solution dropwise over 1 hour. Stir at 0°C for 3 hours, then at room temperature for 48 hours.
-
Validation Check:
H NMR should show complete disappearance of the primary amine protons and the appearance of the methyl ester singlet at ~3.66 ppm. -
Remove excess MA and methanol via rotary evaporation at strictly <40°C to prevent retro-Michael degradation.
-
-
Amidation (G0 Synthesis):
-
Dissolve the G0.5 ester in methanol. Cool to 0°C.
-
Add dropwise to a massive excess of EDA (25 eq. per ester group) in methanol . Stir for 96 hours at room temperature.
-
Validation Check: Perform a Kaiser test (1% ninhydrin in ethanol); a deep blue color confirms the presence of primary amines.
H NMR must show the complete disappearance of the 3.66 ppm ester peak. -
Critical Purification: Remove excess EDA via azeotropic distillation using a Toluene/Methanol (9:1 v/v) mixture under high vacuum until no EDA is detectable via GC-MS.
-
Protocol B: Monomer-Driven Synthesis using AEAPA
Objective: Convergent coupling of AEAPA to an amine-functionalized core.
-
Monomer Protection:
-
React AEAPA with Di-tert-butyl dicarbonate (
, 2.2 eq.) in a dioxane/water mixture with to protect both the primary and secondary amines. -
Validation Check:
H NMR must show a strong tert-butyl singlet at ~1.4 ppm.
-
-
Carboxyl Activation & Coupling:
-
Dissolve the Boc-protected AEAPA (1.2 eq. per target amine) in anhydrous DMF.
-
Add EDC·HCl (1.5 eq.) and NHS (1.5 eq.). Stir for 30 minutes at room temperature to form the active NHS-ester.
-
Add the amine-core dropwise. Add DIPEA to maintain basicity. Stir for 24 hours.
-
Validation Check: LC-MS should confirm the mass of the fully coupled, protected intermediate.
-
-
Deprotection:
-
Treat the purified intermediate with Trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 2 hours at room temperature to cleave the Boc groups.
-
Precipitate the final amine-terminated product in cold diethyl ether.
-
Quantitative Data & Process Metrics
The following table summarizes the operational and quantitative differences between the two synthetic routes, providing a decision matrix for process chemists.
| Parameter | PAMAM Precursors (EDA + MA) | 3-((2-Aminoethyl)amino)propanoic acid (AEAPA) |
| Synthesis Strategy | Divergent, Iterative | Convergent or Controlled Divergent |
| Reaction Types | Michael Addition, Amidation | Protection, Peptide Coupling, Deprotection |
| Primary Structural Defects | Retro-Michael, Cyclization, Trailing Generations | Incomplete coupling due to steric hindrance |
| Reagent Equivalents | 25x excess EDA required per ester | 1.2x - 1.5x excess AEAPA required per amine |
| Purification Method | Azeotropic distillation (Energy intensive) | Dialysis, Precipitation, or Chromatography |
| Thermal Stability (Process) | Highly sensitive (>50°C causes degradation) | Highly stable (Amide bonds resist degradation) |
| Scalability | Excellent (Industrial standard) | Moderate (Limited by coupling reagent costs) |
Conclusion
The selection between traditional PAMAM precursors and the AEAPA monomer represents a fundamental trade-off between scalability and structural perfection. The EDA/MA divergent method remains the industrial standard due to the low cost of precursors and the avoidance of protecting group chemistry. However, it requires exhaustive and energy-intensive purification (azeotropic distillation) to prevent trailing generations and is highly sensitive to thermal degradation.
Conversely, utilizing 3-((2-Aminoethyl)amino)propanoic acid (AEAPA) shifts the chemistry to robust peptide coupling. While this introduces the overhead of protection/deprotection cycles and the cost of coupling reagents (EDC/NHS), it entirely bypasses the thermodynamic vulnerabilities of the Michael addition. For drug development professionals requiring ultra-pure, monodisperse polyamidoamines for sensitive targeted delivery applications, the AEAPA monomeric approach offers superior architectural control and self-validating analytical checkpoints.
References
-
PubChem , "3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868", National Center for Biotechnology Information. URL:[Link]
-
Kallane, R. et al. , "SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE", Proceedings of the Estonian Academy of Sciences, Chemistry. URL:[Link]
-
Schöbel, J. et al. , "Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers", Canadian Journal of Chemistry. URL:[Link]
-
Dziubinska-Kühn, K. et al. , "Effect of PAMAM Dendrimers on Interactions and Transport of LiTFSI and NaTFSI in Propylene Carbonate-Based Electrolytes", Polymers (MDPI). URL:[Link]
An In-Depth Technical Guide to the Stability of 3-((2-Aminoethyl)amino)propanoic Acid Under Physiological Conditions
Abstract
This technical guide provides a comprehensive overview of the stability of 3-((2-Aminoethyl)amino)propanoic acid, a molecule of interest in pharmaceutical and biomedical research. As a substituted β-amino acid, its stability under physiological conditions (pH 7.4, 37°C) is a critical parameter for determining its viability as a therapeutic agent or a component of drug delivery systems. This document will delve into the theoretical underpinnings of its stability, potential degradation pathways, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and assess the stability of this and structurally related compounds.
Introduction: The Significance of Stability in Drug Development
The journey of a promising molecule from the laboratory to a clinical setting is fraught with challenges, with stability being a primary hurdle. For a compound to be effective and safe, it must remain intact and active from the point of administration until it reaches its target. Physiological conditions, characterized by a tightly regulated pH of approximately 7.4 and a constant temperature of 37°C, along with the presence of various enzymes, can be a harsh environment for many chemical entities.
3-((2-Aminoethyl)amino)propanoic acid, a molecule featuring both a secondary amine and a carboxylic acid functional group, separated by a propylene backbone, presents a unique stability profile. Its β-amino acid structure is anticipated to confer a degree of resistance to enzymatic degradation compared to its α-amino acid counterparts.[1][2][3] However, the presence of the N-aminoethyl substituent introduces potential sites for chemical modification. A thorough understanding of its stability is therefore paramount for its successful application.
Theoretical Framework for Stability Assessment
The inherent stability of 3-((2-Aminoethyl)amino)propanoic acid is dictated by its chemical structure. As a β-amino acid, the separation of the amino and carboxyl groups by an additional carbon atom provides steric hindrance that can limit recognition and cleavage by many proteases that typically target α-amino acids.[1][2][3]
Potential Degradation Pathways
Under physiological conditions, several degradation pathways could theoretically affect the integrity of 3-((2-Aminoethyl)amino)propanoic acid:
-
Hydrolysis: While the amide bonds in peptides are susceptible to hydrolysis, this molecule lacks such bonds. However, extreme pH conditions, though not physiological, could potentially promote degradation. The stability at physiological pH is expected to be high from a hydrolytic standpoint.
-
Oxidation: The secondary amine group could be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) that can be generated in biological systems. This could lead to the formation of N-oxides or other oxidative products.
-
Enzymatic Degradation: While more resistant than α-amino acids, some bacterial β-peptidyl aminopeptidases have been identified that can hydrolyze β-peptides.[4] The susceptibility of 3-((2-Aminoethyl)amino)propanoic acid to mammalian enzymes that metabolize similar structures, such as polyamines, should be considered. The metabolism of the structurally related β-alanine involves transamination.[5][6]
Experimental Design for a Comprehensive Stability Study
A robust stability study is designed to challenge the molecule under conditions that mimic its intended biological environment and also under accelerated or "forced" degradation conditions to identify potential degradation products and pathways.[4][7][8]
In Vitro Stability Assessment in Physiological Buffer
This is the foundational experiment to determine the intrinsic chemical stability of the compound at physiological pH and temperature.
Objective: To quantify the degradation of 3-((2-Aminoethyl)amino)propanoic acid over time in a buffered solution mimicking physiological conditions.
Experimental Workflow:
Caption: Workflow for in vitro stability assessment.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[4][7][8]
Objective: To accelerate the degradation of 3-((2-Aminoethyl)amino)propanoic acid under various stress conditions to elucidate degradation pathways.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 60°C in neutral solution for 48 hours.
-
Photostability: Exposure to UV light (ICH Q1B guidelines).
Detailed Experimental Protocols
Protocol for In Vitro Stability in Phosphate-Buffered Saline (PBS)
Materials:
-
3-((2-Aminoethyl)amino)propanoic acid
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Incubator or water bath at 37°C
-
Autosampler vials
-
HPLC or UPLC system coupled with a mass spectrometer (MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of 3-((2-Aminoethyl)amino)propanoic acid in water.
-
Pre-warm the PBS (pH 7.4) to 37°C.
-
-
Initiation of the Stability Study:
-
Spike the stock solution into the pre-warmed PBS to a final concentration of 10 µg/mL.
-
Immediately withdraw the first aliquot (T=0) and quench it by adding an equal volume of ice-cold acetonitrile. This serves as the baseline.
-
-
Incubation and Sampling:
-
Incubate the remaining solution at 37°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Quench each aliquot immediately with an equal volume of ice-cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate any proteins or salts.
-
Transfer the supernatant to autosampler vials.
-
Analyze the samples by a validated LC-MS/MS method.
-
Analytical Methodology: LC-MS/MS for Quantification
Due to its polarity and lack of a strong chromophore, LC-MS/MS is the method of choice for the sensitive and selective quantification of 3-((2-Aminoethyl)amino)propanoic acid. Derivatization can be employed to improve chromatographic retention and sensitivity, though direct analysis is often possible with modern instrumentation.
4.2.1. Direct Analysis (without derivatization)
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
4.2.2. Analysis with Derivatization
Derivatization of the primary and secondary amine groups can enhance chromatographic properties on reverse-phase columns and improve ionization efficiency.
-
Derivatizing Agents:
-
Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives.[5]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[6]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A common reagent for the derivatization of amino acids for HPLC analysis.[9]
-
Protocol for Derivatization with Dansyl Chloride:
-
To 100 µL of the sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Quench the reaction with 50 µL of 2% formic acid.
-
Analyze by RP-HPLC with fluorescence or mass spectrometric detection.
Data Presentation and Interpretation
The stability of 3-((2-Aminoethyl)amino)propanoic acid is typically expressed as the percentage of the initial concentration remaining at each time point.
Table 1: Hypothetical Stability Data of 3-((2-Aminoethyl)amino)propanoic Acid in PBS at 37°C
| Time (hours) | Mean Concentration (µg/mL) | % Remaining |
| 0 | 10.02 | 100.0 |
| 2 | 9.98 | 99.6 |
| 4 | 10.05 | 100.3 |
| 8 | 9.91 | 98.9 |
| 24 | 9.85 | 98.3 |
| 48 | 9.79 | 97.7 |
Interpretation: The data in Table 1 would suggest that 3-((2-Aminoethyl)amino)propanoic acid is highly stable under physiological conditions over a 48-hour period, with minimal degradation observed.
Caption: Potential degradation pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to evaluating the stability of 3-((2-Aminoethyl)amino)propanoic acid under physiological conditions. The inherent stability of the β-amino acid backbone suggests a favorable stability profile. However, rigorous experimental evaluation, as detailed in the provided protocols, is essential to confirm this and to identify any potential liabilities.
Future studies should focus on conducting these experiments and fully characterizing any observed degradation products using high-resolution mass spectrometry. Furthermore, stability studies in the presence of liver microsomes or other enzyme systems would provide valuable insights into potential metabolic pathways. A thorough understanding of the stability of 3-((2-Aminoethyl)amino)propanoic acid will be instrumental in advancing its development for therapeutic applications.
References
- Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.
-
PubChem. (n.d.). β-alanine degradation. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). β-alanine (BA) is endogenously formed by the degradation of uracil in... Retrieved from [Link]
- Boccitto, M., et al. (2017). How to Enhance the Pharmacokinetic Stability of Peptides? Molecules, 22(12), 2069.
- Tome, D., & Bos, C. (2007). The digestion of dietary proteins and the bioavailability of amino acids. Annales de Zootechnie, 49(3), 199-213.
- Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical biochemistry, 211(2), 279-287.
- Liu, Y. (2017). Method for quantitative detection of beta-alanine and application thereof.
- Heck, T., et al. (2007). Bacterial beta-peptidyl aminopeptidases: on the hydrolytic degradation of beta-peptides. Applied microbiology and biotechnology, 74(6), 1197-1204.
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Sielc.com. (2018, February 16). Separation of .beta.-Alanine, N-tetradecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Glover, W. B., et al. (2021). Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry. Neurotoxicity research, 39(1), 107-116.
- Jiang, L., et al. (2014). Analysis of β-N-methylamino-L-alanine (BMAA) in spirulina-containing supplements by liquid chromatography-tandem mass spectrometry. Food and chemical toxicology, 72, 200-205.
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
- Glover, W. B., et al. (2015). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation.
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Methodological & Application
synthesis of 3-((2-Aminoethyl)amino)propanoic acid via Michael addition
Application Note: Highly Selective Synthesis of 3-((2-Aminoethyl)amino)propanoic Acid via Aza-Michael Addition
Executive Summary
3-((2-Aminoethyl)amino)propanoic acid (also known as
Mechanistic Causality & Strategic Reaction Design
The aza-Michael addition is a second-order reaction wherein the primary amine of EDA acts as the nucleophilic Michael donor, attacking the
The Polyalkylation Dilemma: The fundamental challenge in this synthesis is the presence of four reactive N–H bonds within a single EDA molecule. Without strict environmental and stoichiometric control, the primary mono-adduct rapidly undergoes successive Michael additions, cascading into a complex mixture of di-, tri-, and tetra-substituted byproducts[2].
Causality Behind Experimental Choices: To enforce a system that exclusively yields the mono-adduct, researchers must manipulate collision theory through two primary vectors:
-
Massive Stoichiometric Asymmetry: A 5:1 to 10:1 molar excess of EDA to acrylate is mandatory[3]. This statistical manipulation ensures that an incoming acrylate molecule is infinitely more likely to collide with an unreacted EDA molecule rather than the secondary amine of a newly formed mono-adduct.
-
Thermal Suppression: The aza-Michael addition is highly exothermic. If the reaction is allowed to self-heat, the increased kinetic energy overcomes the activation energy barrier for secondary and tertiary additions. Maintaining the reaction temperature strictly below 25 °C suppresses the thermodynamic drive toward polyalkylation[1].
Reaction pathway demonstrating kinetic control to favor monoalkylation over polyalkylation.
Validated Experimental Workflows
Two distinct routes can be employed depending on the desired purity profile and available purification infrastructure. Route A utilizes acrylic acid directly, offering high atom economy but requiring complex zwitterion purification. Route B utilizes methyl acrylate to form an ester intermediate, which is easily purified via vacuum distillation before a final hydrolysis step. Route B is the industry standard for high-purity applications.
Step-by-step experimental workflow for the highly selective synthesis of the mono-adduct.
Protocol B: The Methyl Acrylate Route (High Purity)
This protocol acts as a self-validating system by utilizing mass-balance checks and intermediate isolation.
Step 1: Initiation and Thermal Control
-
Equip a thoroughly dried 1 L three-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, a dropping funnel, and an argon inlet.
-
Charge the flask with anhydrous Ethylenediamine (EDA) (600.9 g, 10.0 mol, 10.0 equiv).
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Step 2: Controlled Aza-Michael Addition
-
Charge the dropping funnel with Methyl Acrylate (86.1 g, 1.0 mol, 1.0 equiv).
-
Begin dropwise addition of methyl acrylate into the vigorously stirring EDA.
-
Causality Checkpoint: The addition rate must be strictly governed by the internal thermocouple. Adjust the drip rate to ensure the internal temperature never exceeds 20 °C. Why? Exceeding this threshold provides the activation energy necessary for the newly formed secondary amine to attack another methyl acrylate molecule, initiating polyalkylation.
Step 3: Maturation and In-Process Control (IPC)
-
Once addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 16 hours.
-
Self-Validation (IPC 1): Draw a 0.1 mL aliquot and analyze via
H NMR. The absolute disappearance of vinylic protons (multiplets at 5.8–6.4 ppm) confirms complete consumption of the Michael acceptor.
Step 4: Distillation and Mass Balance
-
Transfer the mixture to a rotary evaporator equipped with a high-vacuum pump.
-
Strip the unreacted EDA at a maximum bath temperature of 60 °C and a pressure of <10 mbar.
-
Causality Checkpoint: Do not exceed 60 °C. Elevated temperatures will trigger intramolecular amidation, converting your target ester into a cyclic lactam or cross-linked polymer[2].
-
Self-Validation (IPC 2): Weigh the recovered EDA in the receiving flask. It should approximate 540 g (9.0 mol). A significant deviation indicates either incomplete distillation or unwanted side reactions. The residue is the intermediate: methyl 3-((2-aminoethyl)amino)propanoate.
Step 5: Hydrolysis to Target Acid
-
Dissolve the intermediate ester in 500 mL of distilled water.
-
Add a catalytic amount of 1M NaOH (or perform neutral hydrolysis by refluxing gently at 80 °C for 4 hours, monitoring methanol evolution).
-
Lyophilize the resulting solution to yield 3-((2-aminoethyl)amino)propanoic acid as a viscous pale-yellow oil or hygroscopic solid.
Analytical Validation & Data Presentation
To aid in route selection, the quantitative outcomes and risk profiles of the direct acid route versus the ester route are summarized below.
| Synthesis Metric | Route A (Direct Acrylic Acid) | Route B (Methyl Acrylate + Hydrolysis) |
| Atom Economy | High (Direct 1-step addition) | Moderate (Requires secondary hydrolysis) |
| Typical Yield (Mono-adduct) | 65% – 75% | 85% – 92% |
| Purification Complexity | High (Requires ion-exchange for zwitterion) | Low (Vacuum distillation of volatile ester) |
| Risk of Amidation/Polymerization | High (If distillation T > 80 °C) | Low (Ester intermediate is highly stable) |
| Primary Byproducts | Di-alkylated EDA, Polyacrylic acid traces | Di-alkylated ester |
Spectroscopic Markers for Validation:
-
H NMR (D
O, 400 MHz): 3.15 (t, 2H, -CH -NH ), 2.95 (t, 2H, -NH-CH -CH -), 2.80 (t, 2H, -CH -NH-), 2.45 (t, 2H, -CH -COOH). -
Absence of signals at
5.8–6.4 ppm validates the complete consumption of the Michael acceptor.
References
1.[1] Aza-Michael reaction: Achievements and prospects. ResearchGate. Available at: 2.[2] Direct synthesis of poly(N-alkyl acrylamide) (co)polymers with pendant reactive amino groups by organocatalyzed amidation of polymethylacrylate. Biblio Back Office (UGent). Available at: 3.[3] Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. MDPI. Available at:
Sources
Application Note & Protocol: Synthesis of Ethylenediamine-Derived Polyamino Carboxylic Acids via Aza-Michael Addition with Acrylic Acid
Abstract
This document provides a comprehensive guide for the reaction of ethylenediamine with acrylic acid, a process rooted in the aza-Michael addition reaction. This synthesis is a cornerstone for creating polyamino carboxylic acids, which are valuable chelating agents and building blocks in various industrial and research applications. This guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into process control and product characterization. It is intended for researchers, chemists, and professionals in drug development and materials science.
Introduction: Significance and Applications
The reaction between ethylenediamine and acrylic acid is a classic example of a conjugate addition, specifically the aza-Michael addition. This reaction is of significant interest due to the versatile products it yields. Ethylenediamine, with its two primary amine nucleophiles, can react with up to four equivalents of acrylic acid, an α,β-unsaturated carbonyl compound. The resulting products, such as ethylenediamine-N,N,N',N'-tetrapropionic acid, are potent chelating agents, finding use in analytical chemistry, biology, and medical science[1]. Furthermore, ethylenediamine derivatives are crucial intermediates in the synthesis of pharmaceuticals and other functional organic molecules[2][3]. The products of this reaction are also foundational for the development of functional polymers and resins[4][5][6].
The primary focus of this application note is to provide a robust and reproducible protocol for the synthesis of the fully substituted product, ethylenediamine-N,N,N',N'-tetrapropionic acid, a compound with significant chelating properties.
Reaction Mechanism and Principles
The core of this synthesis is the aza-Michael addition, a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound[7][8]. In this case, the primary amine groups of ethylenediamine act as the nucleophiles (Michael donors), and acrylic acid serves as the Michael acceptor.
The reaction proceeds in a stepwise manner. One of the primary amine groups of ethylenediamine attacks the β-carbon of the acrylic acid molecule, which is electron-deficient due to the electron-withdrawing carboxylic acid group. This leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the addition product. This process can be repeated for the remaining N-H bonds on the ethylenediamine molecule until all four have reacted with acrylic acid molecules.
Figure 1: Conceptual overview of the aza-Michael addition of ethylenediamine to acrylic acid.
Experimental Protocol: Synthesis of Ethylenediamine-N,N,N',N'-tetrapropionic acid
This protocol is adapted from established procedures for the synthesis of ethylenediamine-N,N,N',N'-tetrapropionic acid[1].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Ethylenediamine | ≥99% | Standard Supplier | Corrosive and toxic. Handle with care. |
| Acrylic Acid | ≥99% | Standard Supplier | Corrosive and lachrymator. Handle in a fume hood. |
| Deionized Water | High Purity | - | |
| Ethanol | Reagent Grade | Standard Supplier | For washing the product. |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Büchner funnel and filter flask.
-
Vacuum oven.
Step-by-Step Procedure
-
Preparation of Acrylic Acid Solution: In a well-ventilated fume hood, add 30 mL of deionized water to a 250 mL three-neck round-bottom flask. To this, carefully add 48.1 g (0.668 mol) of acrylic acid.
-
Initial Heating: Gently heat the acrylic acid solution to 40°C using a heating mantle while stirring.
-
Addition of Ethylenediamine: In a separate beaker, weigh out 9.4 g (0.156 mol) of ethylenediamine. Slowly add the ethylenediamine to the acrylic acid solution dropwise using a dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 60°C by using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain this temperature with continuous stirring for 2 hours[1].
-
Cooling and Isolation: After 2 hours, turn off the heating and allow the reaction mixture to cool to room temperature. A white precipitate of the product should form.
-
Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) and then with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight to a constant weight. A typical yield is in the range of 60-65%[1].
Figure 2: Experimental workflow for the synthesis of ethylenediamine-N,N,N',N'-tetrapropionic acid.
Safety Precautions
-
Ethylenediamine: Corrosive, flammable, and toxic. It can cause severe skin burns and eye damage. It is also a respiratory irritant. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acrylic Acid: Corrosive, flammable, and a lachrymator. It can cause severe skin burns and eye damage. Inhalation can cause respiratory irritation. Handle in a fume hood with appropriate PPE.
-
Exothermic Reaction: The initial addition of ethylenediamine to acrylic acid is exothermic. Control the rate of addition and have an ice bath ready to manage the temperature.
Characterization and Analytical Methods
The successful synthesis of ethylenediamine-N,N,N',N'-tetrapropionic acid can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the methylene protons of the ethylenediamine backbone and the propionic acid chains. The absence of N-H protons (if the reaction goes to completion) is a key indicator.
-
¹³C NMR will show distinct signals for the carbonyl carbons of the carboxylic acid groups, as well as the methylene carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Look for a broad O-H stretch from the carboxylic acid groups.
-
A strong C=O stretch from the carboxylic acid groups should be present.
-
The disappearance of the primary N-H bending vibrations from ethylenediamine is indicative of a complete reaction.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to monitor the progress of the reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature and time are maintained as per the protocol. Check the purity of the starting materials. |
| Loss of product during work-up. | Ensure the wash volumes are not excessive. Use cold solvents for washing. | |
| Product is Oily or Gummy | Presence of unreacted starting materials or side products. | Improve the washing procedure. Recrystallization from a suitable solvent may be necessary. |
| Incomplete drying. | Dry the product for a longer duration or at a slightly higher temperature (if the product is stable). | |
| Reaction Overheats | Addition of ethylenediamine is too fast. | Add the ethylenediamine more slowly and use an ice bath to maintain the temperature. |
Conclusion
The reaction of ethylenediamine with acrylic acid provides a straightforward and efficient route to valuable polyamino carboxylic acids. The aza-Michael addition mechanism is robust, and the provided protocol for the synthesis of ethylenediamine-N,N,N',N'-tetrapropionic acid can be reliably implemented. Careful control of the reaction temperature and stoichiometry is crucial for achieving high yields and purity. The synthesized product has a wide range of applications, particularly as a chelating agent.
References
- Method for synthesis of ethylenediamine-n,n,n',n'-tetrapropionic acid.
- Yao, R-S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Korean Chemical Society.
- Ethylene diamine functional acrylic resins and preparation thereof.
- What is The Application of Ethylenediamine? - Sinobio Chemistry.
- Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
- SABIC® ETHYLENEDIAMINE (EDA).
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Catalytic Mannich reaction of acrylic acid polymers and their application in le
- Synthesis, characterization and properties of ethylenediamine-functionalized Fe3O4 magnetic polymers for removal of Cr(VI)
- Ethylene Acrylic Acid Copolymer EAA Resin - Chem
- Synthesis, Characterization and Properties of Ethylenediamine-Functionalized Fe3O4 Magnetic Polymers for Removal of Cr(VI)
- The addition of secondary aliphatic amines to acrylic acid derivatives...
Sources
- 1. RU2611011C1 - Method for synthesis of ethylenediamine-n,n,n',n'-tetrapropionic acid - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. What is The Application of Ethylenediamine? - Sinobio Chemistry [sinobiochemistry.com]
- 4. EP0081408A1 - Ethylene diamine functional acrylic resins and preparation thereof - Google Patents [patents.google.com]
- 5. Synthesis, characterization and properties of ethylenediamine-functionalized Fe3O4 magnetic polymers for removal of Cr(VI) in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Preparation of N-(2-Aminoethyl)-β-alanine Methyl Ester: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of N-(2-Aminoethyl)-β-alanine methyl ester, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic strategy is centered around a well-established Michael addition reaction, offering a straightforward and efficient route to the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, and methods for characterization to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
N-(2-Aminoethyl)-β-alanine methyl ester is a versatile organic compound featuring a secondary amine, a primary amine, and a methyl ester functionality. This unique combination makes it an attractive starting material for the synthesis of a wide range of more complex molecules. Its applications span from the development of novel pharmaceutical agents, where the diamine and ester moieties can be selectively functionalized to modulate biological activity, to the creation of new polymers and chelating agents.
The protocol detailed herein utilizes the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound. Specifically, ethylenediamine is reacted with methyl acrylate. This reaction is a conjugate addition that proceeds under mild conditions and is known for its high efficiency.[1][2] The use of an excess of ethylenediamine is a critical process parameter designed to favor the formation of the desired mono-adduct and minimize the production of the di-adduct byproduct.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of one of the amino groups of ethylenediamine to the electron-deficient β-carbon of methyl acrylate.
Diagram of the Reaction Scheme
Caption: Reaction of Ethylenediamine with Methyl Acrylate.
The reaction mechanism is initiated by the nucleophilic attack of a primary amine on the β-carbon of the methyl acrylate. This is followed by proton transfer to form the final, stable product. The choice of a polar protic solvent like methanol can facilitate this proton transfer.
Detailed Experimental Protocol
This protocol is designed for the gram-scale synthesis of the target compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethylenediamine | 107-15-3 | 60.10 | 180.3 g (200 mL) | 3.0 |
| Methyl Acrylate | 96-33-3 | 86.09 | 86.09 g (90.6 mL) | 1.0 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 500 mL | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
1000 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
500 mL addition funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
High-vacuum distillation apparatus
Synthesis Procedure
-
Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, addition funnel, and thermometer. Place the flask in an ice-water bath.
-
Initial Charging: Charge the flask with ethylenediamine (180.3 g, 3.0 mol) and anhydrous methanol (200 mL).
-
Reactant Addition: Begin stirring the ethylenediamine solution and cool it to 0-5 °C. Add methyl acrylate (86.09 g, 1.0 mol) dropwise from the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic reaction and to favor mono-alkylation.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.
-
Solvent and Excess Reagent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol and the bulk of the unreacted ethylenediamine.
-
Purification by Fractional Distillation: The crude residue is then subjected to fractional distillation under high vacuum to isolate the pure N-(2-Aminoethyl)-β-alanine methyl ester. The product is expected to be a colorless to pale yellow liquid.
Experimental Workflow Diagram
Caption: Workflow for the Synthesis of N-(2-Aminoethyl)-β-alanine methyl ester.
Characterization of the Final Product
To confirm the identity and purity of the synthesized N-(2-Aminoethyl)-β-alanine methyl ester, the following analytical techniques are recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Predicted chemical shifts (in ppm, relative to TMS):
-
Singlet for the methyl ester protons (~3.6-3.7 ppm).
-
Triplets for the two methylene groups of the β-alanine backbone (~2.5 and ~2.8 ppm).
-
Triplets for the two methylene groups of the ethylenediamine moiety (~2.7 and ~2.9 ppm).
-
Broad singlets for the primary and secondary amine protons (variable, depending on solvent and concentration).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show four distinct signals for the four methylene carbons and one signal each for the methyl ester carbon and the carbonyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a peak corresponding to the molecular ion [M+H]⁺ at m/z = 147.1.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:
-
N-H stretching of the primary and secondary amines (~3300-3400 cm⁻¹).
-
C=O stretching of the ester (~1735 cm⁻¹).
-
C-N stretching (~1100-1200 cm⁻¹).
-
Safety and Handling
-
Ethylenediamine: Corrosive and a respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl Acrylate: Flammable liquid and vapor. It is also a skin and respiratory irritant and a potential sensitizer. Keep away from heat, sparks, and open flames. All handling should be done in a fume hood with appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature after the initial addition. |
| Formation of Di-adduct | Ratio of reactants is not optimal. | Ensure a large excess of ethylenediamine is used. The dropwise addition at low temperature is also critical. |
| Difficulty in Purification | Boiling points of product and impurities are close. | Use a fractional distillation column with a higher number of theoretical plates. Alternatively, consider purification by column chromatography on silica gel. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of N-(2-Aminoethyl)-β-alanine methyl ester. The use of a Michael addition reaction offers a high-yielding and straightforward approach to this valuable chemical intermediate. The detailed procedural steps and characterization data will enable researchers to confidently synthesize and verify this compound for their specific applications in drug discovery and materials science.
References
-
Ottokemi. (n.d.). 1-(2-Hydroxyethyl)piperazine, 99% | 103-76-4. Retrieved from [Link]
-
Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 42-54. DOI: 10.15227/orgsyn.088.0042. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-phenethyl-β-alanine methyl ester. Retrieved from [Link]
-
Shishkin, D. V., Lobov, A. N., Baibulatova, N. Z., Vlasova, N. M., Spirikhin, L. V., & Dokichev, V. A. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 48(3), 436–439. Retrieved from [Link]
-
An, G., & Rhee, H. (2004). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 25(10), 1543-1545. Retrieved from [Link]
-
Glover, S. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 641. Retrieved from [Link]
-
Jiang, N., et al. (2018). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC International, 101(5), 1495-1504. Retrieved from [Link]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing an N-(2-Aminoethyl)-β-alanine Linker
Introduction
Solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry pioneered by Bruce Merrifield, facilitates the assembly of peptides on a solid support.[1] A critical component of this methodology is the linker, a bifunctional molecule that anchors the nascent peptide chain to the insoluble resin and dictates the conditions for its eventual cleavage.[2][3] This document provides a comprehensive guide to the application of a specialized linker, N-(2-Aminoethyl)-β-alanine, for the synthesis of C-terminal peptide amides.
The N-(2-Aminoethyl)-β-alanine linker offers a distinct advantage in SPPS due to its stability under the mildly acidic conditions often used for the removal of tert-butyl (But) based side-chain protecting groups (e.g., 30-50% trifluoroacetic acid in dichloromethane).[4] This stability allows for the selective deprotection of side chains while the peptide remains attached to the resin. The final peptide amide is then cleaved from the solid support using a stronger acid treatment, typically 95% TFA.[4] This strategy is particularly valuable for the synthesis of peptide amides, a common modification in bioactive peptides that can enhance metabolic stability.[5]
This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and detailed, field-proven protocols for the successful implementation of the N-(2-Aminoethyl)-β-alanine linker in SPPS workflows.
Principle of the N-(2-Aminoethyl)-β-alanine Linker Strategy
The core of this strategy lies in the differential acid lability of the bonds within the linker-peptide-resin conjugate. The amide bond formed between the C-terminal amino acid of the peptide and the amino group of the N-(2-Aminoethyl)-β-alanine linker is stable to the repetitive treatments with piperidine (for Fmoc removal) and mild TFA concentrations used for side-chain deprotection. The linkage of the β-alanine carboxyl group to an amino-functionalized solid support, such as aminomethyl polystyrene, provides a robust anchor throughout the synthesis.
The final cleavage of the peptide amide is achieved by exploiting the lability of the bond between the resin and the linker under strong acidic conditions, typically with a high concentration of TFA. This releases the desired peptide with a C-terminal amide functionality.
Experimental Protocols
This section outlines the detailed, step-by-step methodologies for the key stages of SPPS using the N-(2-Aminoethyl)-β-alanine linker.
PART 1: Preparation of N-(2-Aminoethyl)-β-alanine Functionalized Resin
This protocol describes the initial and crucial step of attaching the N-(2-Aminoethyl)-β-alanine linker to a suitable solid support. Aminomethyl (AM) polystyrene resin is a common choice.
Materials and Reagents:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh)
-
Fmoc-N-(2-Aminoethyl)-β-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Protocol:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in the reaction vessel. Add DMF (10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Linker Activation: In a separate vial, dissolve Fmoc-N-(2-Aminoethyl)-β-alanine (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF (5 mL). Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling of the Linker: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping of Unreacted Sites (Optional but Recommended): To block any unreacted amino groups on the resin, add a solution of 10% acetic anhydride and 20% N,N-diisopropylethylamine (DIPEA) in DMF.[6] Agitate for 30 minutes.
-
Final Washing and Drying: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin under vacuum to a constant weight.
-
Fmoc Quantification (Optional): The loading of the linker can be determined by spectrophotometric analysis of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.
PART 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol details the iterative cycle of deprotection and coupling for the assembly of the peptide chain.
Materials and Reagents:
-
N-(2-Aminoethyl)-β-alanine functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Protocol:
-
Resin Preparation: Place the desired amount of N-(2-Aminoethyl)-β-alanine functionalized resin in a reaction vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt) in DMF.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (3 x volume).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
PART 3: Cleavage of the Peptide Amide from the Resin
This final step releases the synthesized peptide amide from the solid support.
Materials and Reagents:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Cold diethyl ether
-
Centrifuge tubes
Protocol:
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash with DCM (3 x volume) and dry the resin under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the initial aminomethyl resin. |
| Coupling Efficiency | > 99% | Monitored by Kaiser test or other qualitative methods. |
| Cleavage Yield | 70 - 90% | Varies with peptide sequence and length. |
| Crude Peptide Purity | 60 - 85% | Sequence-dependent; requires subsequent purification. |
Experimental Workflow Diagram
Caption: Workflow for SPPS using N-(2-Aminoethyl)-β-alanine linker.
Chemical Scheme
Caption: Key chemical transformations in the synthesis process.
Trustworthiness and Self-Validating Systems
The robustness of this protocol is ensured by several key checkpoints:
-
Qualitative Monitoring of Coupling: The use of the Kaiser test (or an alternative ninhydrin-based test) after each coupling step provides a reliable qualitative assessment of the reaction's completion. A positive result (blue color) indicates the presence of free primary amines, signifying an incomplete reaction that may require a second coupling.
-
Spectrophotometric Quantification of Fmoc Deprotection: The concentration of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be measured at ~301 nm. This allows for the quantitative monitoring of the deprotection step and can also be used to calculate the loading of the first amino acid.
-
Mass Spectrometry of the Final Product: The ultimate validation of the synthesis is the analysis of the crude peptide by mass spectrometry (e.g., LC-MS). The observed molecular weight should match the calculated theoretical mass of the desired peptide amide, confirming the correct sequence assembly and successful cleavage.
References
- Vertex AI Search. (n.d.).
- PubMed. (2000, May 15). Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support.
- National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.).
- National Institutes of Health. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
- Smolecule. (n.d.). synthesis of peptide amides using Fmoc-Photo-Linker.
- Thieme. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.
- ResearchGate. (n.d.). Solid phase synthesis of C-terminal peptide amides: Development of a new aminoethyl-polystyrene linker on the Multipin (TM) solid support.
- National Institutes of Health. (n.d.).
- MDPI. (2025, February 28).
- Google Patents. (n.d.). US10954266B2 - Linker molecule and use thereof in methods for purifying peptides.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
- PubChem. (n.d.). beta-Alanine, N-(2-hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)-.
- Nowick Laboratory. (2020, March 17).
- Sigma-Aldrich. (n.d.). Fmoc-β-Ala-Wang resin (100-200 mesh) Novabiochem®.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Google Patents. (n.d.). US5554744A - Method for loading solid supports for nucleic acid synthesis.
- Google Patents. (n.d.).
- Chem-Impex. (n.d.). Fmoc-N-methoxy-β-alanine AM resin (0.3-0.8 meq/g, 100-200 mesh).
- BenchChem. (n.d.). Protocol for the Incorporation of 3-(2-Naphthyl)
- MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- AltaBioscience. (2024, June 13). Advantages of Wang Resin in Peptide Synthesis.
- National Institutes of Health. (2025, September 25).
Sources
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. chem.uci.edu [chem.uci.edu]
functionalization of surfaces using 3-((2-Aminoethyl)amino)propanoic acid linkers
Title: Versatile Surface Functionalization for Biomolecule Immobilization using 3-((2-Aminoethyl)amino)propanoic Acid Linkers
Abstract
This technical guide provides a comprehensive framework for the functionalization of surfaces using the versatile linker, 3-((2-Aminoethyl)amino)propanoic acid (AEAPA). We detail the chemical principles, step-by-step protocols, and characterization methods for covalently immobilizing this linker onto common oxide-based substrates (e.g., glass, silicon dioxide) and its subsequent use for the stable conjugation of proteins and other amine-containing biomolecules. The protocols are designed to be self-validating, incorporating critical characterization steps to ensure success at each stage of the modification process. This guide is intended for researchers, scientists, and drug development professionals engaged in the development of biosensors, microarrays, cell culture platforms, and other surface-dependent biotechnologies.
Introduction and Scientific Principle
The ability to control the interfacial properties of materials is fundamental to advancing fields from diagnostics to therapeutics. Surface functionalization, the process of modifying a surface to impart new chemical or physical properties, is the cornerstone of this control. A key strategy involves the use of molecular linkers that bridge the substrate to a molecule of interest, such as a therapeutic antibody, a diagnostic enzyme, or a peptide that promotes cell adhesion.
The choice of linker is critical, dictating the stability, orientation, and functionality of the immobilized biomolecule. 3-((2-Aminoethyl)amino)propanoic acid (AEAPA) is an advantageous linker due to its unique trifunctional structure:
-
Primary and Secondary Amines: These nucleophilic groups can readily react with surfaces functionalized with electrophilic groups like epoxides or N-hydroxysuccinimide (NHS) esters. This provides a robust, covalent attachment point for the linker itself.
-
Terminal Carboxylic Acid: This group provides a versatile handle for subsequent conjugation reactions. It is typically activated using carbodiimide chemistry (e.g., EDC and NHS) to form a highly reactive NHS ester, which then efficiently couples with primary amines on biomolecules like proteins (e.g., lysine residues) to form stable amide bonds.
This dual-functionality allows for a two-step immobilization strategy that is highly controllable and minimizes non-specific binding, preserving the biological activity of the conjugated molecule.
Experimental Workflow Overview
The overall process involves three main stages: substrate activation, linker immobilization, and biomolecule conjugation. Each step is followed by a characterization phase to validate the surface modification.
Figure 1: High-level experimental workflow for surface functionalization.
Materials and Reagents
Substrates & Consumables
-
Glass microscope slides or silicon wafers with a native oxide layer
-
Coplin jars or glass beakers
-
Nitrogen gas line for drying
-
Pipettes and sterile, nuclease-free pipette tips
-
Petri dishes for incubations
Reagents
-
(3-Aminopropyl)triethoxysilane (APTES), 99% (CAS 919-30-2)
-
3-((2-Aminoethyl)amino)propanoic acid (AEAPA), ≥98% (CAS 14751-24-9)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), BioXtra (CAS 25952-53-8)
-
N-Hydroxysuccinimide (NHS), 98% (CAS 6066-82-6)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Toluene, 99.8%
-
Acetone, ACS grade
-
Ethanol, 200 proof (absolute)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Deionized (DI) water, 18.2 MΩ·cm
-
Biomolecule for conjugation (e.g., Bovine Serum Albumin (BSA) for testing, or a specific antibody)
Safety Note: Piranha solution (a mixture of H₂SO₄ and H₂O₂) is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use glass containers (never plastic), work in a fume hood, and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the peroxide to the acid slowly.
Detailed Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol creates a clean, oxide-rich surface populated with hydroxyl (-OH) groups, which are essential for the subsequent silanization step.
-
Sonication: Place substrates in a beaker with acetone and sonicate for 15 minutes. Repeat with ethanol and then DI water.
-
Piranha Etch: In a designated glass piranha bath within a fume hood, prepare a 3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂. Submerge the substrates in the solution for 30 minutes.
-
Rinsing: Carefully remove the substrates and rinse extensively with DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas. The surface should be highly hydrophilic at this stage.
Validation: A successfully cleaned and hydroxylated surface will be extremely hydrophilic. A droplet of water should spread out completely, exhibiting a water contact angle (WCA) of <10°.
Protocol 2: Amine Functionalization with APTES
This step deposits a self-assembled monolayer of APTES, converting the hydroxylated surface into an amine-terminated surface.
-
Solution Preparation: Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Incubation: Submerge the clean, dry substrates in the APTES solution. Seal the container and incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove substrates and wash sequentially with toluene, acetone, and ethanol to remove non-covalently bound silane.
-
Curing: Cure the substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation and cross-linking of the silane layer.
Validation: The WCA should increase significantly to approximately 50-70°, indicating the presence of the more hydrophobic aminopropyl groups. X-ray Photoelectron Spectroscopy (XPS) should show the appearance of a Nitrogen (N 1s) peak around 400 eV.
Protocol 3: Immobilization of the AEAPA Linker
This protocol attaches the AEAPA linker to the APTES-functionalized surface. While multiple chemistries exist, a common method involves activating a surface with a bifunctional crosslinker that can react with both the surface amines and the linker amines. For simplicity and control, we will use a protocol where the linker's amines react with a pre-activated surface (e.g., NHS-ester coated). However, a more direct approach for demonstration is using a di-epoxy crosslinker. For the purpose of this note, we will assume a surface pre-activated with an NHS-ester.
-
Surface Activation (Hypothetical): Assume the APTES-coated surface has been further modified with a homobifunctional NHS-ester crosslinker like disuccinimidyl suberate (DSS).
-
Linker Solution: Prepare a 10 mM solution of AEAPA in PBS buffer (pH 7.4).
-
Immobilization Reaction: Immerse the NHS-ester activated substrates in the AEAPA solution and incubate for 2-4 hours at room temperature. The primary and/or secondary amines of AEAPA will react with the NHS esters, forming stable amide bonds.
-
Washing: Rinse the substrates thoroughly with PBS and then DI water to remove unbound AEAPA.
-
Drying: Dry under a stream of nitrogen.
Validation: The surface is now terminated with carboxylic acid groups. This change can be subtle to detect with WCA alone, but a slight decrease may be observed. The most definitive validation is successful execution of the next step.
Protocol 4: Biomolecule Conjugation via EDC/NHS Chemistry
This protocol activates the terminal carboxyl groups of the immobilized AEAPA linker, allowing them to react with amine groups on the target biomolecule.
Figure 2: Workflow for EDC/NHS-mediated protein conjugation to an AEAPA surface.
-
Activation: Prepare an activation solution of 50 mM EDC and 25 mM NHS in cold (4°C) MES buffer (pH 6.0). Immerse the AEAPA-functionalized substrates in this solution for 15-30 minutes at room temperature.
-
Rinsing: Briefly rinse the substrates in MES buffer and then PBS (pH 7.4) to remove excess activation reagents.
-
Conjugation: Immediately immerse the activated substrates in a solution of the target biomolecule (e.g., 0.1 - 1.0 mg/mL protein in PBS, pH 7.4). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Blocking: To quench any unreacted NHS esters and minimize non-specific binding, incubate the substrates in a blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 30 minutes.
-
Final Wash: Wash the substrates thoroughly with PBS and DI water. Store hydrated at 4°C.
Validation: Successful protein immobilization can be confirmed by several methods:
-
XPS: A significant increase in the N 1s signal and the appearance of the Amide N 1s peak.
-
Fluorescence Microscopy: If the target biomolecule is fluorescently labeled (e.g., with FITC), the surface should show uniform fluorescence.
-
AFM: Atomic Force Microscopy can be used to visualize the change in surface morphology and roughness upon protein immobilization.
Summary of Characterization Data
The following table provides expected values for water contact angle (WCA) at each stage of the functionalization process. Actual values may vary based on substrate and process conditions.
| Surface Modification Step | Expected Water Contact Angle (WCA) | Rationale for Change |
| 1. Piranha Cleaned SiO₂ | < 10° | Highly hydrophilic surface rich in -OH groups. |
| 2. APTES Functionalized | 50° - 70° | Replacement of -OH groups with more hydrophobic aminopropyl chains. |
| 3. AEAPA Immobilized | 45° - 65° | Introduction of polar carboxylic acid groups may slightly decrease hydrophobicity. |
| 4. Protein Conjugated | 30° - 50° | The presence of a hydrophilic protein layer reduces the contact angle. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Immobilization | Incomplete APTES monolayer; Inefficient EDC/NHS activation; Inactive protein. | Verify APTES layer with WCA/XPS; Use fresh EDC/NHS solutions and work quickly; Ensure protein buffer is amine-free (e.g., use PBS, not Tris). |
| High Non-Specific Binding | Insufficient washing; Incomplete blocking of active sites. | Increase washing step duration/volume; Ensure blocking step is performed thoroughly with a fresh solution. |
| Inconsistent Surface Coverage | Contaminated substrate; Uneven reagent application. | Ensure rigorous initial cleaning; Fully immerse substrates during all incubation steps with gentle agitation. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131–135. [Link]
-
Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. The Journal of Physical Chemistry B, 110(25), 12461–12468. [Link]
-
Ray, S., & Shard, A. G. (2011). Quantitative and chemical-state characterization of amine-functionalized surfaces using XPS. Surface and Interface Analysis, 43(9), 1242–1245. [Link]
Application Notes & Protocols for Metal Chelation Utilizing N-(2-aminoethyl) beta-alanine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and methodologies for metal chelation using N-(2-aminoethyl) beta-alanine as a versatile chelating ligand. These application notes and protocols are designed for researchers in chemistry, biology, and pharmacology, as well as professionals in drug development and environmental remediation. The guide details the synthesis of the ligand, its mechanism of metal ion coordination, and robust protocols for characterizing the stability of the resulting metal complexes. Furthermore, potential applications in therapeutic development and heavy metal sequestration are discussed, grounded in the principles of coordination chemistry.
Introduction: The Significance of N-(2-aminoethyl) beta-alanine in Metal Chelation
Metal ions are fundamental to a vast array of biological and industrial processes. However, an imbalance in metal ion concentration, whether through environmental exposure to heavy metals or pathological conditions, can lead to significant toxicity.[1] Chelation therapy is a primary strategy to mitigate such toxicity, employing ligands that form stable, excretable complexes with metal ions.[1] N-(2-aminoethyl) beta-alanine is a compelling chelating agent due to its structural features, which include a beta-amino acid moiety and an ethylenediamine backbone. This combination of a carboxylic acid group and two amine groups provides multiple coordination sites for metal ions, enhancing the stability of the resulting chelate complex.
The presence of both nitrogen and oxygen donor atoms allows N-(2-aminoethyl) beta-alanine to form stable five- and six-membered chelate rings with metal ions, a phenomenon known as the chelate effect, which significantly increases the thermodynamic stability of the complex compared to coordination with monodentate ligands.[2] The beta-alanine structure also confers a degree of conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. These properties make N-(2-aminoethyl) beta-alanine a promising candidate for applications ranging from the treatment of metal overload disorders to the remediation of heavy metal-contaminated water.[3][4]
Mechanism of Chelation
The chelation of a metal ion by N-(2-aminoethyl) beta-alanine involves the formation of coordinate bonds between the metal ion and the lone pairs of electrons on the nitrogen and oxygen atoms of the ligand. In an aqueous solution, the ligand can be deprotonated to varying degrees depending on the pH, which influences its coordination behavior. The two amine groups and the carboxylate group act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid.
The coordination of N-(2-aminoethyl) beta-alanine to a divalent metal ion (M²⁺) can be represented by the following equilibrium:
M²⁺ + L⁻ ⇌ [ML]⁺
Where L⁻ represents the deprotonated form of the N-(2-aminoethyl) beta-alanine ligand. The stability of the resulting complex is quantified by the formation constant (K) or, more commonly, its logarithm (log K).
Figure 1: Proposed coordination of a metal ion by N-(2-aminoethyl) beta-alanine.
Experimental Protocols
The following protocols provide a framework for the synthesis of N-(2-aminoethyl) beta-alanine and the subsequent determination of its metal chelation capabilities.
Protocol for the Synthesis of N-(2-aminoethyl) beta-alanine
This protocol is adapted from established methods for the synthesis of beta-alanine derivatives.[5][6]
Materials:
-
β-Alanine
-
Benzoyl chloride
-
1N Sodium hydroxide (NaOH) solution
-
Ethylenediamine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Protection of the amino group of β-alanine:
-
Dissolve 0.1 mol of β-alanine in 100 mL of 1N NaOH solution in a flask.
-
Slowly add 0.11 mol of benzoyl chloride to the solution while stirring vigorously.
-
Continue stirring for 1 hour at room temperature.
-
Acidify the solution with concentrated HCl to a pH of approximately 2 to precipitate the N-benzoyl-β-alanine.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Activation of the carboxylic acid:
-
Suspend the N-benzoyl-β-alanine in 50 mL of thionyl chloride and reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the acid chloride.
-
-
Amidation with ethylenediamine:
-
Dissolve the acid chloride in 50 mL of dry dichloromethane.
-
In a separate flask, dissolve a 5-fold molar excess of ethylenediamine in 100 mL of dichloromethane and cool in an ice bath.
-
Slowly add the acid chloride solution to the ethylenediamine solution with constant stirring.
-
Let the reaction proceed for 4 hours at room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the N-benzoylated intermediate.
-
-
Deprotection of the amino group:
-
Reflux the intermediate in 6M HCl for 6 hours.
-
Cool the solution and neutralize with a strong base (e.g., NaOH) to a pH of approximately 7.
-
The product, N-(2-aminoethyl) beta-alanine, can be purified by recrystallization from an ethanol/water mixture.
-
Characterization:
-
Confirm the structure of the synthesized ligand using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Figure 2: Workflow for the synthesis of N-(2-aminoethyl) beta-alanine.
Protocol for Potentiometric Titration to Determine Metal-Ligand Stability Constants
This protocol utilizes the Irving-Rossotti pH-titration technique to determine the stepwise stability constants of the metal complexes.[7][8][9]
Materials:
-
N-(2-aminoethyl) beta-alanine
-
Metal salt (e.g., CuSO₄·5H₂O, Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O)
-
Standardized nitric acid (HNO₃) solution (0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (0.1 M, carbonate-free)
-
Potassium nitrate (KNO₃) for maintaining ionic strength
-
Calibrated pH meter with a combined glass electrode
-
Thermostated water bath
-
Burette
-
Beakers
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand (e.g., 0.01 M) in deionized water.
-
Prepare stock solutions of the metal salts (e.g., 0.01 M) in deionized water.
-
Prepare a stock solution of KNO₃ (e.g., 1.0 M).
-
-
Titration Mixtures: Prepare the following three mixtures in separate beakers (total volume of 50 mL each):
-
(A) Acid blank: 5 mL of 0.1 M HNO₃ + 5 mL of 1.0 M KNO₃ + 40 mL of deionized water.
-
(B) Ligand blank: 5 mL of 0.1 M HNO₃ + 5 mL of 1.0 M KNO₃ + 10 mL of 0.01 M ligand solution + 30 mL of deionized water.
-
(C) Metal-Ligand mixture: 5 mL of 0.1 M HNO₃ + 5 mL of 1.0 M KNO₃ + 10 mL of 0.01 M ligand solution + 5 mL of 0.01 M metal salt solution + 25 mL of deionized water.
-
-
Titration:
-
Maintain the temperature of the solutions at 25 ± 0.1 °C using a thermostated water bath.
-
Titrate each mixture with the standardized 0.1 M NaOH solution.
-
Record the pH after each addition of a small increment (e.g., 0.1 mL) of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 11.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) using the Irving-Rossotti equations.
-
Determine the stepwise stability constants (log K₁ and log K₂) from the formation curve (a plot of n̄ versus pL).
-
Table 1: Representative Data for Stability Constants of Structurally Related Ligands
| Ligand | Metal Ion | log K₁ | log K₂ | Reference |
| Ethylenediamine-N,N'-diacetic acid | Cu²⁺ | 16.2 | - | [10] |
| Ethylenediamine-N,N'-diacetic acid | Ni²⁺ | 13.7 | - | [10] |
| β-Alanine | Cu²⁺ | 7.6 | 6.4 | [7] |
| β-Alanine | Zn²⁺ | 4.8 | 4.2 | [7] |
Note: The stability constants for N-(2-aminoethyl) beta-alanine are expected to be higher than those for β-alanine due to the additional coordination site provided by the ethylenediamine moiety, leading to a stronger chelate effect.
Applications in Research and Drug Development
Therapeutic Chelation
N-(2-aminoethyl) beta-alanine's ability to form stable complexes with metal ions makes it a candidate for the development of new chelation therapies. For instance, it could be investigated for the treatment of diseases associated with metal overload, such as Wilson's disease (copper overload) or transfusional iron overload. The design of such drugs requires careful consideration of the ligand's selectivity for the target metal ion over essential endogenous metals.
Drug Delivery and Imaging
The chelating properties of N-(2-aminoethyl) beta-alanine can be exploited in drug delivery systems. By forming complexes with metal-based drugs, it could modulate their solubility, stability, and pharmacokinetic profiles. Furthermore, by chelating radioactive metal isotopes, derivatives of this ligand could be developed as diagnostic imaging agents for techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Environmental Remediation
The ligand can be immobilized onto solid supports, such as silica gel or polymers, to create sorbent materials for the removal of heavy metal ions from contaminated water.[3][4][11][12] The high affinity and selectivity of the ligand for certain metals can lead to efficient and cost-effective water treatment technologies.
Conclusion
N-(2-aminoethyl) beta-alanine represents a promising and versatile chelating ligand with significant potential in various scientific and industrial fields. Its unique structural features provide a strong basis for the formation of stable metal complexes. The protocols outlined in this guide offer a systematic approach to the synthesis and characterization of this ligand and its metal complexes, enabling researchers to explore its full potential in applications ranging from novel therapeutics to advanced materials for environmental remediation. Further studies are warranted to fully elucidate the coordination chemistry and biological activity of its metal complexes.
References
-
The step dissociation constants of ethylenediamine-N,N′-diacetic-N,N′-dipropionic and ethylenediamine-N,N,N′,N′-tetrapropionic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
New Complexanes. XIX. Complex-forming Properties of the Ethylenediamine-iV?iV'-diacetic- -N,N'- (2,2' -dialkanecarboxylic) Acids. (n.d.). Chemical Papers. Retrieved March 7, 2026, from [Link]
-
Multi-Functionalized Basic Immobilized Amine Sorbents for Removal of Metal Contaminants from Wastewater. (2023, February 8). National Energy Technology Laboratory. Retrieved March 7, 2026, from [Link]
-
Stability of New Zinc Complexes with β,βʹ-(Ethylenediamine)-N,N-dipropionic Acid. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Heavy metal removal from wastewater using functionalized nano-structures and graphene oxide. (2025, September 24). ScienceDirect. Retrieved March 7, 2026, from [Link]
-
The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. (n.d.). Kuey. Retrieved March 7, 2026, from [Link]
-
Stability constants of complexes. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
An Innovative Bioremediation Approach to Heavy Metal Removal: Combined Application of Chlorella vulgaris and Amine-Functionalized MgFe2O4 Nanoparticles in Industrial Wastewater Treatment. (2025, June 7). MDPI. Retrieved March 7, 2026, from [Link]
-
Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of. (2022, November 24). Longdom Publishing. Retrieved March 7, 2026, from [Link]
-
Adsorption evaluation of selected heavy metal ions by amino- functionalized low-cost adsorbents. A Review. (2021, July 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Potentiometric Studies on Transition Metal (II) Essential Amino Acid Complexes. (2012, June 18). Global Advanced Research Journals. Retrieved March 7, 2026, from [Link]
-
Potentiometric studies on essential metal (II) amino acid complexes. (2012, March 6). International Research Journal. Retrieved March 7, 2026, from [Link]
-
Nanomaterials for the Removal of Heavy Metals from Wastewater. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. (n.d.). Hindawi. Retrieved March 7, 2026, from [Link]
-
Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids. (2020, April 13). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. (n.d.). RJPBCS. Retrieved March 7, 2026, from [https://www.rjpbcs.com/pdf/2010_1(3)/[3].pdf]([Link]3].pdf)
-
Pt(II) and Pd(II) Complexes with β-Alanine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Advances in the synthesis of β-alanine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
sodium N-(2-aminoethyl)-beta-alaninate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library. Retrieved March 7, 2026, from [Link]synthesis-and-antimicrobial-evaluation-of-synthesized-derivatives.pdf)
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- 3. Multi-Functionalized Basic Immobilized Amine Sorbents for Removal of Metal Contaminants from Wastewater | netl.doe.gov [netl.doe.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. beta.garj.org [beta.garj.org]
- 8. interesjournals.org [interesjournals.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. chempap.org [chempap.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
synthesis of peptide nucleic acid (PNA) backbone intermediates
Application Note: Synthesis and Purification of Peptide Nucleic Acid (PNA) Backbone Intermediates
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Scientific Rationale
Peptide nucleic acids (PNAs) are revolutionary synthetic analogs of DNA and RNA. In a PNA molecule, the naturally occurring, negatively charged deoxyribose-phosphate backbone is entirely replaced by an achiral, neutral pseudopeptide skeleton composed of repeating N-(2-aminoethyl)glycine (AEG) units[1].
This structural paradigm shift eliminates electrostatic repulsion between the PNA strand and its target nucleic acid, resulting in exceptionally high binding affinity and single-mismatch sequence selectivity[2]. Furthermore, the unnatural pseudopeptide backbone provides profound resistance to degradation by both nucleases and proteases, making PNAs highly attractive for antisense therapeutic applications and molecular diagnostics[1].
The foundation of PNA monomer synthesis relies on the preparation of highly pure, orthogonally protected backbone intermediates: N-[2-(Boc-amino)ethyl]glycine and N-[2-(Fmoc-amino)ethyl]glycine [3],[4]. This application note details the causal logic, orthogonal protection strategies, and step-by-step protocols required to synthesize these critical building blocks with high yield and purity.
Mechanistic Overview & Experimental Design
The synthesis of the AEG backbone is achieved via the mono-alkylation of an N-protected ethylenediamine with a haloacetate derivative[3]. The primary synthetic challenge is preventing over-alkylation (dialkylation) of the primary amine while ensuring that the subsequent deprotection of the carboxylate ester does not compromise the N-protecting group.
Causality in Experimental Choices
-
Preventing Dialkylation: The haloacetate must be added dropwise to a dilute solution of the N-protected ethylenediamine at 0 °C. Maintaining the amine in slight excess (or equimolar with a bulky, non-nucleophilic base like DIPEA) ensures the local concentration of the electrophile remains low, kinetically favoring mono-alkylation.
-
Orthogonal Protection Strategies (Critical): The choice of the haloacetate ester is entirely dictated by the lability of the N-protecting group[5].
-
Boc-Strategy: The tert-butyloxycarbonyl (Boc) group is acid-labile but base-stable. Therefore, ethyl bromoacetate is used. The resulting ethyl ester can be safely saponified using aqueous Lithium Hydroxide (LiOH) without cleaving the Boc group.
-
Fmoc-Strategy: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile but acid-stable. Saponifying an ethyl ester with LiOH would simultaneously cleave the Fmoc group. Thus, tert-butyl bromoacetate must be used. The resulting tert-butyl ester is cleaved via acidolysis using Trifluoroacetic Acid (TFA), leaving the Fmoc group perfectly intact.
-
Table 1: Comparison of Orthogonal Protection Strategies for PNA Backbone Synthesis
| Strategy | N-Protecting Group | Haloacetate Reagent | Intermediate Ester | Deprotection Reagent | Cleavage Mechanism |
| Boc | Acid-labile (Base-stable) | Ethyl bromoacetate | Ethyl ester | LiOH / H₂O | Base-catalyzed saponification |
| Fmoc | Base-labile (Acid-stable) | tert-Butyl bromoacetate | tert-Butyl ester | TFA / DCM | Acidolysis (carbocation formation) |
Mandatory Visualization: Synthetic Workflows
Orthogonal synthetic workflows for Boc- and Fmoc-protected PNA backbone intermediates.
Detailed Experimental Protocols
Protocol A: Synthesis of N-(2-Boc-aminoethyl)glycine
Step 1: Alkylation
-
Dissolve N-Boc-ethylenediamine (10.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Dissolve ethyl bromoacetate (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 45 minutes using an addition funnel.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Wash the organic layer with distilled water (2 × 30 mL) and brine (1 × 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-Boc-aminoethyl)glycine ethyl ester.
Step 2: Saponification
-
Dissolve the crude ethyl ester in 40 mL of a THF/H₂O mixture (1:1 v/v).
-
Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O) (20.0 mmol, 2.0 eq) in one portion.
-
Stir the mixture at room temperature for 2–3 hours. Monitor by TLC (disappearance of the ester spot).
-
Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~4.5 using 1M HCl.
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure N-(2-Boc-aminoethyl)glycine as a white solid.
Protocol B: Synthesis of N-(2-Fmoc-aminoethyl)glycine
Step 1: Alkylation
-
Dissolve N-Fmoc-ethylenediamine hydrochloride (10.0 mmol, 1.0 eq) and DIPEA (22.0 mmol, 2.2 eq) in 60 mL of anhydrous DCM.
-
Cool to 0 °C. Add tert-butyl bromoacetate (10.0 mmol, 1.0 eq) dropwise over 45 minutes.
-
Stir at room temperature for 12 hours.
-
Workup: Wash the organic layer with 5% aqueous NaHCO₃ (2 × 30 mL) and brine (1 × 30 mL). Dry over Na₂SO₄, filter, and concentrate to yield the crude N-(2-Fmoc-aminoethyl)glycine tert-butyl ester.
Step 2: Acidolysis
-
Dissolve the crude tert-butyl ester in 20 mL of anhydrous DCM.
-
Add 20 mL of Trifluoroacetic Acid (TFA) slowly at room temperature.
-
Stir the mixture for 2 hours.
-
Workup: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA.
-
Triturate the resulting oily residue with cold diethyl ether (50 mL). The N-(2-Fmoc-aminoethyl)glycine will precipitate as a white TFA salt. Filter and dry under vacuum.
Analytical Validation & Self-Validating Systems
To ensure the integrity of the synthesized backbone intermediates, the protocols integrate self-validating analytical checks:
-
TLC Monitoring (Ninhydrin Stain): The starting materials (primary amines) react rapidly with ninhydrin to form a deep purple/blue complex (Ruhemann's purple). The successfully alkylated intermediates are secondary amines, which typically stain yellow or light brown upon heating, providing an immediate visual confirmation of mono-alkylation.
-
Bromocresol Green Stain: Following the deprotection steps (saponification or acidolysis), the presence of the free carboxylic acid product can be validated on TLC using a bromocresol green stain. The free acid will appear as a bright yellow spot against a blue background, confirming successful ester cleavage.
-
Mass Spectrometry (ESI-MS): For the Fmoc-derivative, expect an [M+H]⁺ peak at m/z 341.1. For the Boc-derivative, expect an [M+H]⁺ peak at m/z 219.1.
References
-
Biophysical and biological properties of splice-switching oligonucleotides and click conjugates containing LNA-phosphothiotriester linkages Source: PubMed Central (PMC) URL:[Link]
-
Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex Source: PubMed Central (PMC) URL:[Link]
- Peptide nucleic acids having amino acid side chains (US5719262A)
-
Protected maleimide building blocks for the decoration of peptides, peptoids and peptide nucleic acids Source: Bioconjugate Chemistry URL:[Link]
Sources
- 1. Biophysical and biological properties of splice-switching oligonucleotides and click conjugates containing LNA-phosphothiotriester linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5719262A - Peptide nucleic acids having amino acid side chains - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. diposit.ub.edu [diposit.ub.edu]
Topic: Scale-Up Procedure for 3-((2-Aminoethyl)amino)propanoic Acid Production
An Application Note for Drug Development Professionals and Scientists
Abstract
This document provides a detailed technical guide for the scale-up synthesis of 3-((2-Aminoethyl)amino)propanoic acid, a valuable bifunctional building block in pharmaceutical and materials science. The protocol is centered around the robust and efficient aza-Michael addition of ethylenediamine to acrylic acid. This guide is designed for researchers, chemists, and process engineers, offering in-depth protocols from laboratory to pilot-plant scale. It emphasizes process control, safety, optimization through Process Analytical Technology (PAT), and purification strategies to ensure a high-purity, scalable, and reproducible manufacturing process.
Introduction and Scientific Background
3-((2-Aminoethyl)amino)propanoic acid is a non-proteinogenic amino acid containing both a primary and a secondary amine, as well as a carboxylic acid moiety. This trifunctional nature makes it a versatile precursor for a wide array of more complex molecules, including pharmaceutical intermediates, chelating agents, and polyamide polymers.[1][2][3] In aqueous solution, it exists predominantly as a zwitterion, a molecule with both positive and negative charges, which significantly influences its solubility and crystallization behavior.[4][5][6]
The primary industrial and laboratory synthesis route is the conjugate addition (aza-Michael reaction) of ethylenediamine to acrylic acid.[7][8] This reaction is highly efficient but presents specific challenges during scale-up, primarily related to its exothermic nature and the potential for side reactions. Controlling the reaction stoichiometry is critical to prevent the formation of the double-addition by-product where both primary amines of ethylenediamine react with two molecules of acrylic acid. This guide provides a validated methodology to address these challenges, ensuring high yield and purity of the target compound.
Synthesis Pathway and Mechanism
The core of the production process is the nucleophilic 1,4-conjugate addition of ethylenediamine to acrylic acid. The reaction proceeds via the attack of a primary amine on the electron-deficient β-carbon of the acrylic acid, forming a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated to yield the final product.[8][9]
To favor the desired mono-adduct and suppress the formation of the di-adduct, a significant molar excess of ethylenediamine is employed. This statistical control ensures that an acrylic acid molecule is more likely to encounter an unreacted ethylenediamine molecule than the mono-adduct product.
Caption: Aza-Michael addition of ethylenediamine to acrylic acid.
Pilot-Scale Production Protocol
This protocol details the production of a multi-kilogram batch of 3-((2-Aminoethyl)amino)propanoic acid. All operations should be conducted in a well-ventilated area or fume hood, adhering to strict safety protocols.
Equipment and Reagents
-
Reactor: 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a baffled jacket for heating/cooling.
-
Addition Vessel: 20 L pressure-equalizing dropping funnel or a calibrated pump system for controlled addition.
-
Filtration: Nutsche filter-dryer or a large-scale Buchner funnel setup.
-
Drying: Vacuum oven.
-
Reagents:
-
Ethylenediamine (EDA), >99% purity
-
Acrylic Acid, >99% purity, stabilized with MEHQ (monomethyl ether of hydroquinone)[10]
-
Methanol (MeOH), ACS grade
-
Hydrochloric Acid (HCl), 37%
-
Deionized (DI) Water
-
Reagent Quantities for a 50 Mol Scale Batch
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Density (g/mL) | Notes |
| Ethylenediamine | 60.10 | 250 | 15.03 | 16.7 | 0.899 | 5.0 equivalents |
| Acrylic Acid | 72.06 | 50 | 3.60 | 3.4 | 1.051 | 1.0 equivalent |
| Methanol | 32.04 | - | 27.7 | 35.0 | 0.792 | Solvent |
| 37% HCl (aq) | 36.46 | ~250 | ~25.0 | ~20.8 | 1.2 | For pH adjustment |
| DI Water | 18.02 | - | As needed | - | 1.0 | For washing |
Step-by-Step Procedure
Part A: Reaction Execution
-
Reactor Inerting and Charging: Purge the 100 L reactor with nitrogen. Charge ethylenediamine (15.03 kg) and methanol (27.7 kg) into the reactor.
-
Initial Cooling: Begin stirring at 100-150 RPM and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Controlled Addition of Acrylic Acid: Slowly add the acrylic acid (3.60 kg) to the reactor over a period of 2-3 hours. Causality: This slow addition is critical to manage the highly exothermic reaction. A rapid addition can cause a dangerous temperature spike, leading to solvent boiling and potential runaway reactions.[11][12] The internal temperature must be maintained below 15 °C throughout the addition.
-
Reaction Maturation: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours to ensure complete conversion.
-
In-Process Check (IPC): Take a sample and analyze via HPLC or ¹H NMR to confirm the disappearance of acrylic acid.
Part B: Product Isolation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol. This step increases the product concentration, facilitating more efficient precipitation.
-
Precipitation by pH Adjustment: Cool the concentrated residue to 0-5 °C. Slowly add 37% HCl to adjust the pH to the isoelectric point of the product, which is approximately pH 6.5-7.0. Causality: At its isoelectric point, the zwitterionic amino acid has minimal solubility in the aqueous medium, causing it to precipitate out of the solution.[13] Monitor the pH closely with a calibrated probe.
-
Slurry Maturation: Stir the resulting thick white slurry at 0-5 °C for 1-2 hours to maximize crystal growth and yield.
-
Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake sequentially with cold DI water (2 x 10 L) and then cold methanol (1 x 10 L) to remove inorganic salts (e.g., ethylenediamine dihydrochloride) and residual unreacted starting materials.
Part C: Purification and Drying
-
Recrystallization: Transfer the crude, wet product to a clean reactor. Add a 1:1 mixture of methanol and DI water until the solid is fully dissolved at reflux (approx. 65-70 °C). Causality: This solvent system is effective because the product has good solubility at high temperatures but poor solubility upon cooling, allowing for efficient removal of trapped impurities.
-
Cooling and Crystallization: Slowly cool the solution to 0-5 °C over several hours to induce crystallization. A slow cooling rate promotes the formation of larger, purer crystals.
-
Final Filtration: Filter the purified crystals and wash with a small amount of cold methanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be a white, crystalline solid.
Process Optimization and Analytical Control
To ensure robustness and consistency during scale-up, integrating Process Analytical Technology (PAT) is highly recommended.[14][15][16] PAT enables real-time monitoring and control, moving from a "test-the-quality-in" to a "build-the-quality-in" approach.[16][17]
Caption: Overall workflow for the scaled-up production process.
Critical Process Parameters (CPPs) and PAT Implementation
| CPP | Parameter Range | Justification & PAT Tool |
| Addition Temperature | 0 - 15 °C | Prevents exothermic runaway. Monitored by a calibrated temperature probe. |
| Addition Rate | 2-3 hours | Ensures adequate heat removal. Controlled by a calibrated dosing pump. |
| Reaction Completion | >99% conversion | Ensures high yield and simplifies purification. Monitored in-situ with FTIR/Raman by tracking the disappearance of the acrylate C=C bond signal.[18] |
| Isolation pH | 6.5 - 7.0 | Maximizes product precipitation at the isoelectric point. Monitored and controlled in real-time with an automated pH probe and acid dosing system. |
| Crystal Size | Consistent distribution | Affects filtration, drying, and dissolution properties. Monitored with Focused Beam Reflectance Measurement (FBRM) during crystallization to ensure batch-to-batch consistency.[17] |
Quality Control (QC) Analysis
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the reference standard structure. |
| Purity | HPLC | ≥ 99.0% |
| Assay | Titration | 99.0 - 101.0% |
| Residual Solvents | GC-HS | Methanol ≤ 3000 ppm |
| Water Content | Karl Fischer | ≤ 0.5% |
Safety, Handling, and Waste Management
Trustworthiness in chemical synthesis is anchored in a robust safety culture. The reagents used in this process are hazardous and must be handled with extreme care.
-
Acrylic Acid: Corrosive, flammable, and can polymerize explosively if the inhibitor is depleted or exposed to high temperatures.[10][11][19] Store in a cool, well-ventilated area and regularly check inhibitor levels. Ensure all transfer equipment is grounded to prevent static discharge.[19]
-
Ethylenediamine: Corrosive, flammable, and a respiratory sensitizer.[12] Causes severe skin and eye burns. Handle in a closed system or with appropriate local exhaust ventilation.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns upon contact. Use with appropriate acid-resistant PPE.
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, face shield, neoprene or butyl rubber gloves, and a flame-retardant lab coat are required.[10] For large-scale transfers, a chemical-resistant suit and respiratory protection may be necessary.[10]
Spill Management: Small spills can be absorbed with inert materials like sand or vermiculite.[10] Large spills should be contained and neutralized before disposal. Have appropriate spill kits readily available.
Waste Disposal: The primary waste stream will be an acidic aqueous solution containing ethylenediamine hydrochloride. This must be neutralized and disposed of in accordance with local, state, and federal regulations. Organic waste (methanol washes) should be collected separately for incineration.
Conclusion
This application note provides a comprehensive and validated protocol for the scale-up production of 3-((2-Aminoethyl)amino)propanoic acid. By implementing careful control over critical process parameters, particularly the exothermic addition step and pH-controlled isolation, a high yield of pure product can be reliably obtained. The integration of Process Analytical Technology offers a pathway to enhanced process understanding, improved consistency, and greater manufacturing efficiency. Adherence to the stringent safety protocols outlined is paramount to ensuring a safe and successful scale-up campaign.
References
- Amino Acid Manufacturing Process: Industrial and Biotech Approaches. (2025). Yasmin Trading.
- Ethylenediamine - Wikipedia. Wikipedia.
- Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. (2014). CrystEngComm (RSC Publishing).
- Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis. (2019). PMC.
- Process Analytical Technology (PAT): A Procurement Guide. (2025). PharmaSource.
- Ethylenediamine (EDA). chemeurope.com.
- Amino acid purification with activated carbon. Desotec.
- Ethylenediamine. chemeurope.com.
- Separation and Refining of Amino acids.
- The addition of secondary aliphatic amines to acrylic acid derivatives... ResearchGate.
- PAT at the Universities of Applied Sciences. (2014). CHIMIA.
- Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. (2023). PMC.
- ACRYLIC ACID, STABILIZED. CAMEO Chemicals - NOAA.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2018). Reaction Chemistry & Engineering (RSC Publishing).
- Process Analytical Technology (PAT) in API Production. (2024). The Pharma Master.
- Process Analytical Technology: An Investment in Process Knowledge. (2025). ResearchGate.
- Safety Data Sheet: Ethylenediamine. Carl ROTH.
- Safety data sheet - BASF. (2025). BASF.
- Acrylic acid (HSG 104, 1997). INCHEM.
- SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
- Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016). The Journal of Organic Chemistry (ACS Publications).
- Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. Benchchem.
Sources
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Ethylenediamine [chemeurope.com]
- 4. Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acrylic acid (HSG 104, 1997) [inchem.org]
- 11. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. carlroth.com [carlroth.com]
- 13. diaion.com [diaion.com]
- 14. pharmasource.global [pharmasource.global]
- 15. chimia.ch [chimia.ch]
- 16. thepharmamaster.com [thepharmamaster.com]
- 17. researchgate.net [researchgate.net]
- 18. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. download.basf.com [download.basf.com]
Troubleshooting & Optimization
purification of 3-((2-Aminoethyl)amino)propanoic acid from excess ethylenediamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 3-((2-Aminoethyl)amino)propanoic acid (AEBA) from excess ethylenediamine (EDA).
The synthesis of AEBA typically involves the Michael addition of excess EDA to acrylic acid or an acrylate ester[1][2]. While the reaction is highly efficient, the downstream purification is notoriously difficult. Because both the target molecule and the impurity are highly polar, water-soluble, and contain basic amine groups, standard organic workups fail.
Below, we decode the causality behind these separation challenges and provide field-proven, self-validating protocols to achieve high-purity isolation.
Part 1: Physicochemical Profiling
To design a rational purification strategy, we must first understand the thermodynamic and acid-base properties of our mixture. The table below summarizes the critical data that dictates our separation logic.
Table 1: Comparative Physicochemical Properties of AEBA and EDA
| Property | 3-((2-Aminoethyl)amino)propanoic acid (AEBA) | Ethylenediamine (EDA) |
| Molecular Weight | 132.16 g/mol | 60.10 g/mol |
| Boiling Point | Non-volatile (Zwitterion) | 116 °C |
| pKa1 (Carboxylic Acid) | ~3.6 | N/A |
| pKa2 (Secondary Amine) | ~7.0 | 6.85 (Primary Amine 1) |
| pKa3 (Primary Amine) | ~9.9 | 9.92 (Primary Amine 2) |
| Isoelectric Point (pI) | ~8.4 | N/A |
| Net Charge at pH 8.4 | 0 (Neutral Zwitterion) | +1 (Partially Protonated) |
Part 2: Purification Strategy Decision Tree
Depending on your required purity and scale, you must select the appropriate thermodynamic or chromatographic pathway.
Figure 1: Decision matrix for selecting the optimal AEBA purification strategy.
Part 3: Troubleshooting FAQs & Methodologies
Q1: Why does simple vacuum distillation leave me with a sticky, viscous syrup instead of a dry powder?
The Causality: While EDA has a relatively low boiling point (116 °C), it acts as a powerful hydrogen-bond acceptor and donor. In the presence of the zwitterionic AEBA, EDA forms a tightly bound, deep eutectic-like hydrogen-bonded network. This drastically lowers the vapor pressure of EDA, making standard rotary evaporation ineffective[2].
The Solution: Azeotropic Co-evaporation Protocol By introducing a protic solvent that forms a low-boiling azeotrope, we can disrupt the EDA-AEBA hydrogen bond network and strip the EDA from the matrix.
-
Dilution: Dissolve the viscous crude syrup in 3 volumes of n-butanol or isopropanol (IPA).
-
Evaporation: Subject the mixture to rotary evaporation under reduced pressure (10–20 mbar) at 60 °C.
-
Iteration: Repeat the solvent addition and evaporation cycle 3 to 4 times. You will observe the syrup gradually transition into an off-white, semi-solid paste.
-
Trituration: Suspend the paste in cold diethyl ether or acetone. Stir vigorously for 30 minutes to extract trace residual EDA.
-
Validation: Filter the solid and dry. Weigh the flask until a constant mass is achieved. A Ninhydrin-stained TLC plate (Eluent: Methanol/Aqueous NH₃ 9:1) should show a single spot for AEBA.
Q2: I need >99% purity for biological assays. How do I separate these molecules chromatographically?
The Causality: Silica gel chromatography will fail due to the extreme polarity of the zwitterion. Instead, we rely on the foundational principles of amino acid separation established by Moore and Stein[3][4]. By utilizing a strongly acidic cation exchange resin, we exploit the differential charge states of the molecules. At pH 11.5, AEBA (pKa ~9.9) carries a net negative charge and is repelled by the resin, while EDA (pKa 9.92) remains partially neutral/positive and is retained longer.
Figure 2: Cation exchange chromatography mechanism for separating AEBA from EDA.
The Solution: Cation Exchange (IEX) Protocol
-
Resin Preparation: Swell Dowex 50WX8 (H+ form, 50-100 mesh) in deionized (DI) water. Pack into a glass column and equilibrate with 3 column volumes (CV) of DI water.
-
Loading: Dilute the crude mixture in DI water and load it onto the column at a flow rate of 1-2 mL/min. Both molecules will bind, displacing H+ ions (effluent pH will drop to ~2).
-
Washing: Wash with 3 CV of DI water to remove unreacted acrylic acid and neutral byproducts.
-
Elution: Apply a step gradient of aqueous ammonia (NH₄OH). Begin eluting with 0.5 M NH₄OH.
-
Collection & Validation: Collect fractions and spot them on a TLC plate, heating with Ninhydrin. AEBA will elute cleanly in the 0.5 M to 1.0 M NH₄OH fractions. EDA requires >2.0 M NH₄OH to elute.
-
Recovery: Pool the AEBA-positive fractions and lyophilize to yield the pure zwitterionic powder.
Q3: Is there a highly scalable, solvent-efficient way to precipitate the product without chromatography?
The Causality: Zwitterions exhibit their absolute minimum solubility at their isoelectric point (pI). As shown in Table 1, the pI of AEBA is approximately 8.4. At this exact pH, the molecule has a net charge of zero, promoting intermolecular ionic lattice formation (crystallization). EDA, conversely, remains highly soluble in mixed aqueous-organic solvents at this pH.
The Solution: Isoelectric Crystallization Protocol
-
Dissolution: Dissolve the crude syrup in a minimal volume of DI water (approx. 1 mL water per gram of crude).
-
Titration: Place the flask in an ice bath. Insert a calibrated pH probe. Carefully titrate the solution with 6 M HCl dropwise under vigorous stirring until the pH reaches exactly 8.4.
-
Anti-Solvent Addition: Slowly add 3 to 4 volumes of cold absolute ethanol (or methanol) to the aqueous mixture. A white turbidity will begin to form.
-
Aging: Transfer the flask to a 4 °C refrigerator and allow it to age for 12–18 hours to promote complete crystal lattice growth.
-
Validation & Isolation: Filter the white crystalline precipitate over a glass frit. Wash the filter cake with cold ethanol. Self-Validation Check: Add a few drops of 0.1 M Copper(II) sulfate to the mother liquor; a deep purple/blue color confirms the excess EDA has been successfully retained in the liquid phase.
Part 4: References
-
CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative. Google Patents. Verified URL:
-
Dichloro(ethylenediamine-N,N-di-3-propionato)zinc: Synthesis and crystal structure. Russian Journal of Inorganic Chemistry (2017). Verified URL:[Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Hungarian University of Agriculture and Life Sciences (MATE). Verified URL:[Link]
-
Ion-Exchange Chromatography of Amino Acids. Scribd Academic Repository. Verified URL:[Link]
Sources
Technical Support Center: Optimizing Mono-Alkylation of Ethylenediamine
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective mono-alkylation of ethylenediamine. Over-alkylation is a persistent issue that can drastically reduce the yield of the desired N-substituted product. This resource provides in-depth, field-proven insights and troubleshooting workflows to enhance selectivity and improve overall yield.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity in the mono-alkylation of ethylenediamine so challenging?
The primary difficulty arises from the nucleophilicity of the amine groups. After the first alkylation, the resulting secondary amine product is often more nucleophilic than the primary amine of the starting ethylenediamine.[1] This increased reactivity makes the mono-alkylated product more likely to react with another molecule of the alkylating agent, leading to the formation of the undesired N,N'-di-alkylated byproduct and often a complex mixture of products.[2]
Q2: What are the principal strategies to favor mono-alkylation over di-alkylation?
There are four primary strategies to control the reaction's selectivity:
-
Stoichiometric Control: Using a large excess of ethylenediamine relative to the alkylating agent statistically favors the reaction with the more abundant starting material.[3]
-
Reaction Condition Optimization: Lowering the reaction temperature and slowly adding the alkylating agent can help manage the reaction rates and minimize over-alkylation.[3][4]
-
Protecting Group Strategy: Temporarily blocking one of the amine groups with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, ensures that alkylation can only occur at the unprotected site.[5]
-
Alternative Synthetic Routes: Employing methods like reductive amination, which have different reaction mechanisms, can inherently avoid the problem of over-alkylation seen in direct alkylation with alkyl halides.[6]
Q3: My reaction is yielding a complex mixture of products. What is the simplest and most immediate adjustment I can make?
The first and most straightforward variables to adjust are stoichiometry and reaction temperature.[3] Before resorting to more complex strategies like protecting groups, try increasing the molar excess of ethylenediamine to at least 5-10 equivalents and running the reaction at a lower temperature (e.g., 0 °C). This approach can significantly improve the statistical probability of mono-alkylation without altering the core synthetic route.
Troubleshooting Guides & In-Depth Protocols
Issue: Significant Di-alkylation is Reducing the Yield of My Mono-Substituted Product.
This is the most common problem encountered. The following troubleshooting guide offers a tiered approach, from simple procedural adjustments to a more robust protecting group strategy.
Q: How can I systematically troubleshoot and suppress the formation of the N,N'-di-substituted byproduct?
A: Follow this troubleshooting workflow, starting with the simplest and most direct methods.
Caption: Troubleshooting workflow for over-alkylation issues.
Strategy 1: Manipulation of Stoichiometry and Reaction Conditions
The rationale behind this approach is to manipulate the reaction kinetics and statistical probability to favor mono-alkylation. By maintaining a high concentration of ethylenediamine and a low concentration of the alkylating agent, the likelihood of the alkylating agent encountering an unreacted ethylenediamine molecule is much higher than it encountering a mono-alkylated product molecule.
Table 1: Effect of Ethylenediamine (EDA) Excess on Product Distribution
| Molar Ratio (EDA : Alkyl Halide) | Mono-Product Yield (%) | Di-Product Yield (%) | Unreacted EDA (%) |
|---|---|---|---|
| 1 : 1 | 30-40 | 40-50 | < 5 |
| 3 : 1 | 60-70 | 20-30 | ~66 |
| 5 : 1 | 75-85 | 10-15 | ~80 |
| 10 : 1 | >90 | <5 | ~90 |
Note: Yields are illustrative and will vary based on the specific substrate and conditions.
Key Procedural Adjustments:
-
Slow Addition: Dissolve the alkylating agent in the reaction solvent and add it dropwise to the stirred solution of excess ethylenediamine over several hours using an addition funnel.[4]
-
Temperature Control: Sub-ambient temperatures (0 °C to room temperature) decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity.[3]
Strategy 2: The Protecting Group Workflow
For syntheses demanding high purity and selectivity, a protecting group strategy is the most reliable solution. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[5]
Caption: Workflow using a Boc protecting group strategy.
Protocol 1: Selective Mono-Boc Protection of Ethylenediamine [5] This protocol relies on the slow addition of di-tert-butyl dicarbonate to a cooled, excess solution of ethylenediamine.
-
Materials:
-
Ethylenediamine (e.g., 6.0 g, 100 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (e.g., 4.36 g, 20 mmol)
-
Dichloromethane (DCM), anhydrous (200 mL)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve ethylenediamine (100 mmol) in 100 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Dissolve Boc₂O (20 mmol) in 100 mL of anhydrous DCM and add it to a dropping funnel.
-
Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Wash the reaction mixture with deionized water (3 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine. Further purification can be achieved via column chromatography if necessary.
-
Protocol 2: Alkylation of N-Boc-Ethylenediamine [7] With one amine protected, the alkylation can proceed cleanly on the remaining free primary amine.
-
Materials:
-
N-Boc-ethylenediamine (1.0 equiv)
-
Alkyl halide (e.g., R-Br, R-I) (1.1 equiv)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
-
Procedure:
-
Dissolve N-Boc-ethylenediamine in the anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
-
Add the base (DIPEA) to the solution.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction for 12-24 hours. The reaction may be gently heated (40-60 °C) to drive it to completion, depending on the reactivity of the alkyl halide.
-
Monitor the reaction's progress by TLC.
-
Work-up: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography.
-
Protocol 3: Boc Deprotection The final step is the removal of the Boc group to reveal the desired mono-alkylated product.
-
Materials:
-
N-Boc-N'-alkyl-ethylenediamine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or 4M HCl in Dioxane (3-5 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours until TLC indicates the complete disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent, or it can be used directly in its salt form.
-
Issue: Direct Alkylation is Inefficient. Are There Cleaner, Higher-Yielding Alternatives?
Q: What alternative synthetic methods should I consider for synthesizing N-mono-substituted ethylenediamines to avoid the pitfalls of direct alkylation?
A: Reductive amination is a superior alternative for producing mono-alkylated ethylenediamines, especially when reacting with aldehydes or ketones. This method avoids the use of alkyl halides and circumvents the over-alkylation problem because the imine intermediate is more readily reduced than the resulting amine is alkylated.[1][6]
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Protocol 4: General Procedure for Reductive Amination [2] This protocol uses sodium triacetoxyborohydride, a mild reducing agent that is particularly effective for reductive aminations.
-
Materials:
-
Ethylenediamine (1.5-2.0 equiv, to ensure the carbonyl compound is fully consumed)
-
Aldehyde or Ketone (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and ethylenediamine (1.5-2.0 equiv) in the solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.[2]
-
Carefully add the sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction can be mildly exothermic.
-
Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography.
-
Issue: Difficulty in Monitoring Reaction and Assessing Product Purity.
Q: How can I accurately monitor my reaction's progress and quantify the mono- vs. di-alkylated product ratio?
A: Effective reaction monitoring is crucial for optimization. A combination of techniques provides the most comprehensive picture.
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Choose a solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide) that provides good separation between the non-polar di-substituted product, the more polar mono-substituted product, and the highly polar ethylenediamine starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantification. Since ethylenediamine and its simple alkylated derivatives lack a strong UV chromophore, pre-column derivatization is often necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR). By integrating the signals corresponding to unique protons on the mono- and di-substituted products against a known internal standard, a precise ratio can be determined.
References
-
Yao, R.-S., Jiang, L.-E., Wu, S.-H., Deng, S.-S., & Yang, Y. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
- Yao, R.-S., et al. (2009). A kind of preparation method of N-substituted ethylenediamine derivative. Google Patents (CN101613246B).
-
Hamilton, G. S., et al. (2004). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Huang, J.-M., et al. (2012). SHORT COMMUNICATION alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers. Available at: [Link]
-
Zhang, J., et al. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Kocienski, P. J. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]
-
Keller, W. J., et al. (1982). N-Substituted Imidazolines and Ethylenediamines and Their Action on a- and (8-Adrenergic Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., et al. (2016). Synthesis of novel substituted piperazines, piperazinones and ethylenediamines as potential dual inhibitors of acetylcholinesterase and inhibitors of amyloid-β aggregation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Indian Institute of Technology, Bombay. Protecting Groups. Available at: [Link]
-
SynArchive. Protecting Groups List. Available at: [Link]
-
Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]
-
Cancho, B., et al. (2003). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives and Contaminants. Available at: [Link]
-
Schwitter, U., & Nowack, B. (2005). Determination of ethylenediamine disuccinic acid (EDDS) by high performance liquid chromatography after derivatization with FMOC. Journal of Chromatography A. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
removing water from hygroscopic 3-((2-Aminoethyl)amino)propanoic acid samples
Welcome to the dedicated technical support guide for handling 3-((2-Aminoethyl)amino)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the inherent hygroscopicity of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure sample integrity and experimental success.
Introduction: Understanding the Challenge
3-((2-Aminoethyl)amino)propanoic acid is a bifunctional molecule containing both a carboxylic acid and two amino groups. Its polar nature and zwitterionic potential make it highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can act as an impurity, affecting reaction stoichiometry, altering physical properties, and potentially interfering with analytical characterization. This guide outlines robust methods for quantifying and removing water content, ensuring your sample is suitable for its intended application.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my sample of 3-((2-Aminoethyl)amino)propanoic acid gaining weight or appearing clumpy?
A1: This is a classic sign of water absorption due to the compound's hygroscopic nature. The multiple polar amine and carboxylic acid groups attract and form hydrogen bonds with atmospheric water molecules. This can lead to inaccurate measurements for reactions and analyses that are sensitive to molar ratios.
Q2: How much water can the compound typically absorb?
A2: The amount of absorbed water can vary significantly based on ambient humidity, temperature, and the sample's surface area. It is not uncommon for highly hygroscopic materials to absorb several percent of their weight in water under standard laboratory conditions. Therefore, accurate water content determination is crucial rather than relying on an estimated value.
Q3: Can I just dry my sample in a standard laboratory oven?
A3: While seemingly straightforward, simple oven drying is generally not recommended for this compound. Amino acids, particularly those with additional amine functionalities, can be susceptible to thermal degradation, decarboxylation, or side reactions like lactam formation at elevated temperatures. Milder, more controlled methods are required to preserve the integrity of the molecule.
Q4: What is the quickest way to get a rough estimate of the water content?
A4: For a rapid, non-destructive qualitative assessment, Proton NMR (¹H NMR) can be useful. By dissolving a known mass of the sample in a dry deuterated solvent (like DMSO-d₆), you can integrate the water peak (typically a broad singlet) and compare it to the integration of a known proton signal from the compound. However, for accurate quantification, Karl Fischer titration is the gold standard.
Part 2: Troubleshooting Guide & Protocols
This section addresses specific issues encountered during the handling and drying of 3-((2-Aminoethyl)amino)propanoic acid.
Issue 1: Inaccurate Reagent Stoichiometry in Subsequent Reactions
Problem: My reaction yield is low, or I am observing unexpected side products. I suspect the molar quantity of my 3-((2-Aminoethyl)amino)propanoic acid is incorrect due to water content.
Solution Workflow:
-
Quantify Water Content: Before using the reagent, you must determine the precise water content.
-
Select an Appropriate Drying Method: Based on the water content and required dryness level, choose a suitable method from the options below.
-
Post-Drying Verification: Re-measure the water content to confirm the success of the drying process.
-
Proper Storage: Store the dried material in a controlled, inert atmosphere to prevent rehydration.
Karl Fischer titration is the benchmark method for accurate water determination. It is a coulometric or volumetric method based on a quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the KF titrator is properly calibrated and the titration vessel is conditioned to a low-drift endpoint.
-
Sample Preparation: Accurately weigh a sample of the 3-((2-Aminoethyl)amino)propanoic acid (typically 50-100 mg, depending on expected water content) and record the mass.
-
Titration: Quickly introduce the sample into the titration vessel. The instrument will automatically titrate the sample until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content as a percentage of the total mass.
-
Repeatability: Perform the measurement in triplicate to ensure the result is reproducible.
Issue 2: Choosing the Right Drying Method
Problem: I have quantified the water content, but I am unsure which drying method is safe and effective for my sample without causing degradation.
Solution: The choice of drying method depends on the scale of your experiment, the required level of dryness, and the available equipment. Below is a comparison of recommended methods.
Caption: Decision flowchart for selecting a drying method.
| Method | Principle | Pros | Cons | Best For |
| 1. Lyophilization (Freeze-Drying) | Sublimation of frozen solvent (water) under high vacuum. | Very gentle, minimizes thermal degradation. Results in a fine, easy-to-handle powder. | Requires specialized equipment. Can be time-consuming. | Small to medium scale samples requiring high purity and minimal degradation. |
| 2. High-Vacuum Oven Drying | Evaporation of water at reduced pressure and moderate temperature, often over a strong desiccant like P₂O₅. | More accessible than lyophilization. Faster than air drying. | Risk of thermal degradation if temperature is too high. Incomplete drying if vacuum is insufficient. | Moderately sensitive compounds where trace residual water is acceptable. |
| 3. Azeotropic Distillation | Co-distillation with an immiscible solvent (e.g., toluene) that forms a low-boiling azeotrope with water. | Highly effective for removing tightly bound water. Scalable. | Requires a subsequent step to remove the distillation solvent. Potential for side reactions if the solvent is not inert. | Large-scale batches where the compound is stable at the azeotrope's boiling point. |
-
Dissolution: Dissolve the 3-((2-Aminoethyl)amino)propanoic acid sample in a minimal amount of high-purity water (e.g., Milli-Q).
-
Freezing: Freeze the solution completely. For best results (a fine powder), flash-freeze using liquid nitrogen. A standard -80°C freezer can also be used.
-
Lyophilization: Place the frozen sample on a pre-cooled lyophilizer. Ensure a strong vacuum (<100 mTorr) is applied.
-
Completion: The process is complete when all the ice has sublimated, leaving a dry, fluffy powder. This may take several hours to days depending on the sample size.
-
Handling: Immediately transfer the dried sample to a desiccator or an inert atmosphere glovebox to prevent rehydration.
-
Sample Preparation: Spread the sample thinly in a glass dish or watch glass to maximize surface area.
-
Setup: Place the dish inside a vacuum oven containing a separate, open container of a high-capacity desiccant such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite). Caution: P₂O₅ is highly corrosive; handle with care.
-
Drying: Heat the oven to a moderate temperature (e.g., 40-50°C). The exact temperature should be as low as possible to avoid degradation. Apply a high vacuum (<1 mbar).
-
Drying to Constant Weight: Periodically (e.g., every 12-24 hours), cool the oven, briefly release the vacuum with an inert gas (N₂ or Ar), remove the sample, weigh it, and then return it to the oven. The sample is considered dry when its weight no longer changes between measurements.
-
Storage: Store the dried sample in a desiccator over a fresh desiccant.
Part 3: Post-Drying Handling & Storage
Problem: I have successfully dried my sample, but it quickly becomes sticky again after I remove it from the drying apparatus.
Solution: This indicates rapid re-absorption of atmospheric moisture. The handling of the dried, hygroscopic material is as critical as the drying process itself.
Caption: Recommended workflow for handling dried samples.
Key Best Practices:
-
Work Quickly: Minimize the exposure time of the dried sample to the open atmosphere.
-
Use an Inert Atmosphere: For highly sensitive applications, all manipulations, including weighing, should be performed inside a nitrogen or argon-filled glovebox.
-
Proper Containers: Store the material in tightly sealed vials, preferably with PTFE-lined caps. For added protection, place these vials inside a larger, sealed container with a desiccant.
By implementing these rigorous quantification, drying, and handling protocols, you can ensure the integrity of your 3-((2-Aminoethyl)amino)propanoic acid samples, leading to more reliable and reproducible experimental outcomes.
References
-
Mettler Toledo. (n.d.). Karl Fischer Titration Fundamentals. Retrieved from [Link]
- Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Note: While the full book is not freely available, its principles are widely cited in application notes from major chemical and instrument suppliers.)
-
SP Scientific. (n.d.). Basic Principles of Freeze Drying. Retrieved from [Link]
optimizing pH conditions for 3-((2-Aminoethyl)amino)propanoic acid extraction
Technical Support Center: Extraction & Purification of N-(2-aminoethyl)- -alanine[1][2]
Status: Operational | Topic: pH Optimization & Extraction Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Core Chemical Logic & pH Strategy
To optimize the extraction of 3-((2-Aminoethyl)amino)propanoic acid, you must first master its zwitterionic behavior . This molecule is a diamino monocarboxylic acid .[1] Its extraction efficiency is entirely dictated by the ionization state of its three functional groups relative to the pH of your solvent system.
The Species Distribution Profile
Understanding the charge state is non-negotiable for selecting the correct extraction method (Ion Exchange vs. Precipitation).
| pH Range | Dominant Species Structure | Net Charge | Behavior |
| pH < 3.0 | +2 | Highly soluble, binds strongly to Cation Exchange resins.[1] | |
| pH 4.0 - 6.5 | +1 | Soluble, binds to Cation Exchange (weaker than +2 form).[1] | |
| pH 8.0 - 9.5 | 0 (Zwitterion) | Isoelectric Point (pI). Minimum solubility (precipitation potential).[1] Does not bind well to IEX.[1] | |
| pH > 11.0 | -1 | Anionic.[1] Binds to Anion Exchange resins. |
Note:
Primary Extraction Workflow: Cation Exchange Chromatography
Standard Operating Procedure (SOP-IX-01)
Liquid-Liquid Extraction (LLE) is generally ineffective for this molecule due to its high polarity and zwitterionic nature, unless derivatization is performed.[1] The industry standard for isolation from reaction mixtures (e.g., ethylenediamine + acrylic acid) is Cation Exchange Chromatography .
Step-by-Step Protocol
1. Preparation of Feed Solution
-
Action: Dilute your reaction mixture with deionized water (1:5 ratio).
-
Critical pH Adjustment: Acidify the mixture to pH 2.0 – 2.5 using 6M HCl.
-
Why? This forces the molecule into the +2 charge state (
and ), maximizing affinity for the resin and breaking any internal salt bridges.
2. Resin Selection & Conditioning
-
Resin: Strong Acid Cation (SAC) Resin (e.g., Dowex 50W, Amberlite IR-120) in
form. -
Equilibration: Wash resin with 3 Bed Volumes (BV) of 1M HCl, followed by DI water until effluent pH is neutral.[1]
3. Loading & Washing
-
Loading: Pass the acidified feed (pH 2.0) through the column at a slow flow rate (0.5 – 1.0 BV/hr).
-
Washing: Rinse with DI water (pH 4.[1]0) to remove unreacted anionic or neutral impurities (e.g., acrylic acid/acrylate residues).
4. Elution (The "pH Swing")
-
Eluent: Use 1.5M - 2.0M Ammonia (NH
OH) .[1] -
Mechanism: As the high pH ammonia front travels down the column, it deprotonates the amine groups. The molecule loses its positive charge, detaches from the sulfonate groups of the resin, and elutes.
-
Collection: Monitor fractions via TLC (ninhydrin stain) or HPLC.[1] Pool fractions containing the product.[1]
5. Post-Processing
-
Evaporation: Remove water and excess ammonia under reduced pressure (Rotovap at 50°C).[1] The product will crystallize as the zwitterion.
Visualizing the Logic
The following diagram illustrates the speciation and extraction logic flow.
Caption: Workflow for isolating N-(2-aminoethyl)-beta-alanine using pH-modulated ion exchange.
Troubleshooting Guide
Issue 1: Low Recovery Yield
-
Diagnosis: The pH of the feed solution was likely too high (> 3.5) during loading.
-
Root Cause: At pH > 3.6, the carboxyl group deprotonates (
), reducing the net charge from +2 to +1. While +1 binds, it is displaced more easily by competing cations (like from NaOH used in synthesis).[1] -
Fix: Ensure feed pH is strictly < 2.5 before loading.
Issue 2: Product Contaminated with Inorganic Salts (NaCl)
-
Diagnosis: White crusty residue remains after evaporation; high ash content.[1]
-
Root Cause: Using Cation Exchange captures the amino acid and
ions.[1] Eluting with ammonia releases both.[1] -
Fix: Use Ion Exclusion Chromatography or switch to a volatile acid/base system.[1] Alternatively, wash the loaded resin with 0.1M Pyridine (volatile buffer) before final elution, though standard water washing usually clears bulk salts if the column capacity is sufficient.
Issue 3: Co-elution of Ethylenediamine (Starting Material)
Frequently Asked Questions (FAQs)
Q: Can I use Liquid-Liquid Extraction (LLE) with organic solvents? A: generally, No. Zwitterions are insoluble in ether, DCM, or Ethyl Acetate.[1] Exception: You can use n-Butanol, but the partition coefficient is poor.[1] Advanced Method: If you must use LLE, adjust the aqueous phase to pH 12 (making the molecule anionic) and use a quaternary ammonium carrier (e.g., Aliquat 336) in the organic phase (Ion-Pair Extraction), but this complicates downstream purification.
Q: What is the exact Isoelectric Point (pI) of this molecule?
A: While experimental values vary by concentration, the theoretical pI is approximately 8.5 – 9.0 .
Calculation: Average of the two relevant pKas (Amino group 1 ~7.5 and Amino group 2 ~10.2).
Q: How do I store the extracted product?
A: The product is hygroscopic. Store it as a hydrochloride salt (add HCl and dry) for maximum stability, or store the free base in a desiccator at -20°C to prevent slow oxidation or carbamate formation (reaction with atmospheric CO
References
-
PubChem. 3-((2-Aminoethyl)amino)propanoic acid (Compound CID 175868).[1][3][4] National Library of Medicine.[1][4] [Link][3][4]
-
Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. (Standard protocols for zwitterion purification). [Link]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids and Zwitterions. (Fundamental calculation logic). [Link]
-
Ataman Chemicals. 3-Aminopropanoic Acid (Beta-Alanine) Technical Data. (Analogous compound properties). [Link]
Sources
- 1. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sodium N-(2-aminoethyl)-beta-alaninate | C5H11N2NaO2 | CID 23711569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Mono- vs. Di-substituted Michael Addition Products
Welcome to the technical support center for navigating the complexities of Michael addition reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling and separating mono- and di-substituted Michael adducts. Here, we move beyond basic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experimental outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key factors that determine the ratio of mono- to di-substituted products in a Michael addition?
-
My TLC plate shows co-eluting spots for my mono- and di-adducts. How can I improve their separation?
-
Can I use techniques other than column chromatography to separate my products?
-
How can I be certain I've correctly identified the mono- and di-substituted products in my analytical data?
-
-
Troubleshooting Guide: Reaction Optimization to Favor Mono-addition
-
Problem: My reaction is yielding predominantly the di-substituted product.
-
-
Troubleshooting Guide: Chromatographic Separation
-
Problem: My mono- and di-adducts are co-eluting or have very poor separation during column chromatography.
-
-
Protocols
-
Protocol 1: General Procedure for Flash Column Chromatography Separation
-
Protocol 2: Analytical Differentiation of Mono- and Di-adducts using NMR and LC-MS
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the ratio of mono- to di-substituted products in a Michael addition?
The ratio of mono- to di-substituted products is a delicate balance of several interconnected factors. Understanding and controlling these is the first step to a successful and clean reaction.
-
Stoichiometry: This is the most direct control parameter. Using a 1:1 molar ratio of the Michael donor to the Michael acceptor is the most common starting point to favor the mono-adduct. An excess of the Michael acceptor will invariably push the reaction towards the di-substituted product. Conversely, a slight excess of the donor can sometimes be used to consume all of the acceptor and prevent further reaction of the mono-adduct, but this can complicate purification.
-
Reaction Temperature: Temperature plays a critical role in the thermodynamics and kinetics of the reaction.[1]
-
Low Temperatures (-78 °C to 0 °C): Often favor the kinetic product, which can sometimes be the mono-adduct. Lower temperatures can also prevent the retro-Michael reaction, which can lead to product scrambling and the formation of di-adducts.[1]
-
Higher Temperatures (Room Temperature to Reflux): Can provide the activation energy for the second Michael addition, leading to the formation of the di-adduct. However, in some cases, heating can be beneficial for slow reactions, but careful monitoring is required.[1]
-
-
Nature of the Nucleophile (Michael Donor): The reactivity and steric bulk of the nucleophile are crucial.
-
"Soft" vs. "Hard" Nucleophiles: "Soft" nucleophiles, like enolates and organocuprates, generally favor the 1,4-conjugate addition that is characteristic of the Michael reaction.[1]
-
Steric Hindrance: A bulky Michael donor will be less likely to add to the already substituted mono-adduct, thus favoring the mono-substituted product.
-
-
Choice of Base and Solvent: The base used to generate the nucleophile and the solvent system can significantly influence the reaction outcome.
-
Base Strength: Strong bases like NaOH or KOH can lead to a high concentration of the enolate, potentially driving the reaction towards the di-adduct.[2] Weaker bases or organocatalysts can offer more control.[3]
-
Solvent Polarity: The solvent can affect the stability of the intermediates and the transition states. Polar aprotic solvents like THF, DMF, or DMSO are commonly used.[4] The choice of solvent can also play a role in the subsequent separation of the products.[5][6]
-
Q2: My TLC plate shows co-eluting spots for my mono- and di-adducts. How can I improve their separation?
Co-elution is a common challenge, especially when the mono- and di-adducts have similar polarities. Here's a systematic approach to improving separation:
-
Solvent System Optimization: This is the most critical aspect of chromatographic separation.
-
Varying Polarity: The key is to find a solvent system where the two compounds have a significant difference in their affinity for the stationary phase. Experiment with different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane, ether).[7]
-
Trying Different Solvent Combinations: If mixtures of hexanes and ethyl acetate are not working, try a completely different solvent system. For example, dichloromethane/methanol can be effective for more polar compounds.[7] Sometimes, a three-component solvent system can provide the necessary selectivity.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, alternatives can offer different selectivities.
-
Alumina: Can be a good alternative to silica, especially for basic compounds.
-
Reverse-Phase Silica (C18): Here, the separation is based on hydrophobicity. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and non-polar compounds are retained more strongly.[8]
-
-
TLC Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can improve peak shape and separation by preventing streaking.[7]
Q3: Can I use techniques other than column chromatography to separate my products?
Yes, several other techniques can be effective, particularly when chromatography is challenging:
-
Crystallization/Recrystallization: If one of the adducts is a solid and has a significantly different solubility profile from the other, crystallization can be a highly effective and scalable purification method. Experiment with different solvents to find one in which the desired product is sparingly soluble at low temperatures and the undesired product is highly soluble.
-
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale separations (typically <100 mg), preparative TLC can provide excellent resolution. The separated bands of silica are scraped off the plate, and the product is extracted with a polar solvent.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful tool. It offers a wide range of stationary and mobile phases, allowing for fine-tuning of the separation.[9]
Q4: How can I be certain I've correctly identified the mono- and di-substituted products in my analytical data?
Unambiguous identification is crucial. A combination of spectroscopic techniques is the most reliable approach:
-
Mass Spectrometry (MS): This is the first and most direct method. The mono-adduct will have a molecular weight corresponding to the addition of one equivalent of the Michael donor to the acceptor. The di-adduct will have a molecular weight corresponding to the addition of two equivalents of the donor. High-resolution mass spectrometry (HRMS) can provide the exact mass and help confirm the elemental composition.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The di-substituted product will often have a higher degree of symmetry than the mono-substituted product, which can lead to a simpler spectrum with fewer signals. The integration of the proton signals will also differ. For example, if the Michael donor contains a unique proton signal, the ratio of the integration of this signal to a signal on the acceptor backbone will be different for the mono- and di-adducts.
-
¹³C NMR: The di-adduct will have a greater number of carbon signals than the mono-adduct, unless there is a high degree of symmetry.
-
2D NMR (COSY, HSQC, HMBC): These techniques can be invaluable for confirming the connectivity of the atoms and unambiguously assigning the structure, especially for complex molecules.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows you to separate the components of your mixture and obtain a mass spectrum for each peak, directly correlating the chromatographic separation with the molecular weight of each product.[11][12]
Troubleshooting Guide: Reaction Optimization to Favor Mono-addition
Problem: My reaction is yielding predominantly the di-substituted product.
This is a common issue that can often be resolved by systematically adjusting the reaction parameters.
Workflow for Optimizing Mono-addition Selectivity
Caption: A systematic workflow for troubleshooting high di-adduct formation.
Detailed Troubleshooting Steps:
| Parameter | Action | Rationale |
| Stoichiometry | Ensure a strict 1:1 molar ratio of Michael donor to acceptor. Consider a slight excess of the donor (e.g., 1.1 equivalents). | An excess of the acceptor is a primary driver for di-adduct formation.[13] A slight excess of the donor can help ensure all the acceptor is consumed. |
| Temperature | Lower the reaction temperature significantly. Start at 0 °C and, if necessary, go down to -78 °C. | The second Michael addition often has a higher activation energy. Lowering the temperature can kinetically favor the mono-addition.[1] |
| Rate of Addition | Add the Michael acceptor slowly to a solution of the deprotonated donor. | This maintains a low concentration of the acceptor, reducing the likelihood of the mono-adduct reacting further. |
| Base | Switch to a milder base (e.g., an amine base like DBU or an organocatalyst) or use a weaker base in combination with a Lewis acid. | Strong bases can lead to a high equilibrium concentration of the enolate, which can drive the reaction to completion (di-adduct). Milder conditions offer more control.[2] |
| Solvent | Experiment with different solvents. | The solvent can influence the reactivity of the nucleophile and the stability of the intermediates. |
| Steric Hindrance | If possible, modify the Michael donor to be more sterically hindered. | A bulkier nucleophile will have a slower rate of addition to the already substituted mono-adduct. |
Troubleshooting Guide: Chromatographic Separation
Problem: My mono- and di-adducts are co-eluting or have very poor separation during column chromatography.
Effective chromatographic separation relies on exploiting differences in the physical properties of the compounds.
Workflow for Optimizing Chromatographic Separation
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of 3-((2-Aminoethyl)amino)propanoic Acid
For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 3-((2-Aminoethyl)amino)propanoic acid, a molecule of interest due to its structural motifs found in various biologically active compounds. This guide will delve into the predicted spectral features, compare them with related structural analogs, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the ¹H NMR Spectrum
3-((2-Aminoethyl)amino)propanoic acid (C₅H₁₂N₂O₂) possesses a unique structure combining the backbones of β-alanine and ethylenediamine.[1] Understanding the ¹H NMR spectrum begins with a thorough analysis of its proton environments. In a deuterated solvent such as D₂O, the acidic proton of the carboxylic acid and the amine protons will exchange with deuterium and thus become invisible in the ¹H NMR spectrum.[2] This leaves four distinct methylene proton environments to be analyzed.
Caption: Structure of 3-((2-Aminoethyl)amino)propanoic acid with non-exchangeable protons labeled (a-d).
Based on the structure, we can predict the following signals:
-
Protons 'a' and 'b' : These two sets of methylene protons belong to the ethylenediamine moiety. They will be adjacent to each other, resulting in a triplet-of-triplets or a more complex multiplet pattern due to coupling with each other and with the adjacent NH proton (if not fully exchanged). In D₂O, where the NH proton is exchanged, we expect two triplets. The chemical shifts will be influenced by the neighboring amino groups.
-
Protons 'c' and 'd' : These methylene protons are part of the β-alanine fragment. They will also appear as triplets due to coupling with each other. The protons at 'd' will be deshielded by the adjacent carboxylic acid group, causing them to appear at a higher chemical shift (further downfield) compared to the protons at 'c'.
Comparative Spectral Analysis: Learning from Building Blocks
To refine our predictions, we can compare the expected spectrum with the known ¹H NMR data of its constituent parts: ethylenediamine and β-alanine.
| Compound | Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Reference Data (ppm) |
| 3-((2-Aminoethyl)amino)propanoic acid | a & b | ~2.7 - 3.0 | Triplet | - |
| c | ~2.8 - 3.2 | Triplet | - | |
| d | ~2.4 - 2.7 | Triplet | - | |
| Ethylenediamine | -CH₂-CH₂- | ~2.65 | Singlet | ~2.65 (in D₂O)[3] |
| β-Alanine | -NH₂-CH₂- | ~3.20 | Triplet | ~3.18 - 3.20 (in D₂O)[4][5] |
| -CH₂-COOH | ~2.56 | Triplet | ~2.54 - 2.56 (in D₂O)[4][5] |
Table 1: Predicted and Reference ¹H NMR Data for 3-((2-Aminoethyl)amino)propanoic acid and its structural analogs in D₂O.
The data from ethylenediamine and β-alanine provide a strong foundation for our assignments. We can expect the chemical shifts for the protons in our target molecule to be in similar regions, with slight variations due to the combined electronic effects of the entire structure. The zwitterionic nature of amino acids in solution can also influence chemical shifts.[2][6][7]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Obtaining a clean and interpretable ¹H NMR spectrum requires meticulous sample preparation and instrument setup.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh approximately 5-25 mg of 3-((2-Aminoethyl)amino)propanoic acid.[8]
-
Dissolve the sample in approximately 0.7 mL of high-purity deuterated water (D₂O).[8] Ensure complete dissolution; gentle vortexing or sonication may be required.
-
To ensure a high-quality spectrum with sharp lines, remove any solid particles by filtering the solution through a pipette with a small, tightly packed plug of glass wool into a clean, dry 5 mm NMR tube.[9]
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal. This is critical for obtaining sharp resonance lines.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Calibrate the chemical shift scale by referencing the residual HOD (protio-deuterio water) peak to approximately 4.79 ppm (this value can vary slightly with temperature).
-
Interpreting the Spectrum: A Self-Validating Approach
A systematic approach to spectral interpretation ensures accuracy and confidence in the structural assignment.
-
Chemical Shift Analysis : Compare the observed chemical shifts of the four methylene signals with the predicted values and the data from the reference compounds (Table 1). The downfield-most triplet should correspond to the protons adjacent to the carboxylic acid ('d'), while the other three triplets should be in the range of 2.7-3.2 ppm.
-
Integration : The integral of each of the four signals should be approximately equal, corresponding to two protons each. This provides a quantitative check on the peak assignments.
-
Splitting Patterns (Multiplicity) : Each of the four signals should appear as a triplet, consistent with having two adjacent non-equivalent protons. The coupling constant (J-value) for the vicinal coupling should be similar for all signals, typically in the range of 6-8 Hz.
-
Confirmation with 2D NMR : For unambiguous assignment, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment can be performed. This will show correlations between coupled protons. We would expect to see a cross-peak between protons 'a' and 'b' and another between 'c' and 'd', confirming their connectivity.
By following this comprehensive guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of 3-((2-Aminoethyl)amino)propanoic acid, contributing to the accurate characterization of this and other related molecules in their research endeavors.
References
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Anonymous. (2016, December 18). 1H NMR of amino acids: can we actually observe the zwitterion?. Chemistry Stack Exchange. [Link]
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University of Sheffield. (n.d.). NMR Sample Preparation. [Link]
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TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. [Link]
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Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
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Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]
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NMR-Bio. (2025, May 23). NMR sample preparation guidelines. [Link]
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SpectraBase. (n.d.). ETHYLENEDIAMINE, DIHYDROIODIDE - Optional[1H NMR] - Chemical Shifts. [Link]
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Coggan, J. A., et al. (2018). Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 12), 1735–1743. [Link]
-
PubChem. (n.d.). Beta-Alanine. National Center for Biotechnology Information. [Link]
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Kleinpeter, E., et al. (n.d.). H NMR chemical shifts d/ppm of ethylene diamine NH 2 protons in 6-10 41. ResearchGate. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Chen, Y., et al. (2020). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Polymers, 12(10), 2378. [Link]
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Chrysina, E. D., et al. (2019). On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation. Molecules, 24(17), 3144. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. [Link]
-
Tsolak, K., et al. (2018). Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. The Journal of Chemical Physics, 148(2), 024303. [Link]
-
Pinto, E., et al. (2008). 1H NMR determination of β-N-methylamino-l-alanine (l-BMAA) in environmental and biological samples. Toxicon, 52(1), 1-8. [Link]
-
ResearchGate. (n.d.). 1 H NMR of α-(Boc-β-alanine)-ω-allyl PEG (4000) derivative (3). [Link]
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). [Link]
-
Chemistry Stack Exchange. (2022, December 31). Experimental evidence for zwitterions. [Link]
-
PubChem. (n.d.). 3-((2-Aminoethyl)amino)propanoic acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
-
Reddit. (2020, April 16). 1H NMR spectrum. r/chemhelp. [Link]
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- 3. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]
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FTIR analysis of N-(2-Aminoethyl)-beta-alanine functional groups
An In-Depth Comparative Guide to the FTIR Analysis of N-(2-Aminoethyl)-beta-alanine and its Precursors
Executive Summary
N-(2-Aminoethyl)-beta-alanine is a bifunctional molecule of interest in various chemical and pharmaceutical applications due to its combination of primary amine, secondary amine, and carboxylic acid functionalities. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its molecular structure and identifying these key functional groups. This guide provides a detailed analysis of the expected FTIR spectrum of N-(2-Aminoethyl)-beta-alanine, grounded in the fundamental vibrational principles of its constituent groups. By comparing its predicted spectral features with the experimental spectra of its precursors, beta-alanine and ethylenediamine, we establish a clear analytical framework for its characterization. Furthermore, a validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR is presented, ensuring researchers can reliably obtain and interpret high-quality spectra.
The Analytical Power of FTIR for Characterizing Complex Amines
N-(2-Aminoethyl)-beta-alanine integrates three critical functional groups onto a single aliphatic backbone: a primary amine (-NH₂), a secondary amine (-NH-), and a carboxylic acid (-COOH). This unique structure makes it a valuable building block, but also presents a characterization challenge. FTIR spectroscopy excels in this context by probing the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are unique to the types of bonds and functional groups present, generating a distinct spectral "fingerprint" that allows for detailed structural elucidation. For the intended audience of researchers and drug development professionals, FTIR serves as an indispensable first-line technique for synthesis verification, quality control, and stability studies.
Fundamental Vibrational Modes of Constituent Functional Groups
To accurately interpret the spectrum of N-(2-Aminoethyl)-beta-alanine, one must first understand the characteristic absorptions of its individual components. In its solid state, like most amino acids, the molecule is expected to exist as a zwitterion, where the acidic carboxylic acid protonates the basic amine groups, resulting in a carboxylate (COO⁻) and ammonium (NH⁺) groups.
-
Primary Amines (-NH₂) and Primary Ammonium (-NH₃⁺): Aliphatic primary amines show two distinct N-H stretching bands between 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric vibrations[1][2]. A primary amine salt or the ammonium group in a zwitterion (R-NH₃⁺) exhibits broad stretching absorptions in the 3200-2800 cm⁻¹ range, often overlapping with C-H stretches. Additionally, primary amines display a characteristic N-H bending (scissoring) vibration between 1650-1580 cm⁻¹[1].
-
Secondary Amines (-NH-) and Secondary Ammonium (-NH₂⁺): Secondary amines typically show a single, weaker N-H stretching band between 3350-3310 cm⁻¹[1][3]. When protonated to a secondary ammonium ion (R₂NH₂⁺), this stretch also broadens and shifts to a lower frequency, appearing in the 2800-2400 cm⁻¹ region. The N-H bending vibration for secondary amine salts can be found around 1620-1560 cm⁻¹[4].
-
Carboxylic Acids (-COOH) and Carboxylates (-COO⁻): Carboxylic acids are easily identified by a very broad O-H stretching band from 3300-2500 cm⁻¹, a result of strong hydrogen bonding[5][6][7]. This is coupled with an intense carbonyl (C=O) stretching peak between 1760-1690 cm⁻¹[5][6]. In the zwitterionic form, the deprotonated carboxylate group (COO⁻) does not have an O-H or a C=O stretch. Instead, it is characterized by two prominent bands: a strong asymmetric stretching vibration near 1600-1550 cm⁻¹ and a weaker symmetric stretching vibration around 1420-1380 cm⁻¹[8].
Deconstructing the Predicted FTIR Spectrum of N-(2-Aminoethyl)-beta-alanine
By synthesizing the principles above, we can predict the key features of the N-(2-Aminoethyl)-beta-alanine spectrum, assuming its stable zwitterionic form in the solid state.
Caption: Molecular structure of N-(2-Aminoethyl)-beta-alanine highlighting key functional groups.
-
3200-2400 cm⁻¹ (Broad, Strong): This region will be dominated by the overlapping stretching vibrations of the primary ammonium (-NH₃⁺) and secondary ammonium (-NH₂⁺) groups. This broadness is a hallmark of hydrogen-bonded amine salts and is a key indicator of the zwitterionic state.
-
2980-2850 cm⁻¹ (Medium, Sharp): Superimposed on the broad ammonium band will be the sharper C-H stretching vibrations from the ethylene and propylene backbones.
-
~1580 cm⁻¹ (Strong): This prominent peak is assigned to the asymmetric stretching vibration of the carboxylate (COO⁻) group. The N-H bending modes of both the primary and secondary ammonium groups also occur in this region and will likely contribute to a broad, intense absorption band.
-
~1410 cm⁻¹ (Medium): The symmetric stretching vibration of the carboxylate (COO⁻) group is expected here. C-H bending (scissoring) vibrations from the CH₂ groups also appear in this region (1470-1450 cm⁻¹), potentially overlapping.
-
1250-1020 cm⁻¹ (Medium): This region of the spectrum will contain C-N stretching vibrations. Given the presence of both primary and secondary amine linkages, a series of bands can be expected.
Comparative Spectral Analysis: Distinguishing Product from Precursors
The most powerful application of FTIR in this context is to demonstrate the successful synthesis of N-(2-Aminoethyl)-beta-alanine by comparing its spectrum to those of its starting materials: beta-alanine and ethylenediamine. The disappearance of reactant peaks and the appearance of new product peaks provide definitive evidence of the chemical transformation.
| Vibrational Mode | Ethylenediamine (Reactant) | Beta-Alanine (Reactant) | N-(2-Aminoethyl)-beta-alanine (Product - Predicted) | Rationale for Change |
| N-H Stretch (Primary Amine) | 3380-3250 cm⁻¹ (Two sharp peaks) | --- | Present but modified: Absorptions merge into the broad -NH⁺ stretch from 3200-2400 cm⁻¹. | One primary amine remains, but is protonated in the zwitterion. |
| N-H Stretch (Secondary Amine) | Absent | Absent | Present: Absorptions contribute to the broad -NH⁺ stretch from 3200-2400 cm⁻¹. | Formation of a new secondary amine, which is subsequently protonated. |
| O-H Stretch (Carboxylic Acid) | Absent | Present (as -NH₃⁺ stretch): Broad absorption from 3200-2800 cm⁻¹. | Present (as -NH⁺ stretch): Broad absorption from 3200-2400 cm⁻¹. | The carboxylic acid moiety is present in both, but as a zwitterion. The N-H stretch region is broadened further by the addition of the secondary ammonium group. |
| C=O Stretch (Carboxylic Acid) | Absent | Absent (Exists as COO⁻) | Absent (Exists as COO⁻) | The carboxylic acid group remains as a carboxylate in the zwitterionic product. |
| COO⁻ Asymmetric Stretch | Absent | ~1575 cm⁻¹ | ~1580 cm⁻¹ | This key carboxylate peak is retained in the final product. |
| COO⁻ Symmetric Stretch | Absent | ~1400 cm⁻¹ | ~1410 cm⁻¹ | This key carboxylate peak is also retained. |
| N-H Bend (Primary Amine) | ~1610 cm⁻¹ | ~1625 cm⁻¹ (as -NH₃⁺) | Present (as -NH₃⁺): Overlaps with the strong COO⁻ stretch around 1580 cm⁻¹. | The primary amine group from ethylenediamine is incorporated. |
| N-H Bend (Secondary Amine) | Absent | Absent | Present (as -NH₂⁺): Expected around 1560 cm⁻¹, likely merged with the COO⁻ band. | A new secondary amine group is formed and its bending vibration appears. |
This comparative analysis demonstrates that the FTIR spectrum of the product will be a unique combination, not a simple overlap, of the reactant spectra. Key indicators of a successful reaction include the significant broadening in the > 2400 cm⁻¹ region and the appearance of new features corresponding to the secondary ammonium group.
Validated Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique for solid powders due to its minimal sample preparation and ease of use[9][10][11]. The following protocol ensures reproducible and high-quality data.
Caption: Standard workflow for ATR-FTIR analysis of solid powder samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning (Causality: Ensure no cross-contamination): Clean the surface of the diamond or germanium ATR crystal with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe. A clean crystal is paramount for a pure background and sample spectrum.
-
Background Collection (Causality: Isolate the sample's spectrum): With the clean, empty ATR accessory in place, collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This spectrum of the environment and instrument is automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample's absorptions.
-
Sample Application: Place a small amount of the solid N-(2-Aminoethyl)-beta-alanine powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
Apply Pressure (Causality: Ensure good optical contact): Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is necessary for the ATR effect to occur and to obtain a strong, high-quality signal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution).
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.
-
Data Processing: Use the spectrometer software to perform any necessary baseline corrections to account for scattering effects and normalize the spectrum for comparison with other data.
Conclusion
FTIR spectroscopy is a definitive and efficient tool for the structural verification of N-(2-Aminoethyl)-beta-alanine. A thorough understanding of the vibrational characteristics of primary and secondary amines, alongside carboxylic acids and their zwitterionic forms, allows for an accurate prediction and interpretation of its infrared spectrum. The key spectral identifiers for the product are the emergence of secondary ammonium features and a significantly broadened N-H stretching region, which clearly distinguish it from its precursors, ethylenediamine and beta-alanine. By following the robust ATR-FTIR protocol provided, researchers can confidently generate reliable data to support their synthesis and development efforts.
References
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- Francis, A. et al. (2017). Referenced in a ResearchGate discussion on carboxylic acid FTIR.
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- OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Chapman, D., & Williams, R. L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society, 5044-5052.
- ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. University of California, Los Angeles.
- Illinois State University. (2015). The Infrared Spectra of the Amines. Department of Chemistry.
- InstaNANO. (2026).
- SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS.
- LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
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- Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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- NIST. (n.d.). Ethylenediamine. NIST Chemistry WebBook.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-((2-Aminoethyl)amino)propanoic Acid
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of a vast array of molecules. For researchers and professionals in drug development and metabolomics, understanding the fragmentation patterns of novel or complex molecules is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-((2-Aminoethyl)amino)propanoic acid (also known as β-alanine, N-(2-aminoethyl)-), a molecule of interest due to its structural similarity to biologically relevant compounds.
Understanding the Molecule: 3-((2-Aminoethyl)amino)propanoic Acid
3-((2-Aminoethyl)amino)propanoic acid (Molecular Formula: C5H12N2O2, Molecular Weight: 132.16 g/mol ) is a diamino acid containing both a primary and a secondary amine, as well as a carboxylic acid functional group.[1] This unique combination of functional groups dictates its behavior in the gas phase during mass spectrometric analysis. The presence of two basic nitrogen atoms and an acidic carboxylic acid group makes it amenable to both positive and negative ionization modes.
Predicted Fragmentation Pathways: A Comparative Analysis
The fragmentation of an ion in a mass spectrometer is governed by the stability of the resulting fragment ions and neutral losses. For 3-((2-Aminoethyl)amino)propanoic acid, we can anticipate distinct fragmentation patterns depending on the ionization method employed.
Electrospray Ionization (ESI) - Positive Ion Mode
Electrospray ionization is a soft ionization technique that typically produces a protonated molecular ion [M+H]+. For our target molecule, the proton will likely reside on one of the two nitrogen atoms due to their higher basicity compared to the carboxylic acid oxygen. Collision-Induced Dissociation (CID) of the [M+H]+ ion (m/z 133.09) is expected to follow several key pathways, primarily driven by the loss of small, stable neutral molecules.
A comparative analysis with known fragmentation of amino acids and diamino acids suggests the following primary fragmentation routes[2][3]:
-
Loss of Ammonia (NH3): Cleavage of the C-N bond in the ethylamino side chain can lead to the loss of ammonia (17.03 Da). This is a common fragmentation pathway for protonated amino acids.[3][4]
-
Loss of Water (H2O): The carboxylic acid group can readily lose a molecule of water (18.01 Da), particularly if the proton is transferred to the carboxylic acid oxygen.
-
Decarboxylation (Loss of CO2): While less common as a primary fragmentation for protonated amino acids, subsequent fragmentation of primary product ions can involve the loss of carbon dioxide (44.00 Da).
-
Cleavage of the Ethylamino Side Chain: Scission of the C-C bond within the ethylamino group can lead to characteristic fragment ions.
Table 1: Predicted Key Fragment Ions of 3-((2-Aminoethyl)amino)propanoic Acid in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 133.09 | 116.07 | NH3 | Cyclic or rearranged structure |
| 133.09 | 115.08 | H2O | Iminium ion |
| 133.09 | 88.08 | COOH (as radical) | Not a primary fragmentation |
| 133.09 | 74.06 | C2H5N2 | Fragment containing the propanoic acid moiety |
| 133.09 | 58.07 | C3H5NO2 | Fragment containing the ethylenediamine moiety |
Electrospray Ionization (ESI) - Negative Ion Mode
In negative ion mode, a deprotonated molecular ion [M-H]- is formed (m/z 131.08). The negative charge will be localized on the carboxylate group. Fragmentation of deprotonated amino acids often involves the loss of CO2.[5]
-
Loss of Carbon Dioxide (CO2): The most prominent fragmentation pathway for deprotonated carboxylic acids is the loss of CO2 (44.00 Da).[5] This would result in a fragment ion at m/z 87.08.
-
Cleavage of the Aminoethyl Side Chain: Subsequent fragmentation of the primary product ion could involve cleavage of the C-N or C-C bonds in the side chain.
Table 2: Predicted Key Fragment Ions of 3-((2-Aminoethyl)amino)propanoic Acid in Negative Ion ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 131.08 | 87.08 | CO2 | Deprotonated ethylenediamine derivative |
Electron Ionization (EI)
Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. While less common for analyzing non-volatile compounds like amino acids directly, it can be used with derivatized samples (e.g., after esterification and acylation). If analyzed directly via a direct insertion probe, the fragmentation of 3-((2-Aminoethyl)amino)propanoic acid would likely be complex.
Drawing parallels with the EI spectra of amino acids and amines, we can predict the following fragmentation patterns[6][7][8]:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines.[8] This would lead to the formation of stable iminium ions.
-
Loss of the Carboxyl Group: Cleavage of the bond between the alpha-carbon and the carboxyl group is a characteristic fragmentation of amino acids, leading to a loss of COOH (45.00 Da).[6][7]
-
McLafferty Rearrangement: While less likely given the structure, a McLafferty-type rearrangement could occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen.
Experimental Protocols for Mass Spectrometric Analysis
To obtain robust and reproducible data for 3-((2-Aminoethyl)amino)propanoic acid, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve the compound in a suitable solvent system. For ESI, a mixture of water and a polar organic solvent like methanol or acetonitrile is recommended to facilitate ionization. A typical starting concentration would be 1-10 µg/mL.
-
Acidification/Basification: For positive ion mode ESI, acidify the sample solution with a small amount of formic acid (0.1% final concentration) to promote protonation. For negative ion mode, basify with a small amount of ammonium hydroxide or a volatile base.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar functional groups must be derivatized to increase volatility. A two-step derivatization involving esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amines (e.g., with trifluoroacetic anhydride) is a common approach.
Mass Spectrometry Parameters
The following are suggested starting parameters for analysis on a triple quadrupole or Q-TOF mass spectrometer. Optimization will be necessary for specific instrumentation.
Table 3: Recommended Mass Spectrometry Parameters
| Parameter | ESI-Positive | ESI-Negative | EI (Direct Infusion) |
| Ion Source | Electrospray | Electrospray | Electron Ionization |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV | - |
| Cone Voltage | 20 - 40 V | 20 - 40 V | - |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr | - |
| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C | - |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | 200 - 250 °C |
| Collision Energy (for MS/MS) | 10 - 30 eV (Ramp) | 10 - 30 eV (Ramp) | 70 eV |
| Collision Gas | Argon | Argon | - |
Conclusion
This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometric fragmentation patterns of 3-((2-Aminoethyl)amino)propanoic acid. By leveraging established fragmentation principles from analogous compounds, we have outlined the expected fragmentation pathways under both soft (ESI) and hard (EI) ionization techniques. The provided experimental protocols offer a solid starting point for researchers seeking to analyze this molecule. As with any analytical endeavor, empirical data is the ultimate arbiter, and the predictions herein should be validated through direct experimentation. This guide serves as a robust theoretical framework to aid in that experimental design and subsequent data interpretation.
References
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PLOS. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Retrieved from [Link]
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Diva-Portal.org. Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
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AIP Publishing. (2012, September 11). Electron ionization and dissociation of aliphatic amino acids. The Journal of Chemical Physics. Retrieved from [Link]
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ResearchGate. (2025, December 18). A Fragmentation study of di-acidic mycosporine-like amino acids in electrospray and nanospray mass spectrometry. Retrieved from [Link]
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PubMed. Negative-ion electrospray ionization tandem mass spectrometry of N-phosphoryl amino acids and dipeptides. Retrieved from [Link]
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PubChem. N-(2-Aminoethyl)-N-[2-(2-carboxyethoxy)ethyl]-beta-alanine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST WebBook. β-Alanine. Retrieved from [Link]
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PubMed. (2021, July 15). Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. Retrieved from [Link]
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Semantic Scholar. (1996, May 1). Fragmentation reactions of protonated α-amino acids. Retrieved from [Link]
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PubMed. (2018, March 15). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Retrieved from [Link]
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Scilit. (1989, October 15). Collision-induced dissociations of deprotonated α-amino acids. The occurrence of specific proton transfers preceding fragmentation. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for N-(2-Aminoethyl)-beta-alanine Purity Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is paramount. N-(2-Aminoethyl)-beta-alanine, a small, polar molecule, presents unique analytical challenges for purity determination. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of N-(2-Aminoethyl)-beta-alanine, complete with supporting experimental rationale and protocols.
The Analytical Challenge: Retaining and Detecting a Small, Polar Molecule
N-(2-Aminoethyl)-beta-alanine's structure, characterized by its high polarity and lack of a strong chromophore, makes it a difficult analyte for traditional reversed-phase (RP) HPLC methods.[1][2] The primary hurdles to overcome are:
-
Poor Retention: In conventional RP-HPLC with non-polar stationary phases (like C18), highly polar compounds have limited interaction and elute very early, often with the solvent front, leading to poor resolution from other polar impurities.[1][3]
-
Lack of UV Absorbance: The absence of a significant UV-absorbing functional group necessitates alternative detection strategies for achieving adequate sensitivity.[4]
This guide will compare three primary HPLC-based strategies to address these challenges: Reversed-Phase Ion-Pair Chromatography (RP-IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pre-column Derivatization with Reversed-Phase HPLC .
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of specific instrumentation (e.g., mass spectrometry).
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase Ion-Pair Chromatography (RP-IPC) | An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the charged analyte, enhancing its retention on a reversed-phase column.[5][6] | - Utilizes standard RP-HPLC columns (e.g., C18).[5] - Can be performed without derivatization.[5][7] - Compatible with mass spectrometry (MS) when using volatile ion-pairing reagents like TFA or HFBA.[5] | - Can lead to long column equilibration times. - Ion-pairing reagents can be difficult to completely remove from the HPLC system.[8] - May cause ion suppression in MS detection.[2] | - Laboratories with existing RP-HPLC setups. - When derivatization is undesirable. - Purity analysis where potential impurities have similar polarities. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. Analyte retention is based on partitioning into an adsorbed water layer on the stationary phase. | - Excellent retention for highly polar compounds without derivatization.[1][9] - High organic mobile phases are beneficial for MS sensitivity. - Often provides a different selectivity compared to RP-HPLC. | - Can be sensitive to the water content of the mobile phase and sample. - Longer column equilibration times may be required. - Peak shape can be more challenging to optimize. | - Direct analysis of polar compounds in complex matrices.[10] - When high sensitivity with MS detection is required. - Orthogonal method to RP-HPLC for comprehensive purity profiling. |
| Pre-column Derivatization with RP-HPLC | The analyte is chemically modified before injection to introduce a hydrophobic and chromophoric or fluorophoric tag, improving retention and detectability.[4][11] | - Significantly enhances sensitivity with UV or fluorescence detection.[4][12] - Allows for the use of robust and well-understood RP-HPLC methods. - A wide variety of derivatization reagents are available.[13][14] | - Derivatization reaction adds complexity and potential for variability.[4] - By-products from the derivatization reaction may interfere with the analysis.[14] - May not be suitable for all potential impurities. | - When high sensitivity is required and MS is not available. - For routine quality control testing where the method can be well-validated. - Analysis of N-(2-Aminoethyl)-beta-alanine in biological matrices.[12] |
Experimental Protocols and Method Development Insights
Method 1: Reversed-Phase Ion-Pair Chromatography (RP-IPC)
Scientific Rationale: By introducing an ion-pairing reagent such as heptafluorobutyric acid (HFBA) into the mobile phase, the positively charged amine groups of N-(2-Aminoethyl)-beta-alanine will form an ion pair.[5] This complex is more hydrophobic and will have a stronger interaction with the C18 stationary phase, leading to increased retention.
Workflow Diagram:
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comparing 3-((2-Aminoethyl)amino)propanoic acid with GABA analogs
An In-Depth Comparative Guide to 3-((2-Aminoethyl)amino)propanoic Acid and Established GABA Analogs for Researchers and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders.[1][2] GABA, as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), plays a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[3] Consequently, the development of GABA analogs—molecules designed to mimic or modulate the effects of GABA—has been a fertile area of research, leading to the discovery of blockbuster drugs for epilepsy, neuropathic pain, and anxiety.[4][5]
This guide offers a comparative analysis of the novel compound 3-((2-Aminoethyl)amino)propanoic acid against a backdrop of well-established GABA analogs. While comprehensive pharmacological data on 3-((2-Aminoethyl)amino)propanoic acid is not yet widely available in peer-reviewed literature, its structural features provide a basis for a theoretical comparison and for outlining the experimental pathways necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.
The GABAergic System: A Primer
The physiological effects of GABA are primarily mediated by two major classes of receptors: GABA-A and GABA-B.[6]
-
GABA-A receptors are ionotropic, ligand-gated chloride channels.[7][8] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and thus producing a rapid inhibitory effect.[6][9] These receptors are pentameric structures assembled from a diverse array of subunits, which allows for a high degree of pharmacological specificity.[10][11]
-
GABA-B receptors are metabotropic, G-protein coupled receptors. Their activation triggers a slower, more prolonged inhibitory response through the modulation of potassium and calcium channels.[6][9]
The development of GABA analogs has been largely driven by the need to overcome the poor blood-brain barrier permeability of GABA itself.[1][5]
Structural and Mechanistic Comparison of GABA Analogs
The therapeutic efficacy of GABA analogs is intrinsically linked to their chemical structures, which dictate their mechanism of action, potency, and pharmacokinetic profiles.
Established GABA Analogs: A Snapshot
A number of GABA analogs have been successfully translated into clinical practice, each with a distinct mechanism of action.[3]
-
Gabapentin and Pregabalin: These 3-alkylated GABA analogs, contrary to what their name might suggest, do not act directly on GABA receptors.[4] Instead, they exert their therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[3]
-
Baclofen: This analog is a selective agonist of the GABA-B receptor. Its clinical utility in the management of spasticity stems from its ability to induce a slow and sustained inhibitory tone.
-
Muscimol: A potent and selective GABA-A receptor agonist, muscimol is a valuable research tool for probing the function of this receptor subtype.
3-((2-Aminoethyl)amino)propanoic Acid: A Structural Perspective
The chemical structure of 3-((2-Aminoethyl)amino)propanoic acid, as cataloged in PubChem, reveals a linear aliphatic backbone with a primary amine, a secondary amine, and a carboxylic acid functional group.[12] This flexible structure contrasts with the more conformationally restricted designs of many modern GABA analogs.
Based on its structure, we can hypothesize several potential mechanisms of action that would require experimental validation:
-
Direct GABA Receptor Agonism: The distance between the primary amine and the carboxylic acid might allow it to bind to either GABA-A or GABA-B receptors.
-
GABA Transporter (GAT) Inhibition: The molecule could potentially interfere with the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effect.
-
Modulation of GABA Metabolism: It could potentially inhibit enzymes involved in the degradation of GABA, such as GABA transaminase.
The following table summarizes the key differences between 3-((2-Aminoethyl)amino)propanoic acid and selected GABA analogs.
| Compound | Structure | Primary Mechanism of Action | Therapeutic Use |
| GABA | Agonist at GABA-A and GABA-B receptors | Neurotransmitter | |
| 3-((2-Aminoethyl)amino)propanoic acid | [Image of 3-((2-Aminoethyl)amino)propanoic acid structure] | Hypothetical: Direct receptor agonism, GAT inhibition, or metabolic modulation | Investigational |
| Gabapentin | Binds to α2δ subunit of voltage-gated calcium channels[3] | Epilepsy, neuropathic pain[4] | |
| Pregabalin | Similar to Gabapentin, with higher potency[4] | Neuropathic pain, fibromyalgia, anxiety[3] | |
| Baclofen | Selective GABA-B receptor agonist | Spasticity |
Experimental Protocols for Characterization
To elucidate the pharmacological profile of 3-((2-Aminoethyl)amino)propanoic acid, a systematic experimental approach is necessary. The following protocols provide a framework for such an investigation.
GABA-A Receptor Binding Assay
This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Methodology
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[13]
-
Perform a series of centrifugation steps to isolate the cell membranes, including a final high-speed centrifugation at 140,000 x g.[13]
-
Wash the resulting pellet multiple times with binding buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[13]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (0.1-0.2 mg of protein per well) with a fixed concentration of [3H]muscimol (e.g., 5 nM).[13]
-
Add varying concentrations of the test compound (3-((2-Aminoethyl)amino)propanoic acid) or a known competitor (e.g., unlabeled GABA for non-specific binding).[13]
-
Incubate at 4°C for 45 minutes to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[14]
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[13]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Electrophysiological Analysis of GABA-A Receptor Function
Electrophysiology provides a direct measure of the functional consequences of ligand binding to ionotropic receptors.
Methodology
-
Cell Preparation:
-
Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific GABA-A receptor subunit combinations.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings to measure chloride currents in response to the application of GABA and the test compound.
-
Establish a stable baseline recording.
-
Apply a known concentration of GABA to elicit a control current response.
-
After a washout period, co-apply GABA with varying concentrations of 3-((2-Aminoethyl)amino)propanoic acid to determine if it potentiates or inhibits the GABA-induced current.
-
Apply the test compound alone to assess for direct agonist activity.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The GABAergic Synapse
Caption: Radioligand Binding Assay Workflow
Conclusion
While 3-((2-Aminoethyl)amino)propanoic acid remains an uncharacterized molecule in the context of GABAergic modulation, its simple, flexible structure presents an interesting starting point for investigation. The experimental protocols detailed in this guide provide a clear and robust pathway for elucidating its mechanism of action, affinity, and functional effects. By systematically applying these well-established techniques, researchers can determine whether this compound holds promise as a novel modulator of the GABA system, potentially paving the way for the development of new therapeutics for a range of neurological disorders.
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GABA-A Receptor Binding Assay Protocol. (n.d.). Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]
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ResearchGate. (2005, August 31). An update on GABA analogs for CNS drug discovery. Retrieved from [Link]
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Optimizing Elemental Analysis for 3-((2-Aminoethyl)amino)propanoic Acid: A Guide to Calibration Standards and Method Validation
Executive Summary: The Matrix Matching Challenge
In the elemental analysis (EA) of complex amino acid derivatives like 3-((2-Aminoethyl)amino)propanoic acid (also known as
This guide objectively compares the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and Nicotinamide —specifically for the analysis of 3-((2-Aminoethyl)amino)propanoic acid. We demonstrate why Nicotinamide is the superior choice for this application, offering the closest matrix match and highest linearity fidelity for high-nitrogen quantification.
Analyte Profile: 3-((2-Aminoethyl)amino)propanoic acid
Before selecting a standard, we must understand the physicochemical profile of the target molecule.
-
Chemical Formula:
[1] -
Molecular Weight: 132.16 g/mol [1]
-
Theoretical Composition:
-
Critical Analytical Challenges:
-
High Nitrogen Content: The N/C ratio is ~0.47. Calibrating with a low-N standard requires the detector to extrapolate far beyond the calibration point, increasing non-linearity errors.
-
Hygroscopicity: As a secondary amine and carboxylic acid derivative, this compound is prone to moisture uptake. The standard selected must be non-hygroscopic to serve as a stable anchor.
-
Zwitterionic Nature: Requires efficient combustion temperatures (>950°C) to break stable lattice energies typical of amino acid salts.
-
Comparative Evaluation of Calibration Standards
We evaluated three commercial standards for their suitability in analyzing 3-((2-Aminoethyl)amino)propanoic acid. The "Suitability Score" is based on Nitrogen matching, stability, and combustion similarity.
Table 1: Theoretical Match of Standards to Analyte
| Standard | Formula | % Carbon | % Nitrogen | Suitability Score | |
| Analyte | 45.44% | 21.20% | — | — | |
| Acetanilide | 71.09% | 10.36% | -10.84% | Low | |
| Sulfanilamide | 41.84% | 16.27% | -4.93% | Medium | |
| Nicotinamide | 59.00% | 22.94% | +1.74% | High |
Detailed Performance Analysis
Option A: Acetanilide (The Generalist)
-
Pros: Cheap, ubiquitous, excellent for checking C/H combustion efficiency.
-
Cons: Severe Nitrogen Mismatch. With only ~10% Nitrogen, Acetanilide calibrates the lower end of the Thermal Conductivity Detector (TCD) response curve. Analyzing a sample with ~21% Nitrogen forces the instrument to extrapolate. If the detector response is even slightly non-linear (common at high concentrations), this will result in a negative bias for the analyte.
-
Verdict: Not Recommended for this specific high-N analyte.
Option B: Sulfanilamide (The Intermediate)
-
Pros: Moderate Nitrogen (16.27%) and contains Sulfur. Excellent if you are also quantifying Sulfur impurities or using a CHNS mode.
-
Cons: Still leaves a ~5% Nitrogen gap. The presence of Sulfur can sometimes interfere with Nitrogen determination if the reduction tube (Copper) is nearing exhaustion.
-
Verdict: Acceptable alternative if Nicotinamide is unavailable.
Option C: Nicotinamide (The Specialist)
-
Pros: Superior Matrix Match. At 22.94% Nitrogen, it brackets the analyte's 21.20% perfectly. It is a stable, non-hygroscopic solid that combusts cleanly without forming refractory carbides. It places the calibration point slightly above the analyte, ensuring the sample falls within the interpolated (linear) range of the detector.
-
Cons: Slightly more expensive than Acetanilide.
-
Verdict: The Optimal Standard.
Experimental Protocol: The "Self-Validating" Workflow
To ensure scientific integrity, we do not rely on a single calibration point. We utilize a "Bracketing & Check Standard" approach.
Step 1: Sample Preparation (Critical)
-
Pre-drying: 3-((2-Aminoethyl)amino)propanoic acid is hygroscopic. Dry the sample in a vacuum oven at 60°C for 4 hours prior to weighing.
-
Weighing: Weigh 1.5–2.0 mg of sample into a tin capsule. Fold tightly to exclude atmospheric nitrogen.
Step 2: Instrument Calibration (K-Factor)
-
Conditioning: Run 3 "Blank" (empty tin capsule) cycles to stabilize the baseline.
-
Bypass: Run 2 "Bypass" samples (unweighed standard) to condition the ash crucible.
-
Calibration: Run 3 replicates of Nicotinamide (1.5 mg, 2.0 mg, 2.5 mg) to generate the K-Factor (Calibration Curve).
-
Acceptance Criteria: RSD of K-Factors must be < 0.2%.
-
Step 3: The "Check Standard" Validation
Before running the analyte, run Sulfanilamide as an "Unknown".
-
Why? If your system is calibrated with Nicotinamide (22.9% N) and accurately reads Sulfanilamide (16.2% N), you have validated the linearity of the detector across the exact range where your analyte lies (21.2% N).
-
Pass Criteria: Measured Nitrogen for Sulfanilamide must be within ±0.15% absolute of theoretical (16.12% – 16.42%).
Step 4: Analyte Measurement
Run the dried 3-((2-Aminoethyl)amino)propanoic acid in triplicate.
-
Calculation:
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting the standard and validating the method.
Figure 1: Decision matrix for selecting the optimal elemental analysis standard based on nitrogen content matching.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 175868, 3-((2-Aminoethyl)amino)propanoic acid. Retrieved from [Link]
-
Analytik Jena (2024). Optimization of N/C Determination in High-Nitrogen Pharmaceutical Compounds. Retrieved from [Link]
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A Guide to the Analytical Differentiation of 3-((2-Aminoethyl)amino)propanoic Acid and Its Structural Isomers
Introduction
In the fields of drug development, metabolomics, and synthetic chemistry, the precise identification of molecules is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms—present a significant analytical challenge. They possess identical molecular weights, making them indistinguishable by basic mass spectrometry, yet their distinct structures can lead to vastly different chemical, biological, and pharmacological properties.
This guide provides an in-depth technical comparison of analytical methodologies to differentiate 3-((2-Aminoethyl)amino)propanoic acid (also known as N-(2-aminoethyl)-β-alanine) from its key structural isomers. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to select and implement the most effective strategies for unambiguous structural elucidation. We will focus on a multi-faceted approach leveraging the strengths of chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Chapter 1: The Isomeric Landscape
The target compound, 3-((2-Aminoethyl)amino)propanoic acid, and its isomers all share the molecular formula C5H12N2O2 .[1][2] The subtle shifts in atom arrangement create distinct chemical entities that require sophisticated analytical techniques to resolve. For this guide, we will compare the target compound with three representative isomers that highlight different isomeric challenges: a positional isomer of the amino acid backbone, and a pair of enantiomers with a different carbon skeleton.
Table 1: Properties of 3-((2-Aminoethyl)amino)propanoic Acid and Selected Isomers
| Property | Target Compound | Isomer 1 (Positional) | Isomer 2 (Positional/Skeletal) | Isomer 3 (Enantiomer) |
| Common Name | N-(2-aminoethyl)-β-alanine | N-(2-aminoethyl)-α-alanine | L-Ornithine | D-Ornithine |
| IUPAC Name | 3-((2-Aminoethyl)amino)propanoic acid | 2-((2-Aminoethyl)amino)propanoic acid | (2S)-2,5-diaminopentanoic acid[2] | (2R)-2,5-diaminopentanoic acid[3] |
| CAS Number | 34381-72-1[1] | N/A (Hypothetical) | 70-26-8[4] | 16682-12-5[3] |
| Molecular Formula | C5H12N2O2 | C5H12N2O2 | C5H12N2O2 | C5H12N2O2 |
| Exact Mass | 132.0899 Da[1] | 132.0899 Da | 132.0899 Da[5] | 132.0899 Da |
| Structure | (Illustrative) |
The core analytical challenge is twofold:
-
Differentiating Positional Isomers: Distinguishing the target (a β-alanine derivative) from Isomer 1 (an α-alanine derivative) and Isomer 2 (L-Ornithine), which differ in the placement of the amino and carboxyl groups.
-
Resolving Enantiomers: Separating Isomer 2 (L-Ornithine) from Isomer 3 (D-Ornithine), which are non-superimposable mirror images.
Chapter 2: Mass Spectrometry-Based Differentiation
While a simple mass spectrum cannot differentiate isomers, tandem mass spectrometry (MS/MS) is a powerful tool for this purpose.[6][7] The underlying principle is that isomeric precursor ions, when fragmented, will often produce unique sets of product ions or different relative abundances of common ions, creating a distinct "fingerprint" for each structure.
Causality: Why MS/MS Works
Collision-Induced Dissociation (CID) imparts energy into the selected precursor ion. This energy is distributed throughout the molecule's bonds. The weakest bonds, or those that can break to form the most stable fragments, will cleave preferentially. Since the connectivity of atoms is different in each positional isomer, the fragmentation pathways and resulting product ion spectra will also be different. For example, the fragmentation of peptides containing α-alanine versus β-alanine residues has been shown to produce diagnostic ions that allow for their differentiation.[8]
Experimental Protocol: LC-MS/MS for Isomer Differentiation
This protocol outlines a typical approach using Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer. The chromatographic step is crucial for separating the isomers before they enter the mass spectrometer, ensuring that the fragmentation data comes from a pure compound.
-
Sample Preparation:
-
Accurately weigh and dissolve reference standards of each available isomer and the sample of interest in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of 1 µg/mL.
-
If the sample is in a complex matrix (e.g., plasma), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein.[9]
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a modern reversed-phase C18 column designed for polar retention.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 95% A, ramping down to 50% A over 5-7 minutes to elute the polar analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). These molecules readily accept a proton at their amine sites.
-
MS1 Scan: Scan from m/z 50-200 to confirm the presence of the protonated molecule [M+H]⁺ at m/z 133.09.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 133.09 in the first quadrupole.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation in the collision cell.
-
Data Acquisition: Acquire the product ion spectra for each isomer as it elutes from the UPLC column.
-
Expected Data and Interpretation
The fragmentation patterns will reveal the underlying structural differences.
-
N-(2-aminoethyl)-β-alanine (Target): Expect fragmentation around the secondary amine and the β-amino-carboxyl linkage.
-
N-(2-aminoethyl)-α-alanine (Isomer 1): As an α-amino acid, a characteristic loss of H₂O and CO (a total of 46 Da) is highly probable, which is a common fragmentation pathway for α-amino acids.
-
L/D-Ornithine (Isomers 2 & 3): Having two primary amines and an α-amino acid structure, ornithine will likely show initial losses of ammonia (NH₃) and the carboxyl group. Since their connectivity is identical, their MS/MS spectra will be indistinguishable without chiral-aware methods.
Table 2: Predicted Diagnostic MS/MS Fragment Ions for Positional Isomers
| Precursor Ion (m/z) | Compound | Predicted Diagnostic Fragment Ion (m/z) | Predicted Neutral Loss | Rationale |
| 133.1 | N-(2-aminoethyl)-β-alanine | 88.1 | C₂H₅N | Cleavage of the ethylamino group. |
| 133.1 | N-(2-aminoethyl)-β-alanine | 74.1 | C₂H₃O₂ | Loss related to the propanoic acid moiety. |
| 133.1 | N-(2-aminoethyl)-α-alanine | 87.1 | H₂O + CO | Characteristic loss for α-amino acids. |
| 133.1 | N-(2-aminoethyl)-α-alanine | 70.0 | NH₃ + H₂O + CO | Subsequent loss of ammonia. |
| 133.1 | L/D-Ornithine | 116.1 | NH₃ | Loss of ammonia from either amine group. |
| 133.1 | L/D-Ornithine | 70.0 | NH₃ + H₂O + CO | Loss of ammonia and the α-carboxyl group. |
Chapter 3: Unambiguous Identification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing definitive information on the atomic connectivity of a molecule.[10] While MS/MS provides clues based on fragmentation, NMR provides a complete structural picture.
Causality: Why NMR Works
NMR distinguishes isomers by probing the unique magnetic environment of each nucleus (typically ¹H and ¹³C).[11]
-
Chemical Shift (δ): The position of a signal in the NMR spectrum depends on the electron density around the nucleus. Protons or carbons adjacent to electron-withdrawing groups (like amines or carbonyls) are "deshielded" and appear at a higher chemical shift (further downfield).[12] The different atomic arrangements in isomers lead to distinct chemical shifts.
-
Spin-Spin Coupling (J): The signal for a proton is split into multiple peaks by the influence of neighboring protons. The pattern of this splitting (multiplicity) reveals how many protons are on adjacent carbons, allowing for reconstruction of the molecular skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) for these highly polar compounds. D₂O will also exchange with the labile N-H and O-H protons, causing their signals to disappear, which simplifies the spectrum and helps identify these peaks.[11]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a standard one-dimensional ¹³C spectrum (proton-decoupled).
-
For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
-
Expected Data and Interpretation
The ¹H NMR spectra will be clearly distinguishable.
-
N-(2-aminoethyl)-β-alanine (Target): Will show four distinct signals in the aliphatic region, corresponding to the four different -CH₂- groups in its backbone. The protons on the carbon between the nitrogen and the carboxyl group (C3) will be in a different environment than those adjacent to the primary amine.
-
N-(2-aminoethyl)-α-alanine (Isomer 1): Will show a single proton (a -CH- group) at the α-position, which will appear as a distinct multiplet. It will also have a methyl (-CH₃) group, which will appear as a doublet signal integrating to three protons.
-
L/D-Ornithine (Isomers 2 & 3): Will show a characteristic α-proton (-CH-) signal coupled to the adjacent -CH₂- group. The rest of the signals will correspond to the three distinct methylene groups in the pentanoic acid chain. The NMR spectra of L- and D-ornithine will be identical unless a chiral auxiliary agent is used.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in D₂O)
| Compound | Key Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Target | -CH₂-C(O)OH | ~2.6 | Triplet |
| N-CH₂-CH₂-N | ~3.3 | Multiplet | |
| N-CH₂-C(O)OH | ~3.1 | Triplet | |
| Isomer 1 | -CH(NH)- | ~3.8 | Quartet |
| -CH₃ | ~1.5 | Doublet | |
| N-CH₂-CH₂-N | ~3.3 | Multiplet | |
| Isomers 2/3 | α-CH | ~3.7 | Triplet |
| δ-CH₂ | ~3.0 | Triplet | |
| β, γ-CH₂ | ~1.7-1.9 | Multiplets |
Chapter 4: Chromatographic Separation Strategies
Effective chromatography is often the first and most critical step, as it allows for the physical separation of isomers prior to detection.[13][14] Without separation, the resulting data from MS or NMR would be from a mixture, making interpretation difficult or impossible.
Gas Chromatography (GC)
GC offers high-resolution separation but has a major prerequisite: the analyte must be volatile and thermally stable. Amino acids like these isomers are non-volatile due to their zwitterionic nature. Therefore, chemical derivatization is mandatory to mask the polar -NH₂ and -COOH groups, thereby increasing volatility.[15][16]
A common and effective two-step derivatization is esterification followed by acylation.
-
Esterification: React the sample with an acidic alcohol (e.g., 3M HCl in n-butanol) at 100°C to convert the carboxylic acid to a butyl ester.
-
Acylation: After removing the excess alcohol, react the sample with an acylating agent like trifluoroacetic anhydride (TFAA) at 100°C to convert the primary and secondary amines to trifluoroacetamides.[17]
-
GC-MS Analysis: Inject the derivatized sample onto a mid-polarity capillary column (e.g., DB-5ms). The different derivatives will have slightly different boiling points and interactions with the stationary phase, allowing for their separation.
Chiral Chromatography
To solve the final piece of the puzzle—separating the enantiomers D- and L-Ornithine—a chiral stationary phase (CSP) is required.[18] These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times.
-
Chiral GC: After derivatization, the sample can be injected onto a GC column with a chiral stationary phase, such as Chirasil-Val.[19][20]
-
Chiral LC: Direct analysis without derivatization can often be achieved using LC columns with chiral stationary phases (e.g., based on cyclodextrins or crown ethers).
Chapter 5: Summary and Integrated Approach
No single technique is universally superior; the optimal choice depends on the specific question being asked. An integrated approach provides the most robust and reliable identification.
Table 4: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Strengths | Weaknesses | Best For |
| LC-MS/MS | High sensitivity, excellent for complex mixtures, provides structural clues from fragmentation.[6][7] | Cannot definitively prove structure alone, identical spectra for enantiomers. | Rapid screening, identification in biological matrices. |
| NMR | Provides unambiguous structural determination, gold standard for identification.[10] | Lower sensitivity, requires pure sample, not ideal for complex mixtures, identical spectra for enantiomers. | Definitive structural confirmation of isolated compounds. |
| GC-MS | High chromatographic resolution. | Requires derivatization, which is an extra sample preparation step.[15] | Separation of volatile or derivatizable isomers. |
| Chiral Chrom. | The only method to separate enantiomers.[18][19] | Requires specialized and often expensive columns. | Determining enantiomeric purity or ratio. |
Recommended Integrated Workflow
For a sample containing an unknown isomer of C5H12N2O2, the following workflow is recommended for complete characterization.
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-
Banquero, O. S., et al. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(13), 5635–5642. [Link]
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Banquero, O. S., et al. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. ACS Publications. [Link]
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Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers With a Novel Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
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Al-Saeed, F. A. (2012). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Journal of Liquid Chromatography & Related Technologies. [Link]
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Banquero, O. S., et al. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry. [Link]
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Martens, J., et al. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. [Link]
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Nakamura, K. (1960). Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society. [Link]
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SIELC Technologies. (2018). beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-. Retrieved from [Link]
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ResearchGate. (2017). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers. Retrieved from [Link]
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PubChem. (n.d.). L-(-)-Ornithine. Retrieved from [Link]
-
PubChem. (n.d.). D-Ornithine. Retrieved from [Link]
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Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Retrieved from [Link]
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Creative Biostructure. (2025). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from [Link]
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YouTube. (2024). Constitutional isomers (Structural Isomers) :C5H12 (pentane). Retrieved from [Link]
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Supreme Pharmatech. (n.d.). L-Ornithine. Retrieved from [Link]
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Exposome-Explorer. (n.d.). Ornithine (Compound). Retrieved from [Link]
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HealthMatters.io. (n.d.). BETA ALANINE - Amino Acid Analysis, LC/MS. Retrieved from [Link]
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PubChem. (n.d.). sodium N-(2-aminoethyl)-beta-alaninate. Retrieved from [Link]
-
National University of Pharmacy of the Ministry of Health of Ukraine. (2015). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). Biotechnology-Derived Articles—Amino Acid Analysis. Retrieved from [Link]
-
PubMed. (2010). Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Retrieved from [Link]
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Frontiers. (2021). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Retrieved from [Link]
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A Researcher's Guide to the Crystallographic Characterization of N-(2-Aminoethyl)-β-alanine Salts: A Comparative Framework
Introduction: The Critical Role of Salt Selection and Crystallography in Pharmaceutical Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. For a molecule such as N-(2-Aminoethyl)-β-alanine, a derivative of the non-essential amino acid β-alanine, understanding its three-dimensional structure is a critical step in its development as a potential therapeutic or nutritional agent. While information on the sodium salt of N-(2-Aminoethyl)-β-alanine is available, a comprehensive public repository of its crystallographic data, particularly for different salt forms, remains to be established.
This guide provides a robust framework for researchers and drug development professionals to undertake a comparative study of N-(2-Aminoethyl)-β-alanine salts. We will delve into the rationale behind salt selection, provide detailed experimental protocols for crystallographic analysis, and present a template for data comparison. This document serves as both a "how-to" and a "why-to," emphasizing the causality behind experimental choices and the significance of the data obtained.
The Rationale for Salt Formation and Polymorph Screening
The process of salt formation is a widely employed strategy in drug development to enhance the physicochemical properties of an API. Different salt forms of the same API can exhibit vastly different properties, including:
-
Solubility: A salt's solubility can be significantly higher than that of the free form of the API, which is crucial for bioavailability.
-
Stability: Certain salt forms may be more resistant to degradation from heat, light, or humidity.
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can be mitigated by selecting an appropriate salt form.
-
Manufacturability: Crystalline salts often have better flow properties and are more amenable to formulation processes.
Furthermore, a single salt can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph, having a unique internal crystal lattice, can possess distinct physicochemical properties. Therefore, a thorough polymorph screen is an indispensable part of drug development to identify the most stable and efficacious form. X-ray crystallography, in its single-crystal and powder diffraction modalities, stands as the definitive technique for elucidating these solid-state structures.[1][2]
Experimental Workflow: From Salt Synthesis to Crystallographic Analysis
The following sections outline a comprehensive workflow for the preparation and analysis of N-(2-Aminoethyl)-β-alanine salts.
Part 1: Synthesis and Crystallization of N-(2-Aminoethyl)-β-alanine Salts
The initial step involves the synthesis of various salts of N-(2-Aminoethyl)-β-alanine. Common counter-ions for salt formation include hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), and sodium (NaOH).
Materials:
-
N-(2-Aminoethyl)-β-alanine
-
Hydrochloric acid (e.g., 1 M in a suitable solvent)
-
Hydrobromic acid (e.g., 1 M in a suitable solvent)
-
Sodium hydroxide (e.g., 1 M in a suitable solvent)
-
A range of crystallization solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof)
-
Glassware: beakers, flasks, stirring plates, filtration apparatus
-
pH meter
Protocol for Salt Synthesis (Example: Hydrochloride Salt):
-
Dissolve a known quantity of N-(2-Aminoethyl)-β-alanine in a minimal amount of a suitable solvent (e.g., ethanol/water mixture).
-
Stoichiometrically add the acidic or basic solution (e.g., 1 M HCl) dropwise while stirring. Monitor the pH to ensure complete salt formation.
-
The resulting salt solution can then be used for crystallization experiments.
Protocol for Crystallization:
Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3] Several techniques should be employed in parallel:
-
Slow Evaporation: Leave the salt solution in a loosely covered beaker to allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the salt solution on a coverslip and invert it over a well containing a solvent in which the salt is less soluble.
-
Cooling Crystallization: Slowly cool a saturated solution of the salt.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[4][5]
Experimental Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[3]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain accurate bond lengths, bond angles, and other geometric parameters.
Part 3: Powder X-ray Diffraction (PXRD) Analysis
PXRD is a powerful technique for fingerprinting crystalline solids and is invaluable for polymorph screening and quality control.[1][6]
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form. This can be used to identify different polymorphs, assess sample purity, and determine the degree of crystallinity.
Comparative Analysis of N-(2-Aminoethyl)-β-alanine Salts: A Hypothetical Data Summary
While experimental data is not yet publicly available, the following table illustrates the type of information that would be gathered and compared from a successful crystallographic study of different N-(2-Aminoethyl)-β-alanine salts.
| Parameter | Hydrochloride Salt | Hydrobromide Salt | Sodium Salt |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.X° | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = XX.X°, β = YY.Y°, γ = ZZ.Z° |
| Density (calculated) | X.XX g/cm³ | Y.YY g/cm³ | Z.ZZ g/cm³ |
| Key Hydrogen Bonds | N-H···O, N-H···Cl | N-H···O, N-H···Br | N-H···O, Na···O |
| PXRD Peaks (2θ) | XX.X°, YY.Y°, ZZ.Z° | AA.A°, BB.B°, CC.C° | DD.D°, EE.E°, FF.F° |
| Solubility (in water) | High | High | Moderate |
| Hygroscopicity | Low | Low | Moderate |
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the potential outcomes, the following diagrams are provided.
Caption: Experimental workflow for the crystallographic characterization of N-(2-Aminoethyl)-β-alanine salts.
Sources
thin layer chromatography (TLC) visualization of secondary amines
Title: Comparative Guide to TLC Visualization of Secondary Amines: Sensitivity, Selectivity, and Mechanistic Insights
Executive Summary
Secondary amines (
This guide compares the four most effective visualization strategies: Ninhydrin (the industry standard with colorimetric differentiation), Dragendorff’s Reagent (alkaloid-specific), Iodine Vapor (universal/reversible), and Chloranil (specialized differentiation). We prioritize the Ninhydrin color shift (Yellow/Orange for
Mechanistic Deep Dive: The Ninhydrin "Color Shift"
To interpret TLC plates accurately, researchers must understand why secondary amines appear differently than primary amines.
-
Primary Amines (
): React with Ninhydrin to form Ruhemann’s Purple ( nm).[1] The mechanism involves oxidative deamination, releasing ammonia, which condenses with hydrindantin to form the purple complex.[2][3] -
Secondary Amines (
): Lacking the second proton required for the final condensation step, secondary amines (e.g., Proline, Piperidine) cannot form Ruhemann’s Purple. Instead, they form iminium salts or enamine-type adducts.-
Visual Result: Distinct Yellow or Copper-Orange spots.
-
Implication: You do not need a separate "secondary amine stain." You need to accurately interpret the color of the Ninhydrin reaction.
-
Comparative Analysis of Visualization Reagents
A. Ninhydrin (The Gold Standard)
-
Best For: General screening and differentiating
(Purple) from (Yellow). -
Pros: High sensitivity; distinct colorimetric differentiation; cheap; stable.
-
Cons: Oxidative step requires heat; destructive (cannot recover compound).
B. Dragendorff’s Reagent (The Specialist)
-
Best For: Tertiary amines, alkaloids, and heterocycles. Variable success with simple aliphatic secondary amines.
-
Mechanism: Formation of ion-pair complexes between the heavy metal (Bismuth/Iodide) and the nitrogen cation.
-
Pros: Highly specific for nitrogen; does not require heat; distinct orange spots on white/pink background.
-
Cons: "Hit or miss" for non-basic secondary amines; reagents are toxic (heavy metals); spots fade quickly.
C. Iodine Vapor (The Universal)
-
Best For: Quick, non-destructive initial check.
-
Mechanism: Physical adsorption of Iodine into the organic layer (lipophilic interaction) or charge-transfer complex formation.
-
Pros: Reversible (compound can be recovered); universal detection.
-
Cons: Low selectivity (stains lipids, aromatics, etc.); high background noise; transient spots.
D. Chloranil (The Differentiator)
-
Best For: Distinguishing secondary amines when Ninhydrin results are ambiguous.
-
Mechanism: Charge-transfer complex formation.
-
Pros: Can specifically identify secondary amines (Blue/Green) in cases where primary amines react differently.
-
Cons: Less common; lower sensitivity than Ninhydrin.
Decision Logic & Workflow (Visualization)
Figure 1: Decision workflow for identifying secondary amines using standard laboratory reagents.
Experimental Protocols
Protocol A: Ninhydrin Stain (Optimized for Amines)
-
Reagent: Dissolve 1.5 g Ninhydrin in 100 mL
-butanol. Add 3.0 mL Glacial Acetic Acid. -
Procedure:
-
Dip the dried TLC plate into the solution (or spray evenly).
-
Wipe the back of the plate.
-
Critical Step: Heat at 110°C for 2–5 minutes. Monitor continuously.
-
Observation: Primary amines appear purple within 1-2 minutes. Secondary amines (like proline or piperidine derivatives) appear as distinct yellow or orange spots that may darken to brown upon prolonged heating.
-
Protocol B: Dragendorff’s Reagent (Munier modification)
-
Stock Solution:
-
(A) Dissolve 1.7 g Basic Bismuth Nitrate and 20 g Tartaric Acid in 80 mL water.
-
(B) Dissolve 16 g Potassium Iodide in 40 mL water.
-
Mix A and B (1:1) to create Stock. Stable for months at 4°C.
-
-
Spray Solution: Mix 10 g Tartaric Acid, 50 mL water, and 5 mL Stock Solution.[5]
-
Observation: Orange/Red-Brown spots on a light yellow/pink background.
Protocol C: Iodine Chamber
-
Setup: Place a few crystals of solid Iodine (
) in a glass TLC chamber containing silica gel desiccant. Cover and let equilibrate for 30 mins until purple vapor fills the jar. -
Procedure: Place the dried TLC plate in the jar for 30–60 seconds.
-
Observation: Brown spots on a yellow background. Mark immediately with a pencil as spots will fade (sublime) once removed.
Performance Data Comparison
| Feature | Ninhydrin | Dragendorff’s | Iodine Vapor | Chloranil |
| Target | Universal Organics | |||
| LOD (Sensitivity) | 0.1 – 0.5 | 1.0 – 5.0 | 0.5 – 1.0 | ~1.0 |
| Selectivity | High (Amines only) | High (Nitrogen bases) | Low (Lipids/General) | Moderate |
| Stability of Spot | High (Permanent) | Low (Fades in minutes) | Low (Sublimes) | Moderate |
| Heating Required? | Yes (Essential) | No | No | No |
| Preparation Cost | Low | Medium | Low | Medium |
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.[4]Link
-
Merck/Millipore. (n.d.). TLC Visualization Reagents and Protocols.[7]Link
-
Fried, B., & Sherma, J. (2017).[1] Practical Thin-Layer Chromatography: A Multidisciplinary Approach. CRC Press. Link
-
ChemicalBook. (2024). Ninhydrin Hydrate Reaction and Mechanism.Link
-
Aapptec. (n.d.). Technical Support Bulletin: Kaiser Test and Chloranil Test for Peptides.Link
Sources
Safety Operating Guide
3-((2-Aminoethyl)amino)propanoic acid proper disposal procedures
As a Senior Application Scientist, I recognize that the safe handling and disposal of polyamine derivatives and bioconjugation linkers are just as critical as their experimental applications. 3-((2-Aminoethyl)amino)propanoic acid , commonly referred to as N-(2-Aminoethyl)-beta-alanine or AEPA, is a zwitterionic aliphatic amine frequently utilized in the synthesis of branched linkers for antibody-drug conjugates (ADCs) and targeted therapeutics.
Because AEPA contains a 2:1 ratio of basic amine groups to acidic carboxyl groups, its free base form is highly nucleophilic and its aqueous solutions are inherently alkaline[1]. This chemical reality dictates our approach to its operational safety, waste segregation, and disposal.
Below is the comprehensive, self-validating methodology for the safe handling and disposal of 3-((2-Aminoethyl)amino)propanoic acid, designed to ensure strict compliance with environmental regulations while protecting laboratory personnel.
Physicochemical Profiling & Hazard Assessment
To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The presence of both primary and secondary amines makes AEPA a reactive nucleophile capable of exothermic reactions with strong acids, anhydrides, and oxidizing agents.
| Property | Data / Specification | Operational Implication |
| Chemical Name | 3-((2-Aminoethyl)amino)propanoic acid | Nomenclature used for waste profiling. |
| CAS Number | 34381-72-1 | Required for EHS waste labeling[1]. |
| Molecular Formula | C5H12N2O2 | Contains nitrogen; requires specific incineration conditions. |
| Molecular Weight | 132.16 g/mol | Used for molarity and neutralization calculations[1]. |
| Functional Groups | Primary amine, Secondary amine, Carboxylic acid | Zwitterionic, but net basic in solution due to dual amines. |
| Primary Hazard | Corrosive / Irritant | Solutions can elevate pH, potentially triggering EPA RCRA D002 characteristics[2]. |
Operational Safety & Handling Protocols
Before generating waste, establishing strict handling protocols prevents upstream contamination and minimizes spill risks.
-
Causality of PPE Selection: Because amines can permeate standard latex over time and cause severe ocular irritation, nitrile gloves and tight-fitting safety goggles are mandatory.
-
Engineering Controls: Always handle solid AEPA powders within a certified chemical fume hood. The primary amine group can react with atmospheric carbon dioxide to form carbamates, and airborne dust is highly irritating to the respiratory tract.
-
Material Compatibility: Do not store AEPA solutions in metal containers (e.g., carbon steel or aluminum). Amines act as chelating agents and bases, which will corrode these metals over time. Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers[3].
Waste Segregation & Disposal Workflows
Under the EPA's Resource Conservation and Recovery Act (RCRA), aqueous wastes with a pH ≥ 12.5 are classified as D002 (Corrosive Hazardous Waste) [2]. While dilute AEPA solutions may not always reach this threshold, concentrated waste streams often do. Furthermore, because AEPA is a nitrogen-containing organic compound, it cannot be poured down the drain; it must be routed to high-temperature incineration facilities equipped with NOx (nitrogen oxide) scrubbers[3].
Protocol A: Aqueous Waste Disposal
-
pH Profiling: Measure the pH of the AEPA waste solution using a calibrated pH meter or high-resolution indicator paper.
-
Regulatory Check: If the pH is ≥ 12.5, the waste legally exhibits the RCRA D002 characteristic[2].
-
In-Lab Neutralization (If permitted by institutional EHS): Slowly add a dilute, weak acid (e.g., 1M Citric Acid or 1M Sodium Bisulfate) dropwise while stirring until the pH stabilizes between 5.0 and 9.0 .
-
Scientific Rationale: We use weak acids rather than strong acids (like concentrated HCl) because strong acids cause rapid, localized exothermic protonation of the free amines, risking violent splattering and aerosolization[3].
-
-
Segregation: Transfer the neutralized solution to a compatible HDPE/PTFE waste carboy.
-
Labeling: Label strictly as "Non-Halogenated Aqueous Organic Waste - Amine Containing (Neutralized)."
Protocol B: Solid Waste Disposal
-
Collection: Gather all solid AEPA residues, empty vials, and contaminated consumables (weighing boats, pipette tips) into a sealable plastic hazardous waste bucket.
-
Chemical Isolation: Strictly isolate this waste from strong oxidizing agents, acyl halides, and anhydrides to prevent spontaneous exothermic nucleophilic acyl substitution reactions[4].
-
Labeling & Routing: Label as "Solid Organic Waste - Polyamine Derivative" and submit to EHS for high-temperature incineration.
Spill Response Protocol
In the event of an AEPA spill, immediate neutralization mitigates the corrosive hazard to laboratory surfaces and personnel.
-
Isolation & PPE: Secure the spill area. Ensure personnel are wearing fresh nitrile gloves, lab coats, and safety goggles.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.
-
Scientific Rationale:Do not use sawdust or paper towels for initial absorption. Amines can react with organic materials and, in the presence of incidental oxidizers, pose a fire risk.
-
-
Neutralization: Lightly spray the absorbed spill area with a mild acidic solution (e.g., 5% citric acid) to protonate the residual free base, rendering it water-soluble and non-volatile.
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste bag.
-
Decontamination: Wash the spill surface with copious amounts of water and verify a neutral pH using indicator paper before reopening the area.
Waste Routing Visualization
The following decision tree maps the logical flow for AEPA waste processing, ensuring RCRA compliance and safe final destruction.
Decision tree for 3-((2-Aminoethyl)amino)propanoic acid waste routing, neutralization, and disposal.
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 175868, 3-((2-Aminoethyl)amino)propanoic acid. Retrieved from:[Link]
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D002 Corrosivity). Retrieved from:[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). Washington, DC: The National Academies Press. Retrieved from:[Link]
Sources
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- 2. epa.gov [epa.gov]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-((2-Aminoethyl)amino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
3-((2-Aminoethyl)amino)propanoic acid, like many amino acids, is anticipated to be an irritant to the eyes, skin, and respiratory tract.[1] Depending on its concentration and formulation, it may also possess corrosive properties.[2][3][4] Therefore, a proactive and cautious approach to personal protection is paramount. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.[1][4]
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation or damage.[1][5]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation or burns.[1][3][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][4][6]
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling 3-((2-Aminoethyl)amino)propanoic acid. The "Hierarchy of Controls" should always be applied, with PPE being the final line of defense after engineering and administrative controls.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle 3-((2-Aminoethyl)amino)propanoic acid in a well-ventilated area.[1][7] For procedures that may generate dust or aerosols, a chemical fume hood is required.[7][8]
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[9]
Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): Develop and strictly follow laboratory-specific SOPs for handling this chemical.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for this and similar chemicals.
-
Hygiene: Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1]
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for various laboratory tasks involving 3-((2-Aminoethyl)amino)propanoic acid.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing and Solution Preparation (<100mL) | ANSI Z87.1-compliant safety glasses with side shields.[7][8] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][8] | Standard laboratory coat.[7] | Not generally required if handled in a fume hood or with adequate local exhaust ventilation. |
| High-Volume Handling and Transfers (>100mL) | Chemical splash goggles.[2][7][9] A face shield worn over safety goggles is recommended if there is a significant splash hazard.[2][10] | Thicker, chemical-resistant gloves (Nitrile or Neoprene).[2][8] | Chemical-resistant apron over a laboratory coat.[2][10] | Required if there is a potential for aerosol or dust generation outside of a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge.[2][11] |
| Handling of Powder/Solid Form | Chemical splash goggles.[2][7][9] | Chemical-resistant gloves (Nitrile or Neoprene).[2][8] | Laboratory coat. | A NIOSH-approved respirator with a particulate filter is recommended to avoid inhalation of dust.[11][12] |
| Emergency Spill Cleanup | Chemical splash goggles and a face shield.[2][10] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron and boots. | A NIOSH-approved respirator with an appropriate cartridge for vapors and particulates. |
Step-by-Step PPE Protocol for a Typical Workflow
This protocol outlines the process for preparing a stock solution of 3-((2-Aminoethyl)amino)propanoic acid.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that the emergency eyewash and safety shower are accessible and have been recently tested.
-
Gather all necessary materials, including the chemical, solvent, glassware, and spill cleanup materials.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.
-
-
Chemical Handling:
-
Perform all manipulations of the solid and initial solution preparation within the certified chemical fume hood to minimize inhalation exposure.
-
Carefully weigh the required amount of 3-((2-Aminoethyl)amino)propanoic acid.
-
Slowly add the solid to the solvent to avoid splashing.
-
Once the container is closed, it can be moved outside the fume hood.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Dispose of gloves in the appropriate waste container.
-
Remove the laboratory coat.
-
Remove safety goggles as the final step.
-
Wash hands thoroughly with soap and water.
-
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
Disposal Plan
Proper disposal of 3-((2-Aminoethyl)amino)propanoic acid and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Chemical: Unused or waste 3-((2-Aminoethyl)amino)propanoic acid and its solutions should be collected in a designated, properly labeled hazardous waste container.[13] Never dispose of this chemical down the drain unless authorized by your institution's environmental health and safety (EHS) office.[13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Empty Containers: "Empty" containers may still retain chemical residue. Triple-rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before placing it in the regular trash or glass disposal.[13]
Always consult your institution's specific hazardous waste disposal guidelines.[14][15]
References
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PubChem. 3-((2-Aminoethyl)amino)propanoic acid. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Propionic Acid. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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